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2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol Documentation Hub

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  • Product: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol
  • CAS: 14337-54-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (Br-PADAP)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol, commonly known in the sci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol, commonly known in the scientific community by various synonyms including Br-PADAP and 5-Br-PADAP. As a highly sensitive chromogenic and chelating agent, Br-PADAP has become an indispensable tool in analytical chemistry for the spectrophotometric determination of a wide array of metal ions. This document delves into the core principles of its functionality, detailing its physicochemical properties, mechanism of action, and synthesis. Furthermore, it offers field-proven insights into its practical applications, including a detailed protocol for the determination of uranium(VI), a summary of its performance with other key metal ions, and a critical discussion on managing spectral interferences. Safety, handling, and storage protocols are also rigorously outlined to ensure safe and effective laboratory use.

Introduction and Core Chemical Identity

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is a complex organic molecule belonging to the pyridylazo family of dyes. Its robust utility in analytical science stems from its molecular architecture, which features a central azo group (-N=N-) linking a dibrominated pyridine ring with a diethylaminophenol moiety. This structure confers a potent ability to act as a tridentate ligand, forming stable, intensely colored complexes with various metal ions. This distinct color change upon chelation is the foundation of its use as a chromogenic reagent in quantitative spectrophotometric analysis.

Key Identifiers:

  • IUPAC Name: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol

  • Common Synonyms: Br-PADAP, 5-Br-PADAP

  • CAS Number: 14337-54-3

  • Molecular Formula: C₁₅H₁₇BrN₄O

  • Molecular Weight: 349.23 g/mol

Physicochemical Properties and Synthesis

Br-PADAP is typically supplied as a powder with a melting point of 157-158 °C. It exhibits a maximum absorbance (λmax) at approximately 443 nm in its unbound state.

The synthesis of Br-PADAP is a well-established two-step process rooted in classical organic chemistry:

  • Diazotization: The synthesis begins with the diazotization of 5-bromo-2-aminopyridine. This reaction is conducted at low temperatures (0-5 °C) using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. This step is critical for forming the reactive diazonium salt while ensuring its stability.

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-diethylaminophenol. This electrophilic aromatic substitution reaction forms the final azo dye, Br-PADAP.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 5-bromo-2-aminopyridine 5-bromo-2-aminopyridine Diazonium_Salt Pyridyl Diazonium Salt 5-bromo-2-aminopyridine->Diazonium_Salt Diazotization Br_PADAP 2-(3,5-Dibromo-2-pyridylazo)- 5-(diethylamino)-phenol Diazonium_Salt->Br_PADAP Azo Coupling Reagents1 NaNO₂ + HCl (0-5 °C) 3-diethylaminophenol 3-diethylaminophenol 3-diethylaminophenol->Br_PADAP

Caption: Synthesis pathway of Br-PADAP.

Mechanism of Action: Chelation and Chromogenic Shift

The analytical power of Br-PADAP lies in its function as a tridentate chelating ligand. Upon introduction to a solution containing compatible metal ions (Mⁿ⁺), the Br-PADAP molecule coordinates with the metal through three specific atoms: the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo bridge, and the deprotonated oxygen atom of the phenolic hydroxyl group.

This coordination event forms a stable, five- or six-membered chelate ring structure. The formation of this metal-ligand complex induces a significant change in the molecule's electronic configuration, altering its interaction with light. This results in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) and a dramatic intensification of color. The absorbance of this newly formed colored complex is directly proportional to the concentration of the metal ion in the sample, a principle that is exquisitely exploited in Beer-Lambert law-based spectrophotometry.

Chelation_Mechanism cluster_reagents Reactants cluster_process Process cluster_product Product BrPADAP Br-PADAP (Ligand) (Pale Color) Chelation Chelation (pH dependent) BrPADAP->Chelation Metal Metal Ion (Mⁿ⁺) (Colorless in solution) Metal->Chelation Complex [M-(Br-PADAP)]ⁿ⁺ Complex (Intensely Colored) Chelation->Complex Forms stable chelate ring

Caption: Chelation process leading to a chromogenic shift.

Analytical Applications and Performance

Br-PADAP is renowned for its high sensitivity and is used to determine a multitude of metal ions. Its selectivity can be precisely tuned by controlling the solution's pH and by employing masking agents to sequester interfering ions.

Comparative Performance Data

The versatility of Br-PADAP is demonstrated by its effectiveness across a range of metals, each with specific optimal conditions for forming a stable, measurable complex. The molar absorptivity (ε), a direct measure of sensitivity, is exceptionally high for many of these complexes.

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Notes / References
Uranium(VI) 7.657874,000Highly sensitive; often used with masking agents or prior extraction.
Uranium(VI) Optimized57643,300Eco-friendly method using SDS as a stabilizer.
Nickel(II) 5.0 - 6.0530 / 562HighUsed with Triton X-100; derivative spectrophotometry can eliminate cobalt interference.
Cadmium(II) 8.0560351,000Forms a 1:2 complex in an ammonia buffer.
Vanadium(V) Acidic59684,500Reaction occurs in the presence of hydrogen peroxide.
Chromium(III/VI) -58026,400Allows for individual or sequential determination of Cr species.
Mercury(II) -55857,800Used in the presence of a cationic surfactant (cetylpyridinium chloride).
Neodymium(III) 8.0560838,000Measured in the presence of emulsifier OP.
Management of Interferences

A critical aspect of deploying Br-PADAP in complex matrices (e.g., environmental water, ores, biological samples) is the management of interfering ions. Many metal ions can react with Br-PADAP, leading to inaccurate measurements. This challenge is overcome through two primary strategies:

  • pH Control: The formation of many metal-Br-PADAP complexes is highly pH-dependent. By carefully buffering the solution to the optimal pH for the target analyte, the formation of interfering complexes can often be minimized.

  • Masking Agents: These are reagents that form stable, colorless complexes with interfering ions, preventing them from reacting with Br-PADAP. Common masking agents used in Br-PADAP methods include triethanolamine, sodium fluoride, sulfosalicylic acid, and CDTA (trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid). For instance, in uranium analysis, a cocktail of masking agents can render the method highly specific.

Detailed Experimental Protocol: Determination of Uranium(VI)

This protocol is a representative workflow for the spectrophotometric determination of uranium in aqueous samples, synthesized from established methodologies.

5.1. Reagent and Solution Preparation

  • Standard Uranium(VI) Stock Solution (1000 µg/mL): Dissolve an appropriate amount of uranyl nitrate or a similar high-purity uranium salt in dilute nitric acid (e.g., 0.01 M HNO₃).

  • Br-PADAP Solution (e.g., 0.05% w/v): Dissolve Br-PADAP powder in ethanol or dimethylformamide. Store in a dark bottle under refrigeration.

  • Buffer Solution (pH 7.6): A triethanolamine buffer is commonly used to maintain the optimal pH for complex formation.

  • Masking Solution: Prepare a mixed masking solution containing reagents like sodium fluoride and sulfosalicylic acid to complex potential interfering ions.

  • Surfactant/Stabilizer Solution (Optional): A non-ionic surfactant like Triton X-100 or an anionic surfactant like SDS can be used to enhance color stability and solubility of the complex.

5.2. Calibration Curve Construction

  • Prepare a series of working standard solutions of Uranium(VI) (e.g., 0.1 to 4.0 µg/mL) by diluting the stock solution.

  • Into a set of 25 mL volumetric flasks, pipette aliquots of the working standards.

  • To each flask, add the masking solution, buffer solution, and Br-PADAP solution in a consistent order.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow for color development (typically rapid, but allow a consistent time, e.g., 15-30 minutes, for stabilization).

  • Measure the absorbance of each standard at the λmax (approx. 578 nm) against a reagent blank (containing all reagents except uranium).

  • Plot a graph of absorbance versus concentration. The resulting linear plot serves as the calibration curve.

5.3. Sample Analysis

  • Prepare the unknown sample. This may involve filtration, acid digestion, or pre-concentration steps depending on the matrix.

  • Take a suitable aliquot of the prepared sample and treat it in the same manner as the standards (add masking agents, buffer, Br-PADAP).

  • Measure the absorbance at 578 nm.

  • Determine the concentration of uranium in the sample by interpolating its absorbance value on the calibration curve.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Measurement cluster_analysis Phase 3: Data Analysis Prep_Reagents Prepare Reagents (Br-PADAP, Buffer, Masking Agent) Mix Mix Sample/Standard with Reagents Prep_Reagents->Mix Prep_Standards Prepare Calibration Standards (Serial Dilution) Prep_Standards->Mix Prep_Sample Prepare Unknown Sample (e.g., Filtration, Digestion) Prep_Sample->Mix Color_Dev Allow for Color Development (e.g., 30 min) Mix->Color_Dev Measure Measure Absorbance at λmax (e.g., 578 nm) Color_Dev->Measure Cal_Curve Construct Calibration Curve (Absorbance vs. Concentration) Measure->Cal_Curve Calc_Conc Calculate Sample Concentration Measure->Calc_Conc Cal_Curve->Calc_Conc

Caption: Spectrophotometric workflow using Br-PADAP.

Safety, Handling, and Storage

As a laboratory chemical, Br-PADAP requires careful handling to ensure user safety and maintain reagent integrity.

  • Hazard Identification: Br-PADAP is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhaling the powder.

  • Handling: Avoid creating dust. Use non-sparking tools. Prevent contact with skin and eyes. Do not eat, drink, or smoke in work areas.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperatures are often between 0-4°C for short-term and -20°C for long-term stability. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an industrial combustion plant.

Conclusion

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is a powerful and versatile chromogenic reagent that has secured a significant role in the field of analytical chemistry. Its high sensitivity, coupled with the ability to tune its selectivity through careful control of experimental conditions, makes it an invaluable tool for the trace-level determination of numerous metal ions. This guide has provided the fundamental principles, practical application data, a detailed experimental workflow, and essential safety protocols to empower researchers, scientists, and development professionals to effectively and safely leverage the capabilities of Br-PADAP in their work.

References

  • Safety Data Sheet: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. (2020). Chemos GmbH & Co. KG.
  • Ferreira, S. L., Costa, A. C., & de Jesus, D. S. (1996). Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. Talanta, 43(10), 1649-1656.
  • Bromo-PADAP | CAS#14337-53-2. MedKoo Biosciences.
  • Interference due to associated radicals in the direct Br-PADAP method. (n.d.). ResearchGate.
  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. (n.d.). ResearchGate.
  • 5-Br-PADAP SDS, 14337-53-2 Safety Data Sheets. (n.d.). ECHEMI.
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. (n.d.). EvitaChem.
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol Material Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8. (n.d.). ResearchGate.
  • Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. (n.d.). ResearchGate.
  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. (n.d.). Analytical Methods, RSC Publishing.
  • Updated Spectrophotometric Investigation of Neodymium Complexes Formed with 1-(2-Pyridylazo)-2-Naphthal and 2-(5-Br-PADAP). (n.d.). Asian Journal of Chemistry.
  • Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. (n.d.). ResearchGate.
  • SAFETY DATA SHEET: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. (2023). Fisher Scientific.
  • The Role of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Metal Ion Detection. (n.d.).
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%. (n.d.). Sigma-Aldrich.
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. (n.d.). Chem-Impex.
  • Fiche de Données de Sécurité: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. (2020). Chemos GmbH & Co. KG.
  • 2-(5-bromo-2-pyridylazo)
Exploratory

5-Br-PADAP synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of 5-Br-PADAP Abstract This technical guide provides a comprehensive overview of the synthesis of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PAD...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of 5-Br-PADAP

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), a highly sensitive chromogenic reagent widely employed in analytical chemistry for the spectrophotometric determination of various metal ions.[1][2] This document delineates the complete synthesis pathway, starting from readily available precursors, and offers a detailed examination of the underlying reaction mechanisms. Authored for researchers, chemists, and professionals in drug development, this guide explains the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Synthesis Pathway Overview

The synthesis of 5-Br-PADAP is a multi-step process that hinges on the principles of electrophilic aromatic substitution and diazo coupling reactions. The overall strategy involves two primary stages:

  • Preparation of the Key Intermediate: The synthesis begins with the bromination of 2-aminopyridine to produce the essential precursor, 2-amino-5-bromopyridine. This step regioselectively installs the bromine atom at the 5-position of the pyridine ring, a crucial structural feature for the final compound's properties.

  • Diazotization and Azo Coupling: The synthesized 2-amino-5-bromopyridine is then converted into a reactive diazonium salt. This salt is immediately used in an azo coupling reaction with 3-diethylaminophenol, an electron-rich coupling agent, to yield the final product, 5-Br-PADAP.

The entire pathway is designed to be efficient and scalable, with careful control of reaction conditions to maximize yield and purity.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Diazotization & Coupling A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (Br₂, Acetic Acid) C 5-Bromo-2-pyridyldiazonium ion B->C Diazotization (NaNO₂, H⁺, 0-5°C) E 5-Br-PADAP C->E Azo Coupling D 3-Diethylaminophenol D->E

Caption: Overall synthesis pathway for 5-Br-PADAP.

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanisms is paramount for optimizing the synthesis and troubleshooting potential issues. The formation of 5-Br-PADAP relies on two classical organic reactions.

Mechanism of Diazotization

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing.

The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl). The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic nitrogen atom of the 2-amino-5-bromopyridine then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately lead to the formation of the 5-bromo-2-pyridyldiazonium ion.

G cluster_0 cluster_1 A NaNO₂ + H₂SO₄ → HNO₂ + NaHSO₄ B HNO₂ + H⁺ ⇌ H₂O⁺-N=O C H₂O⁺-N=O → H₂O + NO⁺ (Nitrosonium ion) Amine Ar-NH₂ (2-Amino-5-bromopyridine) Intermediate1 Ar-N⁺H₂-N=O Amine->Intermediate1 Nucleophilic Attack Nitrosonium NO⁺ Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 Deprotonation & Proton Transfer Diazonium Ar-N⁺≡N (Diazonium ion) Intermediate2->Diazonium Protonation & Dehydration

Caption: Mechanism of the diazotization of 2-amino-5-bromopyridine.

Mechanism of Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile. The reaction occurs with an electron-rich aromatic compound, in this case, 3-diethylaminophenol. The diethylamino and hydroxyl groups are strong activating groups, making the aromatic ring highly nucleophilic.

The 5-bromo-2-pyridyldiazonium ion attacks the activated aromatic ring of 3-diethylaminophenol. The substitution occurs predominantly at the para position relative to the hydroxyl group (and ortho to the diethylamino group), as this position is sterically accessible and electronically activated. This attack forms a resonance-stabilized intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate by a weak base (like water or the acetate ion) to restore the aromaticity of the ring, yielding the final azo dye, 5-Br-PADAP.

G Diazonium Ar-N⁺≡N (Electrophile) SigmaComplex Sigma Complex (Resonance Stabilized) Diazonium->SigmaComplex Electrophilic Attack Phenol Coupling Agent (3-Diethylaminophenol) Product 5-Br-PADAP (Azo Dye) SigmaComplex->Product Deprotonation

Caption: Mechanism of the azo coupling reaction.

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of 5-Br-PADAP. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This procedure is adapted from a well-established method.[3]

Materials:

  • 2-Aminopyridine

  • Glacial Acetic Acid

  • Bromine

  • 40% Sodium Hydroxide Solution

  • Petroleum Ether (b.p. 60-80 °C)

  • Water

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of glacial acetic acid.

  • Cool the solution to below 20 °C in an ice bath.

  • Prepare a solution of 480 g (3.0 moles) of bromine in 300 mL of glacial acetic acid. Add this solution dropwise to the 2-aminopyridine solution over 1 hour with vigorous stirring.

  • Maintain the temperature below 20 °C for the first half of the addition, then allow it to rise to 50 °C.

  • After the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with 750 mL of water to dissolve the precipitated hydrobromide salt.

  • Transfer the solution to a 5 L beaker and neutralize it with approximately 1.2 L of 40% sodium hydroxide solution, ensuring the mixture is cooled during this exothermic process.

  • Collect the precipitated solid by filtration and wash it with water until the washings are free of bromide ions.

  • Dry the crude product at 110 °C.

  • To remove the 2-amino-3,5-dibromopyridine byproduct, wash the dried solid with three 500-mL portions of hot petroleum ether.

  • The remaining solid is 2-amino-5-bromopyridine, which is sufficiently pure for the next step. Expect a yield of 62-67%.

Step 2 & 3: Diazotization and Azo Coupling to form 5-Br-PADAP

This is a general procedure based on standard azo coupling chemistry.

Materials:

  • 2-Amino-5-bromopyridine

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Nitrite (NaNO₂)

  • 3-Diethylaminophenol

  • Sodium Hydroxide or Sodium Carbonate

  • Ethanol or Methanol

  • Ice

Procedure:

  • Diazotization:

    • In a flask, dissolve a specific molar amount of 2-amino-5-bromopyridine (e.g., 0.1 mol, 17.3 g) in a minimal amount of dilute strong acid (e.g., 10% H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.

    • In a separate beaker, dissolve a slight molar excess of sodium nitrite (e.g., 0.105 mol, 7.25 g) in cold water.

    • Add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature strictly below 5 °C. Stir continuously. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Coupling Reaction:

    • In a separate, larger beaker, dissolve an equimolar amount of 3-diethylaminophenol (e.g., 0.1 mol, 16.5 g) in a dilute alkaline solution (e.g., 10% NaOH) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold 3-diethylaminophenol solution with vigorous stirring.

    • A brightly colored precipitate of 5-Br-PADAP should form immediately.

    • Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Collect the crude 5-Br-PADAP precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Quantitative Data and Characterization

The successful synthesis of 5-Br-PADAP should be confirmed by analytical techniques. The following table summarizes key quantitative and physical data for the final product.

PropertyValueSource
Chemical Formula C₁₅H₁₇BrN₄O[4]
Molecular Weight 349.23 g/mol [4]
Appearance Red or purple powder/crystals[2]
Melting Point 157-158 °C[2]
Purity (Typical) ≥97%
λmax 443 nm
CAS Number 14337-53-2[4]

Key Applications

5-Br-PADAP is a highly valued reagent in analytical chemistry due to its ability to form intensely colored complexes with a variety of metal ions. Its primary applications include:

  • Spectrophotometric Determination: It is used for the quantitative analysis of metals such as uranium, chromium, lead, and zinc.[3][4][5] The high molar absorptivity of its metal complexes allows for the detection of trace amounts.

  • Environmental Monitoring: The reagent is applied in the detection of pollutants and heavy metals in water and other environmental samples.[2]

  • Biochemical Assays: It can be employed in various assays to study enzyme activity and protein interactions.[2]

References

  • McKee, R. L.; Sanford, J. K.; Gill, J. T. 2,3-Diaminopyridine. Org. Synth.1949 , 29, 35. [Link]

  • Patil, S. A.; et al. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters2021 , 11(3), 447-452. [Link]

  • Saleh, M. M.; Dauood, S. S. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal2007 , 4(2). [Link]

  • Wang, X. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Master's Thesis, Lanzhou University of Technology, 2013 . [Link]

  • European Patent Office. Process for the diazotisation of amines. EP 0003656 B1. [Link]

  • Sommer, L.; et al. On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry1988 , 66(3), 401-405. [Link]

  • ResearchGate. Structure reagent of 5-Br-PADAP. [Link]

  • Digital Repository of University of Baghdad. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • ResearchGate. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

Sources

Foundational

Unraveling the Core Mechanism of Bromo-PADAP in Metal Chelation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Bromo-PADAP in Coordination Chemistry 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bromo-PADAP in Coordination Chemistry

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as Bromo-PADAP, is a highly sensitive chromogenic agent belonging to the family of pyridylazo dyes. Its remarkable ability to form intensely colored and stable complexes with a variety of metal ions has established it as a cornerstone reagent in analytical chemistry for the spectrophotometric determination of trace metals. This guide provides an in-depth exploration of the fundamental mechanism of action by which Bromo-PADAP chelates metal ions, offering both theoretical understanding and practical, field-proven experimental protocols for researchers in analytical chemistry and drug development. The principles underlying its function are crucial for developing robust analytical methods and for understanding metal-ligand interactions in more complex biological and pharmaceutical systems.

The Core Chelation Mechanism: A Tridentate Embrace

The efficacy of Bromo-PADAP as a chelating agent stems from its molecular architecture, which allows it to act as a tridentate ligand. This means it can bind to a central metal ion through three donor atoms simultaneously, forming stable five-membered chelate rings—a phenomenon known as the chelate effect, which results in significantly higher stability compared to complexes formed by monodentate ligands. The key functional groups involved in this coordination are:

  • The Pyridyl Nitrogen Atom: The nitrogen atom of the pyridine ring provides a key coordination site. The rich coordination chemistry of pyridine-type ligands is well-established for incorporating a diverse range of metal ions into stable structures.

  • The Azo Group Nitrogen Atom: One of the nitrogen atoms in the azo linkage (-N=N-) acts as a second donor atom. Spectroscopic studies of similar azo dyes confirm the involvement of an azo nitrogen in the coordination with the metal ion.

  • The Phenolic Oxygen Atom: Following deprotonation of the hydroxyl group (-OH) under appropriate pH conditions, the resulting phenolate oxygen becomes a potent donor atom, completing the tridentate coordination.

The formation of the metal-Bromo-PADAP complex is accompanied by a significant color change, which is the basis of its application in colorimetric assays. This color change arises from the alteration of the electronic structure of the dye upon coordination with the metal ion.

Caption: Chelation of a metal ion by the tridentate ligand Bromo-PADAP.

Factors Governing the Chelation Process

The interaction between Bromo-PADAP and metal ions is not static; it is a dynamic equilibrium influenced by several critical parameters. Understanding and controlling these factors is paramount for achieving reproducible and accurate results in any application.

  • pH of the Medium: The pH is arguably the most critical factor. The phenolic hydroxyl group of Bromo-PADAP has a specific pKa value, and its deprotonation is essential for coordination. Therefore, the chelation reaction is highly pH-dependent. For instance, in the case of the uranyl ion (UO₂²⁺), different complex species are formed in different pH ranges, affecting both the stoichiometry and the stability of the resulting complex.

  • Stoichiometry of the Complex: Bromo-PADAP can form complexes with different metal-to-ligand ratios, most commonly 1:1 or 1:2, depending on the metal ion's coordination number and the reaction conditions. For example, it typically forms a 1:1 complex with the uranyl ion, while it can form a 1:2 complex with Fe(II). The stoichiometry must be determined experimentally for each metal-ligand system.

  • Solvent System: Due to its limited solubility in water, Bromo-PADAP is often prepared as a solution in an organic solvent like ethanol or dimethylformamide. The composition of the solvent can influence the stability and the spectral properties of the metal complex.

Quantitative Analysis of Bromo-PADAP-Metal Complexes

The intense color of the metal-Bromo-PADAP complexes allows for their highly sensitive quantification using spectrophotometry. The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter.

Metal IonWavelength (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Stoichiometry (Metal:Ligand)Reference
Uranium(VI)576 nm4.33 x 10⁴1:1
Uranium(VI)578 nm7.4 x 10⁴-
Iron(II)748 nm-1:2
Chromium(III/VI)580 nm2.64 x 10⁴-

Note: The exact molar absorptivity can vary depending on the specific experimental conditions such as pH and solvent composition.

The stability of the formed complex is quantified by its stability constant (K) , also known as the formation constant. A high stability constant indicates a strong affinity between Bromo-PADAP and the metal ion, resulting in a more stable complex. For example, the stability constants for Fe(III) and Fe(II) complexes with Bromo-PADAP have been determined to be in the range of 10⁵ and 10⁴, respectively.

Experimental Workflow for Characterizing Metal Chelation

This section provides a robust, self-validating protocol for determining the stoichiometry of a metal-Bromo-PADAP complex using the continuous variation method (Job's plot), a cornerstone technique in coordination chemistry.

G A Step 1: Preparation of Equimolar Stock Solutions of Metal and Bromo-PADAP B Step 2: Preparation of a Series of Solutions with Varying Mole Fractions of Ligand A->B C Step 3: Incubation and pH Adjustment to Ensure Complete Complex Formation B->C D Step 4: Spectrophotometric Measurement of Absorbance at λmax C->D E Step 5: Data Analysis: Plotting Absorbance vs. Mole Fraction (Job's Plot) D->E F Step 6: Determination of Stoichiometry from the Peak of the Plot E->F

Caption: Workflow for determining complex stoichiometry.

Detailed Protocol: Determination of Stoichiometry by Job's Plot

1. Objective: To determine the metal-to-ligand ratio of the complex formed between a metal ion of interest and Bromo-PADAP.

2. Materials and Reagents:

  • Bromo-PADAP (analytical grade)

  • Salt of the metal ion of interest (e.g., Uranyl Acetate, Ferrous Ammonium Sulfate)

  • Buffer solution of appropriate pH (e.g., acetate buffer for pH 6)

  • Organic solvent (e.g., ethanol or DMF)

  • Deionized water

  • Volumetric flasks (10 mL)

  • Micropipettes

3. Instrumentation:

  • UV-Vis Spectrophotometer

4. Procedure:

  • Step 4.1: Preparation of Stock Solutions: Prepare equimolar stock solutions (e.g., 1 x 10⁻⁴ M) of the metal salt and Bromo-PADAP in the chosen solvent system. Causality: Using equimolar solutions is fundamental to the continuous variation method, ensuring the total molar concentration remains constant across all prepared samples.

  • Step 4.2: Preparation of the Job's Plot Series: In a series of 10 mL volumetric flasks, prepare solutions by mixing varying volumes of the metal and Bromo-PADAP stock solutions. The total volume of the metal and ligand solutions in each flask must be constant (e.g., 5 mL). The mole fraction of the ligand will range from 0 to 1. An example preparation is shown below:

Flask No.Vol. of Metal Soln (mL)Vol. of Bromo-PADAP Soln (mL)Mole Fraction of Ligand
15.00.00.0
24.50.50.1
34.01.00.2
............
100.54.50.9
110.05.01.0
  • Step 4.3: pH Adjustment and Dilution: Add the appropriate buffer to each flask to maintain a constant pH. Dilute to the 10 mL mark with the solvent. Allow the solutions to stand for a sufficient time to ensure complete complex formation. Trustworthiness: Maintaining a constant pH and ionic strength across all solutions is critical for a valid comparison of absorbance values.

  • Step 4.4: Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λmax) of the complex by scanning one of the mixed solutions (e.g., the one with a 1:1 ratio) against a reagent blank (a solution containing only the ligand at the corresponding concentration). Measure the absorbance of all prepared solutions at this λmax.

  • Step 4.5: Data Analysis: Correct the measured absorbance values by subtracting the absorbance that would be contributed by the unreacted ligand. Plot the corrected absorbance versus the mole fraction of the ligand (Bromo-PADAP). The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at ~0.67 indicates a 1:2 (metal:ligand) complex.

Conclusion and Future Perspectives

Bromo-PADAP is a powerful analytical tool whose utility is grounded in the fundamental principles of coordination chemistry. Its tridentate nature allows it to form highly stable and intensely colored complexes with a wide array of metal ions. The chelation process is a finely tuned interplay of pH, stoichiometry, and solvent conditions, which must be carefully optimized and understood for any given application. The experimental workflows provided in this guide offer a robust starting point for researchers to probe and characterize these interactions. Future research may focus on synthesizing derivatives of Bromo-PADAP with modified functional groups to enhance selectivity for specific metal ions or to tune its solubility and photophysical properties for applications beyond analytical chemistry, potentially in sensor development or as metallo-drug carriers.

References

  • Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. ResearchGate. Retrieved January 22, 2026, from [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Zankhana, T., et al. (2023). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods, Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Tsunenori, N. (1981). *2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and
Exploratory

A Comprehensive Technical Guide to 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP): Properties, Mechanisms, and Analytical Applications

Executive Summary: This technical guide provides an in-depth analysis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as Br-PADAP. It is a highly sensitive chromogenic chelating agent pivotal in the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This technical guide provides an in-depth analysis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as Br-PADAP. It is a highly sensitive chromogenic chelating agent pivotal in the field of analytical chemistry for the spectrophotometric determination of trace metal ions. This document delineates its fundamental physical and chemical properties, explores the mechanism of metal complexation, and presents detailed protocols for its application. Designed for researchers, analytical scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to serve as an authoritative resource.

Introduction to Br-PADAP

Overview and Significance in Analytical Chemistry

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Br-PADAP) is a heterocyclic azo dye renowned for its ability to form stable, intensely colored complexes with a wide array of metal ions. This property makes it an invaluable reagent in analytical chemistry, particularly for colorimetric and spectrophotometric analysis. Its primary significance lies in its high sensitivity and the substantial molar absorptivity of its metal complexes, which allows for the quantification of metals at trace and ultra-trace concentrations. The applications of Br-PADAP are extensive, ranging from environmental monitoring of heavy metals in water samples to quality control in industrial processes and biochemical assays.

Nomenclature and Chemical Identification

To ensure clarity and precision in scientific communication, the compound is identified by several names and registry numbers.

IdentifierValue
IUPAC Name 2-[(5-bromopyridin-2-yl)diazenyl]-5-(diethylamino)phenol
Common Synonyms Br-PADAP, 5-Br-PADAP, Bromo-PADAP
CAS Number 14337-53-2
Molecular Formula C₁₅H₁₇BrN₄O
Molecular Weight 349.23 g/mol
InChI Key HNVCXDAVEHOIBP-UHFFFAOYSA-N

Physicochemical Properties

Molecular Structure

The efficacy of Br-PADAP as a chelating agent is a direct result of its molecular architecture. The key functional groups include:

  • A Pyridine Ring: Substituted with a bromine atom at the 5-position, which enhances the reactivity and selectivity of the ligand towards metal ions.

  • An Azo Group (-N=N-): This chromophoric group links the pyridyl and phenolic rings and is crucial for both the color of the compound and its coordination with metal ions.

  • A Phenol Ring: Contains a hydroxyl group (-OH) and a diethylamino group (-N(CH₂CH₃)₂). The hydroxyl group's oxygen and the azo group's nitrogen atoms act as coordination sites for metal chelation.

Physical Properties

The general physical characteristics of Br-PADAP are summarized below.

PropertyValueSource(s)
Appearance Red to purple crystalline powder
Melting Point 157 - 158 °C
λmax (Reagent) 443 nm
Purity ≥ 97-98% (HPLC)
Storage Conditions 2 - 8 °C, dry and dark
Synthesis Pathway

The synthesis of Br-PADAP is typically achieved through a two-step process involving diazotization followed by an azo coupling reaction.

  • Diazotization: 5-bromo-2-aminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a stable diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-diethylaminophenol in an alkaline medium. The precise control of pH and temperature during this step is critical to maximize the yield and purity of the final product.

Synthesis_Pathway cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product A 5-bromo-2-aminopyridine P1 Diazotization (NaNO₂, HCl, 0-5°C) A->P1 B 3-diethylaminophenol P2 Azo Coupling (Alkaline Medium) B->P2 P1->P2 Diazonium Salt Intermediate FP Br-PADAP P2->FP

Caption: Synthesis workflow for Br-PADAP.

Chemical Properties and Mechanism of Action

Role as a Chelating Agent

Br-PADAP functions as a tridentate ligand, meaning it binds to a central metal ion through three donor atoms. This multidentate coordination results in the formation of stable, five-membered chelate rings, an entropically favorable process that is the foundation of its effectiveness. Chelating agents like Br-PADAP are essential for sequestering and stabilizing metal ions in a solution, which prevents their precipitation and allows for consistent analytical measurement.

Mechanism of Metal Complexation

The interaction between Br-PADAP and a metal ion (Mⁿ⁺) involves the displacement of the phenolic proton and the formation of coordinate bonds between the metal and the nitrogen atoms of the pyridine ring and the adjacent azo group, as well as the oxygen atom of the hydroxyl group. This binding event creates a rigid, planar complex. The formation of this stable complex is responsible for the dramatic shift in the electronic structure of the molecule, leading to a significant change in its light-absorbing properties.

Chelation_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product br_padap Br-PADAP (Ligand) chelation Chelation br_padap->chelation metal_ion Metal Ion (Mⁿ⁺) metal_ion->chelation complex Stable, Colored Metal-Ligand Complex chelation->complex Formation of coordinate bonds

Caption: Logical flow of the metal chelation process.

Spectrophotometric Characteristics

In its free, uncomplexed form in solution, Br-PADAP exhibits a maximum absorbance (λmax) at approximately 443 nm. Upon chelation with a metal ion, a significant bathochromic shift (a shift to a longer wavelength) occurs. For instance, its complex with Uranium(VI) shows a λmax at approximately 576-578 nm. This distinct color change from the reagent to the complex is the principle behind its use in colorimetric assays. The intensity of the color at the new λmax is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert Law, enabling precise quantification.

Analytical Applications in Spectrophotometry

Overview of Spectrophotometric Determination

Br-PADAP is a preferred reagent for the spectrophotometric determination of numerous metal ions due to its high sensitivity. The method is valued for its simplicity, speed, and cost-effectiveness compared to other instrumental techniques. It has been successfully applied to the analysis of copper, iron, nickel, zinc, cadmium, chromium, and uranium in various matrices.

Key Analytical Parameters for Metal Complexes

The optimal conditions for analysis vary depending on the target metal ion. The following table summarizes key parameters for several notable Br-PADAP-metal complexes.

Metal IonOptimal pHλmax of Complex (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Notes / Masking Agents
Uranium(VI) 7.6 - 7.8576 - 578~74,000High sensitivity; Fluoride, CDTA, sulphosalicylic acid used as masking agents.
Iron(II) ~9.0748Not specifiedAscorbic acid used to reduce Fe(III) to Fe(II).
Copper(II) 3.0 - 8.0Not specifiedNot specifiedUsed for preconcentration on naphthalene adsorbent.
Nickel(II) 4.5 - 7.5Not specifiedNot specifiedUsed for preconcentration on naphthalene adsorbent.
Zinc(II) 8.5 - 11.0Not specifiedNot specifiedUsed for preconcentration on naphthalene adsorbent.
Cadmium(II) ~8.0Not specifiedNot specifiedUsed in various microextraction techniques.
Factors Influencing Analytical Performance

The reliability of results obtained using Br-PADAP is highly dependent on the careful control of experimental conditions.

  • pH: The pH of the solution is the most critical parameter. It governs the protonation state of the ligand and the hydrolysis of the metal ion, thereby directly influencing complex formation and stability.

  • Solvent/Surfactant: The Br-PADAP reagent and its metal chelates can have low solubility in purely aqueous solutions. Therefore, organic solvents (e.g., ethanol, dimethylformamide) or surfactants (e.g., Triton X-100) are often incorporated to ensure the complex remains dissolved and to enhance color stability.

  • Interferences and Masking Agents: Br-PADAP is a non-selective reagent, meaning it reacts with many different metal ions. To achieve selectivity for a target analyte, masking agents are employed. These are auxiliary ligands (e.g., fluoride, cyanide, EDTA, CDTA) that form stable, colorless complexes with interfering ions, preventing them from reacting with the Br-PADAP.

Experimental Protocol: Spectrophotometric Determination of Uranium(VI)

Principle of the Method

This protocol describes a robust method for determining trace levels of Uranium(VI) using Br-PADAP. In a buffered medium and in the presence of masking agents to eliminate interferences, U(VI) reacts with Br-PADAP to form a stable, colored complex. The absorbance of this complex is measured at its λmax of ~578 nm, and the concentration of uranium is determined from a calibration curve.

Reagents and Materials
  • Standard Uranium(VI) Stock Solution: 1000 µg/mL in dilute nitric acid.

  • Br-PADAP Reagent Solution: 0.05% (w/v) in ethanol.

  • Buffer Solution: Triethanolamine buffer, pH adjusted to ~7.8.

  • Masking Agent Solution: A composite solution containing sodium fluoride (NaF) and 1,2-diaminocyclohexanetetraacetic acid (CDTA).

  • Spectrophotometer: Capable of measurement at 578 nm.

  • Volumetric flasks and pipettes.

Step-by-Step Procedure
  • Preparation of Calibration Standards: Prepare a series of working standards (e.g., 0.0, 0.5, 1.0, 2.0, 4.0 µg/mL) by accurately diluting the U(VI) stock solution.

  • Sample Preparation: If the sample is solid, perform an appropriate acid digestion. If aqueous, filter and adjust pH if necessary.

  • Color Development: a. Pipette 10 mL of each standard solution (or sample) into a 25 mL volumetric flask. b. Add 5 mL of the triethanolamine buffer solution and mix. c. Add 2 mL of the masking agent solution and mix thoroughly. This step is crucial for sequestering potential interfering ions. d. Add 2 mL of the Br-PADAP reagent solution. e. Dilute to the 25 mL mark with deionized water, cap, and invert several times to mix. f. Allow the solution to stand for 30 minutes at room temperature for full color development.

  • Spectrophotometric Measurement: a. Set the spectrophotometer wavelength to 578 nm. b. Zero the instrument using the blank standard (0.0 µg/mL). c. Measure the absorbance of each standard and the sample solution.

Experimental_Workflow A Prepare Calibration Standards & Sample Aliquots B Add Buffer Solution (pH 7.8) & Mix A->B C Add Masking Agents (NaF, CDTA) & Mix B->C D Add Br-PADAP Reagent & Dilute to Volume C->D E Allow 30 min for Color Development D->E F Measure Absorbance at 578 nm E->F G Plot Calibration Curve (Absorbance vs. Concentration) F->G H Calculate Sample Concentration F->H G->H

Foundational

An In-Depth Technical Guide to 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (CAS 14337-54-3): A Chromogenic Reagent for Metal Ion Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Specialized Chromogenic Agent In the landscape of analytical chemistry, the precise quantification of metal ions is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Specialized Chromogenic Agent

In the landscape of analytical chemistry, the precise quantification of metal ions is a cornerstone of research and development, environmental monitoring, and quality control. Among the arsenal of reagents utilized for this purpose, pyridylazo dyes have carved a significant niche due to their high sensitivity and propensity to form distinctly colored complexes with a variety of metal ions. This guide delves into the technical intricacies of a specific, yet lesser-documented member of this family: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol , identified by its CAS number 14337-54-3 .

This compound, also known by the synonym 3,5-diBr-PADAP, is a derivative of the more commonly cited 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP). The introduction of a second bromine atom to the pyridine ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its reactivity, selectivity, and the spectral characteristics of its metal complexes. This guide aims to provide a comprehensive overview of its known properties, applications, and the fundamental principles governing its use, while also drawing logical parallels with its well-characterized mono-bromo counterpart to offer a holistic understanding.

Physicochemical Properties and Synthesis

A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective application.

Table 1: Physicochemical Properties of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol

PropertyValueSource
CAS Number 14337-54-3[1]
Molecular Formula C₁₅H₁₆Br₂N₄O[1]
Molecular Weight 428.12 g/mol [1]
Appearance Likely a solid powderInferred
Solubility Expected to have low aqueous solubilityInferred from related compounds
A Note on Synthesis

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 3,5-Dibromo-2-aminopyridine 3,5-Dibromo-2-aminopyridine Diazotization Diazotization 3,5-Dibromo-2-aminopyridine->Diazotization NaNO₂, HCl 3-Diethylaminophenol 3-Diethylaminophenol Azo Coupling Azo Coupling 3-Diethylaminophenol->Azo Coupling Diazotization->Azo Coupling 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol Azo Coupling->2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol Chelation_Mechanism cluster_reagents Reactants cluster_process Process cluster_product Product Reagent 2-(3,5-Dibromo-2-pyridylazo)- 5-(diethylamino)-phenol (Color 1) Chelation Chelation Reagent->Chelation Metal Metal Ion (Mⁿ⁺) (Colorless) Metal->Chelation Complex [M(Reagent)ₓ]ⁿ⁺ Complex (Intense Color 2) Chelation->Complex

Figure 2: The fundamental principle of metal ion detection via chelation and subsequent color change.

Core Application: Spectrophotometric Determination of Zinc

While the broader applications of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol are not extensively detailed in the available literature, its use as a high-purity chromogenic reagent for the direct photometric determination of serum zinc has been noted. [2]This suggests a significant potential for this reagent in clinical and biological analyses.

Experimental Protocol: A General Framework for Zinc Determination

The following protocol is a generalized framework based on the principles of spectrophotometric analysis using pyridylazo reagents. The specific parameters, such as optimal pH and λmax, would require experimental validation for the di-bromo compound.

1. Preparation of Reagents:

  • Zinc Standard Stock Solution (1000 ppm): Dissolve a precisely weighed amount of high-purity zinc metal or a suitable salt in a minimal amount of dilute acid and dilute to a known volume with deionized water.

  • Working Zinc Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm).

  • 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol Reagent Solution: Due to the expected low aqueous solubility, prepare a stock solution in a suitable organic solvent such as ethanol or dimethylformamide (DMF). The optimal concentration will need to be determined experimentally.

  • Buffer Solution: Prepare a buffer solution to maintain the optimal pH for complex formation. For related pyridylazo reagents, this is often in the neutral to slightly alkaline range.

2. Construction of a Calibration Curve:

  • To a series of volumetric flasks, add a known volume of each working zinc standard.

  • Add an appropriate volume of the buffer solution to each flask.

  • Add a consistent volume of the 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol reagent solution to each flask.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the color to develop for a predetermined optimal time.

  • Measure the absorbance of each solution at the λmax of the zinc-reagent complex against a reagent blank (containing all components except zinc).

  • Plot a graph of absorbance versus zinc concentration.

3. Analysis of an Unknown Sample:

  • Prepare the sample by appropriate dilution and pH adjustment to fall within the range of the calibration curve.

  • Treat the sample in the same manner as the standards (addition of buffer and reagent).

  • Measure the absorbance of the sample solution.

  • Determine the concentration of zinc in the sample from the calibration curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Zinc Standards and Reagent Solution C Add Buffer and Reagent to Standards and Sample A->C B Prepare Sample B->C D Color Development C->D E Measure Absorbance at λmax D->E F Construct Calibration Curve E->F G Determine Sample Concentration F->G

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Chelation Sites of 5-Br-PADAP

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP. It is a hi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP. It is a highly sensitive chromogenic agent renowned for its ability to form stable, colored chelates with a wide array of metal ions. This document delves into the nuanced details of its molecular architecture, elucidates the specific coordination sites involved in chelation, and explores the resulting complex structures. Synthesizing data from spectroscopic studies, and computational modeling, this guide offers field-proven insights into the causality behind its remarkable chelating properties and its versatile applications in analytical chemistry and beyond.

Introduction: The Significance of 5-Br-PADAP

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) is a prominent member of the pyridylazo dye family of organic compounds. These compounds are distinguished by their utility as chromogenic reagents for the spectrophotometric determination of trace amounts of metal ions. The presence of a bromine atom at the 5-position of the pyridine ring enhances the sensitivity and selectivity of 5-Br-PADAP compared to its non-brominated analogue, PADAP. Its applications are extensive, ranging from environmental monitoring of heavy metals to its use in biochemical assays and as a potential scaffold in the development of novel therapeutic agents. The core of its functionality lies in its ability to act as a multidentate ligand, forming stable and intensely colored complexes with metal ions, thereby enabling their quantification at low concentrations.

Molecular Structure and Physicochemical Properties

The foundational step to understanding the chelation capabilities of 5-Br-PADAP is a thorough examination of its molecular structure and inherent properties.

Chemical Identity
  • Chemical Name: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

  • Synonyms: 5-Bromo-PADAP, 2-(5'-Bromo-2'-pyridylazo)-5-(diethylamino)phenol

  • CAS Number: 14337-53-2

  • Molecular Formula: C₁₅H₁₇BrN₄O

  • Molecular Weight: 349.23 g/mol

Structural Elucidation

The molecular framework of 5-Br-PADAP comprises three key functional components integrated into a conjugated system: a brominated pyridine ring, an azo group (-N=N-), and a diethylaminophenol group.

Chelation_Mechanism cluster_ligand 5-Br-PADAP cluster_metal Metal Ion cluster_complex Chelate Complex N_pyridyl N_p Metal M^n+ N_pyridyl->Metal Coordination N_azo N_a N_azo->Metal Coordination O_phenolic O O_phenolic->Metal Coordination Complex Complex Metal->Complex Formation

Figure 2: Chelation of a metal ion by 5-Br-PADAP.

Stoichiometry and Geometry of Metal Complexes

The stoichiometry of the 5-Br-PADAP-metal complexes is predominantly found to be either 1:1 or 1:2 (metal:ligand), depending on the metal ion, its coordination number, and the reaction conditions such as pH. For many divalent metal ions, the formation of a 1:2 complex is common, resulting in an octahedral or distorted octahedral geometry around the metal center. In these complexes, two tridentate 5-Br-PADAP ligands occupy the six coordination sites of the metal ion. For metal ions with a coordination number of four or in cases where steric hindrance is significant, a 1:1 complex may be formed, potentially adopting a square planar or tetrahedral geometry.

Tautomerism upon Chelation

An important aspect of the chelation process is the tautomeric shift within the 5-Br-PADAP molecule. In its free form, 5-Br-PADAP exists predominantly in the azo form. However, upon chelation, there is evidence suggesting a shift towards the hydrazone tautomer. This tautomerism is facilitated by the deprotonation of the phenolic hydroxyl group and the subsequent delocalization of the negative charge through the conjugated system. This structural rearrangement upon complexation is a key contributor to the significant color change observed, which forms the basis of its use in spectrophotometry.

Experimental Protocols

Synthesis of 5-Br-PADAP

The synthesis of 5-Br-PADAP is typically achieved through a two-step diazotization-coupling reaction.

Step 1: Diazotization of 5-bromo-2-aminopyridine

  • Dissolve 5-bromo-2-aminopyridine in a suitable acidic medium (e.g., hydrochloric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a specified period to ensure complete formation of the diazonium salt.

Step 2: Coupling with 3-diethylaminophenol

  • In a separate vessel, dissolve 3-diethylaminophenol in an alkaline solution (e.g., sodium hydroxide solution).

  • Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the 3-diethylaminophenol solution with vigorous stirring.

  • Maintain the alkaline pH and low temperature during the addition.

  • A colored precipitate of 5-Br-PADAP will form.

  • Isolate the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

General Protocol for Metal Chelation and Spectrophotometric Analysis

The following is a generalized procedure for the use of 5-Br-PADAP in the spectrophotometric determination of a metal ion. Optimal conditions, particularly pH, will vary depending on the specific metal.

  • Preparation of Reagents:

    • Prepare a standard stock solution of the metal ion of interest.

    • Prepare a solution of 5-Br-PADAP in a suitable organic solvent (e.g., ethanol).

    • Prepare a buffer solution to maintain the optimal pH for complex formation.

  • Complex Formation:

    • To a series of volumetric flasks, add increasing volumes of the standard metal ion solution.

    • Add an excess of the 5-Br-PADAP solution to each flask.

    • Add the buffer solution to adjust the pH to the optimal range for the specific metal-ligand complex.

    • Dilute to the mark with an appropriate solvent (often a mixed aqueous-organic solvent system to ensure solubility of the complex).

    • Allow the solutions to stand for a sufficient time for the color to develop fully.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex against a reagent blank.

    • Construct a calibration curve by plotting absorbance versus the concentration of the metal ion.

    • Determine the concentration of the metal ion in an unknown sample by measuring its absorbance under the same conditions and interpolating from the calibration curve.

Data Presentation: Spectroscopic Properties of 5-Br-PADAP and its Metal Complexes

The formation of a metal-5-Br-PADAP complex is accompanied by a significant bathochromic shift (a shift to longer wavelengths) in the UV-Visible absorption spectrum. This is a direct consequence of the extension of the conjugated π-electron system upon chelation.

Speciesλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
5-Br-PADAP (free ligand) ~450Varies with solvent and pH
Uranium(VI) complex 5764.33 x 10⁴
Chromium(III/VI) complex 5802.64 x 10⁴
Iron(II/III) complex 527-555-

Note: The exact λmax and molar absorptivity values can vary depending on the solvent, pH, and the specific metal ion.

Conclusion

5-Br-PADAP stands as a powerful and versatile tool in the realm of analytical chemistry and has potential for broader applications. Its efficacy is rooted in its well-defined molecular structure, which features strategically positioned donor atoms enabling robust tridentate chelation of metal ions. The resulting stable and intensely colored complexes provide the basis for highly sensitive and selective analytical methods. While definitive crystallographic data for its metal complexes remains an area for future research, the wealth of spectroscopic and computational evidence provides a solid and reliable understanding of its coordination chemistry. This guide has aimed to provide a comprehensive and technically sound overview for researchers and professionals, fostering a deeper understanding of this important chelating agent and encouraging its continued exploration and application.

References

  • Journal of Materials and Environmental Science. Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). Available from: [Link]

  • Analytical Methods. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Available from: [Link]

  • Analyst. *2-(5-bromo-2-pyridylazo)
Foundational

The Emergence and Analytical Ascendancy of Bromo-PADAP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Chromogenic Precision In the landscape of analytical chemistry, the precise quantification of metal ions is a cornerstone of env...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chromogenic Precision

In the landscape of analytical chemistry, the precise quantification of metal ions is a cornerstone of environmental monitoring, industrial quality control, and pharmaceutical development. The pursuit of this precision has historically driven the innovation of chromogenic reagents—molecules engineered to produce a distinct and measurable color change upon binding with a specific analyte. Among these, the pyridylazo dyes have emerged as a particularly versatile and sensitive class of compounds. This in-depth technical guide explores the discovery, historical development, and analytical applications of a prominent member of this family: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as Bromo-PADAP. We will delve into the synthetic pathways, the mechanistic principles of its chelating action, and provide field-proven protocols for its application, offering a comprehensive resource for researchers and professionals in the chemical sciences.

The Genesis of a Reagent: A Historical Perspective on Pyridylazo Dyes

The story of Bromo-PADAP is intrinsically linked to the broader history of azo dyes, which began with their discovery in the mid-19th century and their subsequent rise as synthetic colorants. The analytical potential of this class of compounds, however, was not fully realized until the mid-20th century with the development of heterocyclic azo dyes. These reagents offered enhanced sensitivity and selectivity for metal ions compared to their predecessors.

Pioneering this new frontier were compounds like 1-(2-pyridylazo)-2-naphthol (PAN) and 4-(2-pyridylazo)resorcinol (PAR). These reagents demonstrated the fundamental principle of pyridylazo dyes as terdentate ligands, coordinating with metal ions through the pyridyl nitrogen, one of the azo nitrogen atoms, and a hydroxyl oxygen atom to form stable, colored chelates. While effective, these first-generation reagents had limitations, including issues with solubility in aqueous solutions.

This set the stage for the development of more sophisticated derivatives. The introduction of a diethylamino group on the phenolic ring and a bromine substituent on the pyridine ring gave rise to Bromo-PADAP, a reagent with significantly enhanced molar absorptivity and, consequently, greater sensitivity in spectrophotometric analyses. This modification represented a significant step forward in the quest for more robust and reliable chromogenic indicators for a wide array of metal ions.

Synthesis and Physicochemical Properties: Crafting the Analytical Tool

The synthesis of Bromo-PADAP is a well-established two-step process rooted in classical organic chemistry. The procedure leverages the principles of diazotization and azo coupling to construct the molecule's characteristic chromophore.

Step-by-Step Synthesis Protocol
  • Diazotization of 5-bromo-2-aminopyridine:

    • 5-bromo-2-aminopyridine is dissolved in an acidic medium, typically a solution of hydrochloric acid in water.

    • The solution is cooled to a low temperature (0-5 °C) in an ice bath to ensure the stability of the resulting diazonium salt.

    • A chilled aqueous solution of sodium nitrite is added dropwise to the cooled solution of the amine. The nitrous acid, generated in situ, reacts with the primary aromatic amine to form the corresponding diazonium salt. The temperature must be carefully controlled throughout the addition to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling with 5-diethylaminophenol:

    • The freshly prepared, cold diazonium salt solution is then slowly added to a solution of 5-diethylaminophenol dissolved in an alkaline medium (typically sodium hydroxide solution).

    • The coupling reaction proceeds via electrophilic aromatic substitution, where the diazonium cation acts as the electrophile and attacks the electron-rich phenol ring, preferably at the position para to the activating diethylamino group.

    • The reaction mixture is stirred, often at room temperature, until the coupling is complete, which is typically indicated by the formation of a deeply colored precipitate.

    • The solid Bromo-PADAP product is then collected by filtration, washed with water to remove any unreacted starting materials and inorganic salts, and can be further purified by recrystallization from a suitable solvent like ethanol.

The following diagram illustrates the synthetic workflow:

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 5-bromo-2-aminopyridine B NaNO2, HCl (aq) 0-5 °C A->B Reacts with C 5-bromo-2-pyridyldiazonium chloride B->C Forms D 5-diethylaminophenol (in alkaline solution) C->D Reacts with E Bromo-PADAP D->E Couples with

Caption: Synthetic workflow for Bromo-PADAP.

Physicochemical Characteristics

Bromo-PADAP presents as a dark red powder with a melting point of 157-158 °C. Its empirical formula is C₁₅H₁₇BrN₄O, corresponding to a molecular weight of 349.23 g/mol . The molecule's structure, featuring both a pyridine ring and a substituted phenol, imparts a low solubility in water but good solubility in organic solvents such as ethanol and dimethylformamide.

The Heart of the Matter: Mechanism of Metal Ion Chelation

The efficacy of Bromo-PADAP as a chromogenic reagent lies in its ability to act as a terdentate chelating agent. Upon interaction with a metal ion in solution, the Bromo-PADAP molecule wraps around the metal center, forming two stable five-membered chelate rings. The coordination occurs through three specific sites on the Bromo-PADAP molecule:

  • The Pyridyl Nitrogen Atom: The nitrogen atom of the pyridine ring donates a lone pair of electrons to the metal ion.

  • The Azo Nitrogen Atom: One of the nitrogen atoms of the azo group (–N=N–) participates in the coordination.

  • The Phenolic Oxygen Atom: The oxygen atom of the hydroxyl group on the phenol ring, upon deprotonation, forms a coordinate bond with the metal ion.

This tridentate chelation results in the formation of a highly stable metal-ligand complex. The formation of this complex alters the electronic configuration of the chromophore, leading to a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the molecule. This is observed as a distinct color change, which forms the basis of its use in spectrophotometry. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.

The following diagram depicts the chelation of a divalent metal ion (M²⁺) by Bromo-PADAP:

Caption: Metal ion chelation by Bromo-PADAP.

A Versatile Analytical Reagent: Spectrophotometric Applications

Bromo-PADAP has proven to be a highly sensitive reagent for the spectrophotometric determination of a wide range of metal ions. Its utility spans various sample matrices, from environmental waters to biological samples and industrial materials. The selectivity for a particular metal ion can often be enhanced through the careful control of pH and the use of masking agents to eliminate interferences from other ions.

The table below summarizes the key analytical parameters for the determination of several metal ions using Bromo-PADAP.

Metal IonWavelength (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Optimal pHReference(s)
Uranium(VI)576-579 nm4.33 x 10⁴ - 7.4 x 10⁴7.6 - 7.8
Chromium(III/VI)580 nm2.64 x 10⁴Not specified
Iron(II)740 nmNot specified7.0
Cobalt(II)640 nmNot specified7.0
Nickel(II)600 nmNot specified7.0
Zinc(II)Not specified1.20 x 10⁵Not specified

Field-Proven Methodology: Spectrophotometric Determination of Uranium in Water

To illustrate the practical application of Bromo-PADAP, a detailed protocol for the determination of uranium in aqueous samples is provided below. This method is noted for its high sensitivity and can be adapted for field use.

Experimental Protocol

1. Reagent Preparation:

  • Bromo-PADAP Solution (0.05% w/v): Dissolve 0.05 g of Bromo-PADAP in 100 mL of absolute ethanol.

  • Buffer Solution (pH 7.8): Prepare a suitable buffer, such as a triethanolamine buffer, and adjust the pH to 7.8 using perchloric acid.

  • Masking Agent Solution: Prepare a solution containing masking agents to eliminate interferences. A common mixture includes sodium fluoride and sulfosalicylic acid. For a more environmentally friendly alternative, sodium dodecyl sulfonate (SDS) can be used.

  • Uranium Standard Solutions: Prepare a series of standard uranium solutions of known concentrations by diluting a stock uranium standard.

2. Sample Preparation:

  • Collect the water sample and filter it if necessary to remove any suspended solids.

  • If the uranium concentration is expected to be very low, a preconcentration step may be necessary.

3. Color Development:

  • To a known volume of the water sample (or an aliquot of the diluted sample), add the buffer solution to adjust the pH to the optimal range.

  • Add the masking agent solution to complex any interfering metal ions.

  • Add a specific volume of the Bromo-PADAP solution. The solution should be thoroughly mixed.

  • Allow the color to develop for a sufficient amount of time (typically a few minutes) to ensure the complexation reaction is complete.

4. Spectrophotometric Measurement:

  • Measure the absorbance of the colored solution at the wavelength of maximum absorbance for the uranium-Bromo-PADAP complex (approximately 576-579 nm) using a spectrophotometer.

  • Use a reagent blank (containing all reagents except the uranium standard or sample) to zero the instrument.

5. Quantification:

  • Prepare a calibration curve by plotting the absorbance values of the standard uranium solutions against their corresponding concentrations.

  • Determine the concentration of uranium in the sample by comparing its absorbance to the calibration curve.

The following diagram outlines the experimental workflow for the spectrophotometric determination of uranium:

G A Sample Collection and Preparation B Addition of Buffer (pH 7.8) A->B C Addition of Masking Agents B->C D Addition of Bromo-PADAP Solution C->D E Color Development D->E F Spectrophotometric Measurement (576-579 nm) E->F G Quantification using Calibration Curve F->G

Caption: Workflow for uranium determination.

Conclusion: An Enduring Legacy in Analytical Chemistry

Bromo-PADAP stands as a testament to the power of rational molecular design in advancing analytical capabilities. Its development from the foundational pyridylazo dyes to a highly sensitive and selective chromogenic reagent highlights a significant progression in the field of spectrophotometric analysis. The principles of its synthesis, the elegance of its chelation mechanism, and the robustness of its analytical applications continue to make it a valuable tool for researchers and professionals across a multitude of scientific disciplines. As the demand for trace metal analysis continues to grow, the legacy and utility of Bromo-PADAP are poised to endure.

References

  • Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330. [Link]

  • Johnson, D. A., & Florence, T. M. (1981). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta, 129, 149-157. [Link]

  • Li, J., Wang, L., Li, X., Zhang, Y., & Wang, C. (2021). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods, 13(34), 3845-3851. [Link]

  • Ghasemi, J., & Niazi, A. (2001). 2-(5-bromo-2-pyridylazo)
Exploratory

An In-depth Technical Guide to 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) and its Structural Analogs as Advanced Chromogenic Chelating Agents

Abstract This technical guide provides a comprehensive overview of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), a highly sensitive chromogenic chelating agent, and its structural analogs. It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), a highly sensitive chromogenic chelating agent, and its structural analogs. It is designed for researchers, analytical chemists, and drug development professionals, offering in-depth insights into the synthesis, coordination chemistry, structure-activity relationships, and practical applications of this important class of compounds. The guide details robust experimental protocols for the spectrophotometric determination of various metal ions and explores the underlying chemical principles that govern the efficacy of these reagents. Through a combination of theoretical explanations, practical methodologies, and visual representations, this document serves as an essential resource for leveraging pyridylazo phenol derivatives in analytical and bioinorganic chemistry.

Introduction: The Significance of Pyridylazo Dyes in Analytical Chemistry

Pyridylazo dyes, a class of organic compounds characterized by a pyridine ring linked to a phenolic or naphtholic moiety via an azo group (-N=N-), are renowned for their utility as chromogenic reagents in analytical chemistry.[1] Among these, 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, has emerged as a particularly valuable tool for the determination of trace metal ions.[2][3] Its widespread use stems from its ability to form stable, intensely colored complexes with a variety of metal ions, enabling their sensitive and selective quantification using spectrophotometry.[4]

The core structure of 5-Br-PADAP, featuring a tridentate chelation site composed of the pyridyl nitrogen, one of the azo nitrogen atoms, and the phenolic oxygen, allows for the formation of stable five- or six-membered chelate rings with metal ions.[5] The presence of the electron-withdrawing bromine atom on the pyridine ring and the electron-donating diethylamino group on the phenol ring enhances the reagent's sensitivity and influences the spectral properties of its metal complexes.[4] This guide will delve into the synthesis of 5-Br-PADAP and its analogs, explore their coordination chemistry, and provide detailed protocols for their application in metal ion analysis.

Synthesis of 5-Br-PADAP and its Structural Analogs

The synthesis of 5-Br-PADAP and its analogs is typically achieved through a two-step diazotization-coupling reaction.[4] This synthetic route offers the flexibility to introduce a wide range of substituents on both the pyridyl and phenolic rings, allowing for the fine-tuning of the chelating agent's properties.

General Synthetic Pathway

The synthesis involves the diazotization of a substituted 2-aminopyridine followed by an azo coupling reaction with a substituted phenol.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling 2-Aminopyridine_Analog Substituted 2-Aminopyridine Diazonium_Salt Diazonium Salt Intermediate 2-Aminopyridine_Analog->Diazonium_Salt NaNO2, HCl 0-5 °C Final_Product Pyridylazo Phenol Analog Diazonium_Salt->Final_Product Phenol Analog Alkaline pH Phenol_Analog Substituted Phenol

Caption: General synthetic scheme for pyridylazo phenol analogs.

Detailed Synthesis Protocol for 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP)

This protocol outlines the synthesis of 5-Br-PADAP as a representative example.

Step 1: Diazotization of 5-Bromo-2-aminopyridine [4]

  • Dissolve 5-bromo-2-aminopyridine in dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling step.

Step 2: Azo Coupling with 3-Diethylaminophenol [4]

  • Dissolve 3-diethylaminophenol in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate) and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the alkaline phenol solution with vigorous stirring.

  • Maintain the temperature below 10 °C during the addition. A colored precipitate of 5-Br-PADAP will form.

  • After the addition is complete, continue stirring the mixture for 1-2 hours to ensure complete reaction.

  • Collect the precipitate by filtration, wash it thoroughly with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Synthesis of Structural Analogs

The versatility of this synthetic method allows for the creation of a library of structural analogs by varying the starting materials.

  • Modification of the Pyridine Ring: By starting with different substituted 2-aminopyridines (e.g., chloro, methyl, nitro derivatives), the electronic properties of the pyridine nitrogen and the overall steric environment can be altered.

  • Modification of the Phenol Ring: Utilizing different substituted phenols (e.g., with alkyl, alkoxy, or halogen groups at various positions) allows for the modification of the phenolic oxygen's basicity and the steric hindrance around the chelation site. These modifications can significantly impact the selectivity and sensitivity of the resulting chelating agent.[6]

Coordination Chemistry and Structure-Activity Relationships

The utility of 5-Br-PADAP and its analogs as analytical reagents is intrinsically linked to their coordination chemistry with metal ions. These ligands typically act as tridentate chelators, forming stable complexes with transition metals, lanthanides, and actinides.

Chelation Mechanism

The coordination of a metal ion (Mⁿ⁺) by a pyridylazo phenol ligand generally involves the pyridyl nitrogen, the azo nitrogen atom beta to the pyridine ring, and the deprotonated phenolic oxygen. This forms two stable five-membered chelate rings.

Chelation_Mechanism cluster_ligand Ligand (L) cluster_metal Metal Ion (Mⁿ⁺) cluster_complex Metal-Ligand Complex Ligand Pyridyl-N Azo-N Phenolic-OH Complex [M(L)₂]⁽ⁿ⁻²⁾⁺ Ligand->Complex Coordination Metal Mⁿ⁺ Metal->Complex

Caption: Simplified representation of the chelation process.

The formation of these complexes is accompanied by a significant color change, which is the basis for their use in spectrophotometry. The uncomplexed ligand typically has a yellow or orange color, while the metal complexes are often intensely red, violet, or blue.

Stoichiometry and Geometry of Metal Complexes

The stoichiometry of the metal-ligand complexes is commonly found to be 1:2 (metal:ligand), although 1:1 complexes can also be formed under certain conditions.[7] In the 1:2 complexes, the two tridentate ligands coordinate to the metal ion to form a distorted octahedral geometry.[8][9]

Table 1: Common Geometries of Metal Complexes with Pyridylazo Ligands

Coordination NumberGeometryExample Complex
6Octahedral[Co(PADAP)₂]⁺
4Square Planar[Pd(PAN)Cl]
4Tetrahedral[Zn(PAN)₂]

PADAP and PAN are representative pyridylazo ligands.

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of the pyridylazo ligand and its analytical performance is a critical aspect for the rational design of new and improved reagents.

  • Substituents on the Pyridine Ring: Electron-withdrawing groups (e.g., -Br, -Cl, -NO₂) on the pyridine ring generally increase the acidity of the phenolic proton, facilitating complex formation at lower pH values. They can also enhance the molar absorptivity of the resulting metal complexes, leading to higher sensitivity.[4]

  • Substituents on the Phenol Ring: Electron-donating groups (e.g., -N(C₂H₅)₂, -OCH₃) on the phenol ring, particularly in the para position to the hydroxyl group, increase the electron density at the coordination site, leading to the formation of more stable complexes. These groups also cause a bathochromic (red) shift in the absorption maximum of the complex, which can be advantageous in minimizing interferences from the uncomplexed ligand.

  • Steric Effects: Bulky substituents near the coordination site can hinder complex formation and may influence the selectivity of the reagent for certain metal ions.

Experimental Protocols: Spectrophotometric Determination of Metal Ions

The high molar absorptivities of the metal complexes of 5-Br-PADAP and its analogs make them ideal for the spectrophotometric determination of trace metals. The following protocols provide a framework for their application.

General Procedure for Spectrophotometric Analysis
  • Preparation of Standard Solutions: Prepare a stock solution of the metal ion of interest and a series of calibration standards by serial dilution.

  • Preparation of Reagent Solution: Dissolve a precisely weighed amount of the pyridylazo ligand in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide).

  • Complex Formation: To a known volume of the sample or standard solution, add a buffer solution to adjust the pH to the optimal range for complex formation. Then, add the reagent solution and any necessary masking agents or surfactants.

  • Measurement: Allow sufficient time for the color to develop fully and then measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of the metal ion in the sample from the calibration curve.

Detailed Protocol for the Determination of Uranium(VI) using 5-Br-PADAP

This protocol is adapted from established methods for the determination of uranium in aqueous samples.[3][10]

Reagents and Solutions:

  • Standard Uranium(VI) Solution: Prepare a 1000 mg/L stock solution of U(VI) from a certified standard.

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 50 mg of 5-Br-PADAP in 100 mL of absolute ethanol.

  • Buffer Solution (pH 7.5-8.0): Prepare a suitable buffer, such as triethanolamine (TEA) or borate buffer, and adjust the pH.

  • Masking Agent Solution: Prepare a solution containing masking agents like ethylenediaminetetraacetic acid (EDTA) or cyclohexane-1,2-dinitrilotetraacetic acid (CDTA) and sulfosalicylic acid to prevent interference from other metal ions.[10]

  • Surfactant Solution (optional): A non-ionic surfactant like Triton X-100 or a cationic surfactant like cetyltrimethylammonium bromide (CTMAB) can be used to enhance the solubility of the complex and increase sensitivity.[10]

Procedure:

  • Pipette an aliquot of the sample or standard solution containing uranium into a 25 mL volumetric flask.

  • Add 2 mL of the masking agent solution and mix well.

  • Add 5 mL of the buffer solution to adjust the pH.

  • Add 2 mL of the 5-Br-PADAP solution.

  • If using a surfactant, add the appropriate amount of the surfactant solution.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the solution to stand for 15-20 minutes for complete color development.

  • Measure the absorbance at approximately 578 nm against a reagent blank prepared in the same manner but without the uranium standard or sample.[3]

Data Analysis:

  • Molar Absorptivity: The molar absorptivity (ε) of the U(VI)-5-Br-PADAP complex is typically in the range of 70,000 - 80,000 L mol⁻¹ cm⁻¹.[10]

  • Beer's Law: The method generally follows Beer's law over a specific concentration range of uranium.

Advanced Applications and Future Perspectives

The utility of 5-Br-PADAP and its analogs extends beyond simple aqueous sample analysis. They have been incorporated into various advanced analytical techniques.

  • Solid-Phase Extraction (SPE): These ligands can be immobilized onto solid supports to create SPE materials for the preconcentration and separation of trace metal ions from complex matrices.[4]

  • Flow Injection Analysis (FIA): The rapid complexation kinetics of these reagents make them suitable for use in automated FIA systems for high-throughput analysis.[10]

  • Sensors: The chromogenic properties of these compounds are being explored for the development of colorimetric and optical sensors for metal ion detection.

Future research in this field is likely to focus on the development of new analogs with enhanced selectivity for specific metal ions, improved water solubility to create greener analytical methods, and their integration into novel sensing platforms. The design of ligands that exhibit a "turn-on" fluorescence response upon metal binding is another promising avenue of investigation.

Conclusion

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol and its structural analogs represent a powerful and versatile class of chromogenic chelating agents. Their straightforward synthesis, coupled with the ability to fine-tune their properties through structural modification, has led to their widespread application in the sensitive and selective determination of a multitude of metal ions. The in-depth understanding of their coordination chemistry and structure-activity relationships, as detailed in this guide, empowers researchers to effectively utilize these reagents and to design novel analogs with superior analytical performance for a wide range of scientific and industrial applications.

References

  • Analytical Methods. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Available at: [Link]

  • INIS-IAEA. Spectrophotometric determination of uranium with 5-Br-PADAP-CETYL trimethyl ammonium bromide (CTMAB). Available at: [Link]

  • Canadian Science Publishing. On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Available at: [Link]

  • PubMed. [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. Available at: [Link]

  • RSC Publishing. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Available at: [Link]

  • New Journal of Chemistry. Pyridyl-benzimidazole derivatives decorated with phenylazo substituents and their low-spin iron(ii) complexes: a study of the synthesis, structure and photoisomerization. Available at: [Link]

  • ResearchGate. Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. Available at: [Link]

  • PubMed. Cytotoxic iron chelators: characterization of the structure, solution chemistry and redox activity of ligands and iron complexes of the di-2-pyridyl ketone isonicotinoyl hydrazone (HPKIH) analogues. Available at: [Link]

  • Chemistry LibreTexts. 2.4: Geometries of Coordination Complexes. Available at: [Link]

  • MDPI. Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. Available at: [Link]

  • Wikipedia. Coordination geometry. Available at: [Link]

  • PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]

  • MDPI. Transition Metals Meet Scorpiand-like Ligands. Available at: [Link]

  • PubMed. Pyridine coordination chemistry for molecular assemblies on surfaces. Available at: [Link]

  • RSC Publishing. Structural properties of the chelating agent 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine: a combined XRD and DFT structural study. Available at: [Link]

  • MDPI. Application of Coordination Compounds with Transition Metal Ions in the Chemical Industry—A Review. Available at: [Link]

  • PMC. Unconventional Approaches in Coordination Chemistry and Organometallic Reactivity. Available at: [Link]

  • Taylor & Francis Online. Coordination geometry – Knowledge and References. Available at: [Link]

  • Chemical Science. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Available at: [Link]

  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Available at: [Link]

  • PMC. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Available at: [Link]

  • Chem-Impex. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Available at: [Link]

  • ResearchGate. Structure reagent of 5-Br-PADAP. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Available at: [Link]

  • ResearchGate. Synthesis and characterization of phenol-2,6-pyridinediamide complexes with Fe(III) and Mo(VI). Available at: [Link]

  • ResearchGate. Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand. Available at: [Link]

  • JOCPR. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available at: [Link]

  • MDPI. Novel Penicillin-Type Analogues Bearing a Variable Substituted 2-Azetidinone Ring at Position 6: Synthesis and Biological Evaluation. Available at: [Link]

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  • Chemistry LibreTexts. 31.9: Quantitative Structure-Activity Relationships (QSAR). Available at: [Link]

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Protocols & Analytical Methods

Method

Spectrophotometric Determination of Uranium (VI) Using 5-Br-PADAP: An Application Note and Detailed Protocol

This technical guide provides a comprehensive overview and a detailed protocol for the sensitive and selective determination of uranium (VI) using the chromogenic reagent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview and a detailed protocol for the sensitive and selective determination of uranium (VI) using the chromogenic reagent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP). This method is widely employed for the quantification of trace levels of uranium in various matrices, including environmental water samples and streams from nuclear fuel processing.[1][2]

Principle and Underlying Chemistry

The spectrophotometric determination of uranium using 5-Br-PADAP is based on the formation of a stable, intensely colored complex between the uranyl ion (UO₂²⁺) and the 5-Br-PADAP reagent in a slightly alkaline medium.[3] 5-Br-PADAP, a tridentate ligand, coordinates with the uranium center, leading to a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the reagent. This color change from the yellow-orange of the free ligand to the deep pinkish hue of the complex allows for the quantitative determination of uranium by measuring the absorbance at the wavelength of maximum absorption for the complex, typically around 576-578 nm.[1][2]

The stoichiometry of the uranium-5-Br-PADAP complex is generally 1:1.[4] The reaction is highly sensitive, with molar absorptivity values reported in the range of 4.33 × 10⁴ to 7.35 × 10⁴ L mol⁻¹ cm⁻¹, depending on the specific reaction conditions such as solvent composition.[1][2] To enhance the stability of the complex and to mitigate interferences from other metal ions, the method often incorporates masking agents and a surfactant or organic solvent.

Critical Parameters and Method Optimization

The success of the spectrophotometric determination of uranium with 5-Br-PADAP hinges on the careful control of several experimental parameters. The causality behind the optimization of these parameters is crucial for achieving accurate and reproducible results.

  • pH: The formation of the U(VI)-5-Br-PADAP complex is highly pH-dependent. The optimal pH range is typically between 7.5 and 8.2.[3][5] Below this range, the protonation of the 5-Br-PADAP reagent inhibits complex formation. Above this range, uranium may precipitate as hydroxides. A buffer solution, commonly triethanolamine (TEA), is used to maintain the pH within the optimal range.[4][5]

  • Reagent Concentration: A sufficient excess of 5-Br-PADAP is necessary to ensure the complete complexation of all uranium present in the sample. This drives the reaction equilibrium towards the formation of the colored complex, maximizing the analytical signal.

  • Masking Agents: Samples, particularly those from environmental or industrial sources, often contain other metal ions that can also form colored complexes with 5-Br-PADAP, leading to positive interference. To circumvent this, a cocktail of masking agents is employed. Common masking agents include:

    • Cyclohexylenedinitrilotetraacetic acid (CDTA) or Ethylenediaminetetraacetic acid (EDTA): These are powerful chelating agents that form stable, colorless complexes with a wide range of interfering metal ions.[5]

    • Sodium Fluoride (NaF): Traditionally used to mask certain interfering ions and to stabilize the uranium complex.[1][4] However, due to its toxicity, alternative, more environmentally friendly methods have been developed.[1][6]

    • Sulfosalicylic acid (SSA): Can act as a secondary complexing agent to improve the stability of the U(VI)-5-Br-PADAP complex and mask certain interfering ions.[3][5]

  • Solvent/Surfactant: The U(VI)-5-Br-PADAP complex has limited solubility in purely aqueous solutions. To prevent precipitation and enhance color stability, an organic solvent such as ethanol or a surfactant like Triton X-100 or sodium dodecyl sulfonate (SDS) is incorporated into the reaction mixture.[1][2][7] This also often leads to an enhancement of the molar absorptivity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of uranium using 5-Br-PADAP, compiled from various authoritative sources.

ParameterOptimized Value/RangeReference
Wavelength of Maximum Absorbance (λmax) 576 - 578 nm[1][2]
Optimal pH 7.5 - 8.2[3][5]
Molar Absorptivity (ε) 4.33 × 10⁴ - 7.35 × 10⁴ L mol⁻¹ cm⁻¹[1][2]
Linear Range 0.0 - 4.0 µg/mL[1][6]
Sandell's Sensitivity 0.0055 µg cm⁻²[1][6]
Color Development Time Rapid (within 5 minutes)[1]
Complex Stability > 4 hours[1][5]

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the determination of uranium using 5-Br-PADAP.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Aqueous Sample Aliquot Take Sample/Standard Aliquot Sample->Aliquot U_Standard Uranium Standard U_Standard->Aliquot Reagents Reagent Preparation (Buffer, Masking, 5-Br-PADAP) Add_Reagents Add Buffer, Masking Agents, & 5-Br-PADAP Reagents->Add_Reagents Aliquot->Add_Reagents Incubate Color Development (Incubation) Add_Reagents->Incubate Measure Spectrophotometric Measurement at λmax Incubate->Measure Cal_Curve Construct Calibration Curve Measure->Cal_Curve Quantify Quantify Uranium in Sample Cal_Curve->Quantify

Caption: Experimental workflow for uranium determination.

Reagents and Materials
  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 0.05 g of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol in 100 mL of absolute ethanol. Store in a dark bottle.

  • Triethanolamine (TEA) Buffer Solution (pH 8.2): Mix 7.5 mL of triethanolamine with 7.5 mL of deionized water. Adjust the pH to 8.2 using 6 M HCl or 1 M NaOH. Allow to equilibrate for 12 hours at 25°C, re-adjust the pH if necessary, and dilute to 25 mL with deionized water.[5]

  • Complexing/Masking Solution: Dissolve 0.625 g of 1,2-cyclohexylenedinitrilotetraacetic acid (CDTA) and 1.0 g of sulfosalicylic acid in 10 mL of deionized water. Adjust the pH to 8.2 with 1 M NaOH or HCl and dilute to 25 mL.[5]

  • Sodium Dodecyl Sulfonate (SDS) Solution (as an alternative stabilizer): Prepare a solution of appropriate concentration as required by the specific modified protocol.[1]

  • Standard Uranium Stock Solution (1000 µg/mL): Use a certified standard or dissolve an appropriate amount of a soluble uranium salt (e.g., uranyl nitrate) in dilute nitric acid.

  • Working Uranium Standards: Prepare a series of working standards by appropriate dilution of the stock solution.

  • Absolute Ethanol

  • Deionized Water

  • Spectrophotometer

  • Calibrated Glassware

Step-by-Step Protocol for Aqueous Samples
  • Blank Preparation: In a 25 mL volumetric flask, add 1 mL of the TEA buffer solution, 1 mL of the complexing/masking solution, and 2 mL of the 5-Br-PADAP solution. Add 16 mL of absolute ethanol and dilute to the mark with absolute ethanol.

  • Standard Preparation: In a series of 25 mL volumetric flasks, add a known volume (aliquot) of the working uranium standards covering the desired concentration range.

  • Sample Preparation: In a 25 mL volumetric flask, add a suitable aliquot of the sample solution.

  • Reagent Addition: To each flask containing the standards and the sample, add the reagents in the following order, ensuring mixing after each addition:

    • 1 mL of the TEA buffer solution.

    • 1 mL of the complexing/masking solution.

    • 2 mL of the 5-Br-PADAP solution.

    • 16 mL of absolute ethanol.

  • Dilution: Dilute the solution in each flask to the 25 mL mark with absolute ethanol.

  • Color Development: Allow the solutions to stand for at least 5-10 minutes at room temperature for complete color development.

  • Spectrophotometric Measurement: Set the spectrophotometer to the predetermined wavelength of maximum absorbance (e.g., 576 nm). Zero the instrument using the prepared blank solution. Measure the absorbance of each standard and the sample.

  • Calibration Curve: Plot a graph of absorbance versus the concentration of the uranium standards.

  • Quantification: Determine the concentration of uranium in the sample by interpolating its absorbance on the calibration curve.

Interferences and Mitigation Strategies

A number of metal ions can potentially interfere with the determination of uranium by forming colored complexes with 5-Br-PADAP. The use of a robust masking solution, as described in the protocol, effectively mitigates most common interferences. For samples with complex matrices or high concentrations of interfering ions such as Thorium (IV), Plutonium (IV), or Iron (III), a preliminary separation step, such as solvent extraction with tri-n-octylphosphine oxide (TOPO) in cyclohexane, may be necessary before the colorimetric determination.[2]

Safety Precautions

  • Uranium salts are radioactive and chemically toxic. Handle all uranium standards and samples with appropriate personal protective equipment (PPE), including gloves and lab coats, in a well-ventilated area or fume hood.

  • Organic solvents such as ethanol are flammable. Avoid open flames and sources of ignition.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The spectrophotometric determination of uranium using 5-Br-PADAP is a sensitive, rapid, and reliable method suitable for a wide range of applications.[1] By carefully controlling the experimental parameters, particularly pH and the composition of the masking solution, accurate and precise quantification of trace uranium can be achieved. The protocol provided herein serves as a robust starting point for researchers and analysts. However, for specific sample matrices, further optimization and validation may be required to ensure the integrity of the results.

References

  • Zhang, F., Wei, Y., Zhang, Y., Zhang, H., Jiang, L., & Liang, X. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods.
  • Zhang, F., Wei, Y., Zhang, Y., Zhang, H., Jiang, L., & Liang, X. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. DOI:10.1039/D5AY01073J.
  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. RSC Publishing. (2025).
  • Das, S. K., et al. (2010). Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol).
  • Sun, L. (1993). Spectrophotometric determination of uranium with 5-Br-PADAP-CETYL trimethyl ammonium bromide (CTMAB). Uranium Mining and Metallurgy, 12(4), 276-279.
  • Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8.
  • Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium.
  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol.

Sources

Application

Protocol for heavy metal detection with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol

Application Note & Protocol High-Sensitivity Spectrophotometric Detection of Heavy Metals Using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) Abstract The accurate quantification of trace heavy metals is...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Sensitivity Spectrophotometric Detection of Heavy Metals Using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP)

Abstract

The accurate quantification of trace heavy metals is a critical task in environmental monitoring, industrial quality control, and biomedical research. This document provides a comprehensive guide to the use of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol, commonly known as 5-Br-PADAP, a highly sensitive chromogenic agent for the spectrophotometric determination of a wide range of metal ions. We will delve into the fundamental principles of 5-Br-PADAP chelation chemistry, provide a detailed, validated protocol for general metal detection, and discuss strategies for optimizing assay performance and mitigating common interferences. This guide is intended for researchers, analytical chemists, and drug development professionals seeking a robust and reliable method for heavy metal analysis.

Introduction to 5-Br-PADAP

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) is a heterocyclic azo dye that functions as a powerful tridentate chelating ligand. Its structure is optimized for forming stable, intensely colored complexes with various divalent and trivalent metal ions, including cadmium, cobalt, copper, iron, nickel, lead, zinc, and uranium. The formation of these complexes induces a significant bathochromic shift (a shift to a longer wavelength) in the visible spectrum, allowing for highly sensitive colorimetric quantification. Compared to its analog, 4-(2-pyridylazo)resorcinol (PAR), 5-Br-PADAP often exhibits molar absorptivities that are twice as high, enabling lower detection limits for many transition metals.

Key Chemical and Physical Properties:

PropertyValueSource
CAS Number 14337-53-2
Molecular Formula C₁₅H₁₇BrN₄O
Molecular Weight 349.23 g/mol
Appearance Red to dark red crystalline powder
Melting Point 157-158 °C
Solubility Poorly soluble in water, soluble in ethanol, DMF

Principle of Detection: The Chelation Mechanism

The efficacy of 5-Br-PADAP as a chromogenic sensor is rooted in its molecular structure. The molecule acts as a tridentate ligand, coordinating with a metal ion via three specific sites: the nitrogen atom of the pyridine ring, one nitrogen atom of the azo group (-N=N-), and the deprotonated oxygen atom of the phenol group.

This coordination is critically dependent on pH. In a suitably buffered, slightly alkaline medium, the phenolic proton dissociates, making the oxygen atom available for chelation. This process forms a stable, five-membered or six-membered chelate ring structure with the metal ion. The resulting metal-ligand complex exhibits strong absorbance in the 550-600 nm range, a region where the free ligand has minimal absorbance. The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, forming the basis for quantification via the Beer-Lambert law.

Caption: Chelation of a metal ion (M²⁺) by 5-Br-PADAP.

Core Experimental Protocol: Spectrophotometric Analysis

This protocol provides a generalized framework for the determination of a target heavy metal. Causality Note: Researchers must optimize parameters such as pH, buffer system, and the concentration of 5-Br-PADAP for each specific metal ion to achieve maximum sensitivity and selectivity.

Required Reagents and Equipment
  • 5-Br-PADAP Stock Solution (e.g., 0.1% w/v): Dissolve 100 mg of 5-Br-PADAP in 100 mL of absolute ethanol. Store in a dark bottle at 4°C. Due to its poor water solubility, an organic solvent is required for the stock solution.

  • Buffer Solution: The choice of buffer is critical as it dictates the pH, which controls the complexation reaction.

    • For Cadmium (Cd): Ammonia-Ammonium Chloride Buffer (pH 8.0-9.2).

    • For Iron (Fe) and Cobalt (Co): Acetic Acid-Sodium Acetate Buffer (pH 3.4).

    • For Uranium (U): Triethanolamine Buffer (pH 7.6-7.8).

  • Surfactant Solution (Optional, e.g., 1% Triton X-100 or Tween-80): A non-ionic surfactant is often added to increase the solubility and stability of the metal-5-Br-PADAP complex, prevent precipitation, and enhance sensitivity.

  • Metal Standard Stock Solution (1000 ppm): Commercially available or prepared from a high-purity salt.

  • Working Standard Solutions: Prepared by serial dilution of the stock solution in deionized water.

  • Equipment:

    • UV-Visible Spectrophotometer

    • Calibrated pH meter

    • Volumetric flasks and pipettes

    • Analytical balance

Experimental Workflow

ExperimentalWorkflow prep 1. Sample & Standard Preparation ph 2. pH Adjustment (Add Buffer) prep->ph reagent 3. Add 5-Br-PADAP & Surfactant (optional) ph->reagent incubate 4. Incubation (Color Development) reagent->incubate measure 5. Spectrophotometric Measurement (at λmax) incubate->measure curve 6. Create Calibration Curve (Standards) measure->curve Absorbance vs. Conc. quantify 7. Quantify Metal in Sample measure->quantify Sample Absorbance curve->quantify

Caption: General workflow for heavy metal quantification using 5-Br-PADAP.

Step-by-Step Procedure
  • Preparation of Calibration Curve: a. Into a series of 25 mL volumetric flasks, pipette aliquots of the working standard solutions to create a range of concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0, 2.0 ppm). The flask with 0 ppm standard serves as the reagent blank. b. Add 5 mL of the appropriate buffer solution to each flask. c. Add 1 mL of the surfactant solution (if used). d. Add 2 mL of the 5-Br-PADAP stock solution. Causality Note: The reagent is added after buffering to ensure the pH is optimal for the immediate complexation reaction. e. Dilute to the 25 mL mark with deionized water and mix thoroughly. f. Allow the solution to stand for 15-20 minutes at room temperature for full color development. The color of the complex is typically stable for several hours. g. Set the spectrophotometer to the predetermined maximum absorbance wavelength (λmax) for the specific metal complex (see Table 2). h. Zero the instrument using the reagent blank. i. Measure the absorbance of each standard. j. Plot a graph of absorbance versus concentration. The relationship should be linear in the chosen range.

  • Analysis of Unknown Sample: a. Prepare the sample (e.g., filtration of water samples, acid digestion for solid samples) to ensure the metal is in an accessible ionic form. b. Pipette a known volume of the prepared sample into a 25 mL volumetric flask. c. Repeat steps 1b through 1i. d. Determine the concentration of the metal in the sample by interpolating its absorbance value on the calibration curve.

Quantitative Spectrophotometric Data

The sensitivity of the 5-Br-PADAP method is highlighted by the high molar absorptivity (ε) values for its metal complexes. Higher ε values indicate a greater absorbance for a given concentration, leading to lower detection limits.

Table 2: Spectrophotometric Properties of Metal-5-Br-PADAP Complexes

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Cadmium (II)8.05603.51 x 10⁵
Cobalt (II)3.45859.27 x 10⁴
Chromium (III/VI)Not specified5802.64 x 10⁴
Iron (III)3.45857.18 x 10⁴
Uranium (VI)7.65787.40 x 10⁴
General Transition MetalsVariable550-570~1.0 x 10⁵

Note: Molar absorptivity can be highly dependent on reaction conditions, including the presence of surfactants or co-ligands.

Method Validation and Managing Interferences

A trustworthy protocol must account for potential interfering substances that can lead to inaccurate results.

Linearity and Detection Limits

The linear range of the assay should be established for each metal, as described in the calibration curve procedure. The limit of detection (LOD) can be calculated based on the standard deviation of the blank (LOD = 3 × σ_blank / slope of calibration curve). With preconcentration techniques, detection limits can reach the low µg/L (ppb) range.

Common Interferences and Mitigation

5-Br-PADAP is a non-selective reagent, meaning it will form complexes with many different metal ions. This is a critical consideration when analyzing complex matrices.

  • Competing Metal Ions: If a sample contains multiple metal ions that react with 5-Br-PADAP, the resulting absorbance will be a sum of all complexes, leading to overestimation.

  • Mitigation Strategy - Masking Agents: The most effective way to overcome this is by using masking agents. These are chemicals that form stable, colorless complexes with interfering ions, preventing them from reacting with 5-Br-PADAP.

    • EDTA/CDTA: These are powerful chelators often used to mask a wide range of interfering ions. The target analyte's complex with 5-Br-PADAP must be more stable than its complex with the masking agent under the chosen assay conditions.

    • Fluoride (F⁻): Commonly used to mask ions like Fe³⁺ and Al³⁺, and it can also act as a stabilizer for the uranium-5-Br-PADAP complex.

    • Cyanide (CN⁻): Effective for masking Cu²⁺, Ni²⁺, and Co²⁺. (Extreme caution is required when handling cyanide).

  • Anionic Interferences: Certain anions can interfere with complex formation. For example, high concentrations of chloride have been shown to affect the analysis of mercury. Phosphate and carbonate can interfere with uranium detection. Mitigation may require sample pretreatment or separation steps.

Advanced Applications

The core spectrophotometric method can be enhanced for greater sensitivity and selectivity:

  • Solid-Phase Extraction (SPE): 5-Br-PADAP can be immobilized on a solid support (e.g., a resin or carbon nanotubes) to selectively preconcentrate metal ions from a large sample volume, significantly lowering the detection limit.

  • Flow Injection Analysis (FIA): The 5-Br-PADAP reaction can be adapted for automated FIA systems, allowing for high-throughput analysis of many samples.

Conclusion

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol is a versatile and highly sensitive reagent for the determination of trace heavy metals. By carefully controlling experimental parameters, particularly pH, and employing appropriate masking strategies to manage interferences, researchers can achieve accurate and reliable quantification. The protocol outlined in this document provides a robust foundation for developing specific applications in diverse scientific and industrial fields.

References

  • EvitaChem. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • Chemical Information. (n.d.). The Role of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Metal Ion Detection.
  • Chem-Impex. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol.
  • ResearchGate. (n.d.). Effects of 5-Br-PADAP concentration on peak heights of metals.
  • ResearchGate. (n.d.). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium.
  • CP Lab Safety. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, [for Colorimetric Determination of Cd], 100mg.
  • PubMed. (2000). [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 747-8.
  • Analyst (RSC Publishing). (n.d.). *2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its
Method

Application Note: Spectrophotometric Determination of Cadmium in Industrial Wastewater Using Bromo-PADAP

Abstract This application note provides a detailed protocol for the determination of cadmium (Cd²⁺) in industrial wastewater using the chromogenic agent 2-[(5-bromo-2-pyridyl)azo]-5-diethylaminophenol (Bromo-PADAP). This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the determination of cadmium (Cd²⁺) in industrial wastewater using the chromogenic agent 2-[(5-bromo-2-pyridyl)azo]-5-diethylaminophenol (Bromo-PADAP). This spectrophotometric method is based on the rapid formation of a stable, red-colored complex between cadmium and Bromo-PADAP in an alkaline medium. The resulting complex exhibits a maximum absorbance at approximately 560 nm, allowing for sensitive and selective quantification of cadmium. This document outlines the chemical principles, provides a step-by-step experimental protocol, and discusses method validation and potential interferences, offering a reliable and accessible analytical procedure for environmental monitoring and regulatory compliance.

Introduction: The Imperative for Cadmium Monitoring

Cadmium is a toxic heavy metal commonly found in industrial effluents from processes such as electroplating, battery manufacturing, and pigment production.[1] Its accumulation in the environment poses a significant threat to aquatic ecosystems and human health due to its high toxicity and carcinogenicity.[1] Consequently, regulatory bodies like the Environmental Protection Agency (EPA) and the World Health Organization (WHO) have established stringent limits for cadmium discharge in wastewater.[2] This necessitates the availability of simple, rapid, and sensitive analytical methods for routine monitoring.

While instrumental techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity, they require significant capital investment and operational expertise.[3][4] Colorimetric methods, such as the one described herein, present a cost-effective and accessible alternative for many laboratories.[5] Bromo-PADAP has emerged as a superior chromogenic reagent for cadmium due to its high molar absorptivity, the stability of the resulting complex, and good selectivity.[6][7]

Principle of the Method: The Bromo-PADAP-Cadmium Interaction

The analytical method is based on the chemical reaction between cadmium ions (Cd²⁺) and Bromo-PADAP. In a buffered alkaline solution (pH ~8.0), Cd²⁺ reacts with two molecules of Bromo-PADAP to form a stable 1:2 (metal-to-ligand) chelate complex.[6] This reaction is accompanied by a distinct color change to red, with the resulting complex exhibiting a strong absorbance maximum at a wavelength of 560 nm.[6]

The intensity of the color, measured as absorbance, is directly proportional to the concentration of cadmium in the sample, following the Beer-Lambert Law within a defined range.[6] The high molar absorptivity of the complex, reported to be as high as 3.51 x 10⁵ L·mol⁻¹·cm⁻¹, contributes to the high sensitivity of this method.[6] The presence of a surfactant can further enhance the color reaction.[6]

cluster_reactants Reactants cluster_product Product Cd Cd²⁺ (Cadmium Ion) Complex [Cd(Bromo-PADAP)₂]²⁺ Red Complex Cd->Complex Chelation BromoPADAP 2 x Bromo-PADAP (Colorless/Yellowish) BromoPADAP->Complex Coordination Medium pH 8.0 NH₃·H₂O-NH₄Cl Buffer Medium->Complex Reaction Condition

Figure 1: Chemical reaction of Cadmium with Bromo-PADAP.

Analytical Performance Characteristics

The Bromo-PADAP method offers excellent analytical performance for the quantification of cadmium. The key parameters are summarized in the table below.

ParameterValueSource
Maximum Wavelength (λmax) 560 nm[6]
Optimal pH 8.0[6]
Stoichiometry (Cd:Bromo-PADAP) 1:2[6]
Molar Absorptivity (ε) 3.51 x 10⁵ L·mol⁻¹·cm⁻¹[6]
Linear Range (Beer's Law) 0 to 400 µg/L[6]
Color Stability At least 20 hours[6]
Sensitivity High, suitable for trace analysis[6][7]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the determination of cadmium in industrial wastewater samples.

Reagent and Equipment
  • Spectrophotometer: Capable of measurement at 560 nm.

  • pH meter

  • Standard Laboratory Glassware: Volumetric flasks, pipettes, beakers.

  • Cadmium Standard Stock Solution (1000 mg/L): Commercially available or prepared by dissolving 1.000 g of pure cadmium metal in a minimal amount of concentrated nitric acid and diluting to 1 L with deionized water.

  • Bromo-PADAP Solution (0.05% w/v): Dissolve 50 mg of 2-[(5-bromo-2-pyridyl)azo]-5-diethylaminophenol in 100 mL of absolute ethanol. Store in a dark bottle.

  • Ammonia-Ammonium Chloride Buffer (pH 8.0): Dissolve 17.5 g of ammonium chloride in 100 mL of deionized water, add 142 mL of concentrated ammonium hydroxide, and dilute to 250 mL with deionized water. Adjust pH to 8.0 using a pH meter.

  • EDTA Masking Solution (0.1 M): Dissolve 3.722 g of disodium ethylenediaminetetraacetate dihydrate in 100 mL of deionized water.

  • Nitric Acid (HNO₃), Concentrated

  • Hydrochloric Acid (HCl), Concentrated

  • Deionized Water

Sample Collection and Preparation

Proper sample handling is crucial to prevent contamination or loss of the analyte.

  • Collection: Collect wastewater samples in clean polyethylene or glass bottles.[8]

  • Preservation: Immediately preserve the sample by adding concentrated nitric acid (HNO₃) to lower the pH to 2 or less. This minimizes precipitation and adsorption of cadmium onto the container walls.[8]

  • Digestion (for Total Cadmium): Industrial wastewater often contains organic matter and suspended solids that can interfere with the analysis. A digestion step is necessary to bring all cadmium into a soluble form.[2][3]

    • Measure 100 mL of the well-mixed, acidified sample into a 250 mL beaker.

    • Add 10 mL of concentrated nitric acid and 5 mL of concentrated hydrochloric acid.

    • Heat the beaker on a hot plate at approximately 85°C under a fume hood until the volume is reduced to about 20 mL.[2] Do not allow the sample to boil.

    • Cool the beaker and add another 5 mL of concentrated nitric acid. Continue heating until the solution is clear and light in color.

    • Cool, and if necessary, filter the digestate to remove any remaining particulate matter.

    • Quantitatively transfer the digestate to a 100 mL volumetric flask and dilute to the mark with deionized water. This solution is now ready for analysis.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure A Sample Collection & Preservation (pH < 2 with HNO₃) B Acid Digestion (HNO₃/HCl) A->B D pH Adjustment (Add pH 8.0 Buffer) B->D C Preparation of Calibration Standards (0 - 400 µg/L Cd²⁺) E Color Development (Add Bromo-PADAP) D->E F Spectrophotometric Measurement (Read Absorbance at 560 nm) E->F G Data Analysis (Plot Calibration Curve & Determine Sample Concentration) F->G

Figure 2: Experimental workflow for cadmium analysis.

Calibration Curve
  • Prepare Working Standards: From the 1000 mg/L cadmium stock solution, prepare an intermediate standard (e.g., 10 mg/L). From this intermediate standard, prepare a series of working standards with concentrations ranging from 0 to 400 µg/L (e.g., 0, 50, 100, 200, 300, 400 µg/L) in 50 mL volumetric flasks.

  • Color Development: To each standard (and a blank containing only deionized water):

    • Add 5 mL of the ammonia-ammonium chloride buffer (pH 8.0).

    • Add 2 mL of the 0.05% Bromo-PADAP solution.

    • Dilute to the 50 mL mark with deionized water and mix well.

    • Allow the color to develop for 10 minutes.

  • Measurement: Measure the absorbance of each standard at 560 nm against the reagent blank.

  • Plot: Plot a graph of absorbance versus cadmium concentration (µg/L). The resulting graph should be linear and pass through the origin.

Sample Analysis
  • Take an appropriate aliquot (e.g., 10-25 mL) of the digested wastewater sample and place it in a 50 mL volumetric flask.

  • Add 5 mL of the ammonia-ammonium chloride buffer.

  • (Optional but Recommended) If interference from other metals like Fe(III), Cu(II), Ni(II), or Co(II) is suspected, add 1-2 mL of the 0.1 M EDTA solution as a masking agent.[6]

  • Add 2 mL of the 0.05% Bromo-PADAP solution.

  • Dilute to the 50 mL mark with deionized water and mix thoroughly.

  • Allow 10 minutes for full color development.

  • Measure the absorbance at 560 nm against a reagent blank.

  • Determine the cadmium concentration in the aliquot from the calibration curve.

  • Calculate the final cadmium concentration in the original wastewater sample, accounting for all dilution steps.

Interferences and Selectivity

While Bromo-PADAP is a highly sensitive reagent, it can also form complexes with other metal ions. The selectivity of the method can be enhanced by controlling the pH and using masking agents. High concentrations of ions such as Fe(III), Cu(II), Ni(II), and Co(II) can potentially interfere.[6] The use of EDTA as a masking agent is effective in complexing these interfering ions, thereby increasing the selectivity for cadmium.[6] It is always advisable to analyze a spiked sample to assess the matrix effects and ensure method accuracy.

Conclusion

The spectrophotometric determination of cadmium using Bromo-PADAP is a simple, rapid, and highly sensitive method suitable for the analysis of industrial wastewater. Its cost-effectiveness and straightforward procedure make it an excellent alternative to more complex instrumental techniques for routine monitoring. By following the detailed protocol and taking appropriate measures to mitigate interferences, laboratories can achieve reliable and accurate quantification of cadmium to ensure environmental safety and regulatory compliance.

References

  • ResearchGate. (n.d.). Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. Retrieved from [Link]

  • Hilaris Publisher. (2018). Determination of Cadmium, Chromium and Lead from Industrial Wastewater in Kombolcha Town, Ethiopia Using FAAS. Retrieved from [Link]

  • Shraydeh, B. (2014). Spectrophotometric Determination of Cadmium(II) using ‎‎2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. An-Najah National University. Retrieved from [Link]

  • MDPI. (2021). Recent progress in cadmium fluorescent and colorimetric probes. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Retrieved from [Link]

  • An-Najah Staff. (2014). Spectrophotometric Determination of Cadmium(II) using ‎‎2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical chemistry of cadmium: Sample pre-treatment and determination methods. Retrieved from [Link]

  • ResearchGate. (2016). Which is the best method to prepare samples of industrial wastewater for analyzing heavy metals?. Retrieved from [Link]

  • ASTM International. (n.d.). Standard Test Methods for Cadmium in Water. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. Retrieved from [Link]

  • Bangladesh Journals Online (BanglaJOL). (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF TOXIC ELEMENTS (CADMIUM) IN AQUEOUS MEDIA. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Cadmium - ANALYTICAL METHODS. Retrieved from [Link]

  • PubMed Central (PMC). (2023). A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.). Retrieved from [Link]

Sources

Application

5-Br-PADAP method for zinc quantification in biological serum samples

Application Note & Protocol Quantification of Zinc in Human Serum using the 5-Br-PADAP Chromogenic Method Abstract Zinc is an essential trace element vital for numerous physiological functions, and its accurate quantific...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantification of Zinc in Human Serum using the 5-Br-PADAP Chromogenic Method

Abstract

Zinc is an essential trace element vital for numerous physiological functions, and its accurate quantification in biological fluids like serum is crucial for clinical diagnostics and biomedical research. This document provides a detailed protocol for the determination of zinc in human serum samples using the highly sensitive and specific chromogenic reagent, 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP). The method is based on the rapid formation of a stable, colored complex between zinc and 5-Br-PADAP, which can be quantified spectrophotometrically. This application note offers a step-by-step guide for researchers, clinicians, and drug development professionals, covering the principle of the assay, reagent preparation, sample handling, detailed experimental protocol, data analysis, and troubleshooting.

Introduction: The Significance of Zinc Measurement

Zinc is a fundamental cofactor for over 300 enzymes and 1,000 transcription factors, playing critical roles in immunity, wound healing, protein synthesis, and cell division. Aberrations in zinc homeostasis are implicated in a wide range of pathological conditions, including immune dysfunction, diabetes, and neurodegenerative disorders. Consequently, the precise measurement of zinc levels in serum, a reliable indicator of the body's zinc status, is of paramount importance in clinical settings.

The 5-Br-PADAP method offers a robust, sensitive, and cost-effective alternative to atomic absorption spectroscopy (AAS) for routine zinc analysis. The high molar absorptivity of the Zn²⁺-(5-Br-PADAP)₂ complex allows for the determination of zinc at low physiological concentrations with minimal sample volume.

Principle of the Method

The quantification of zinc using 5-Br-PADAP is based on a chelometric reaction. In an alkaline medium (pH ~8.6), two molecules of 5-Br-PADAP react with one ion of zinc (Zn²⁺) to form a stable, intensely colored red-violet chelate complex.

The reaction can be summarized as:

Zn²⁺ + 2(5-Br-PADAP) → [Zn(5-Br-PADAP)₂]²⁺

The intensity of the color produced is directly proportional to the concentration of zinc in the sample. The absorbance of this complex is measured at its maximum wavelength (λ_max), typically around 550-560 nm. To eliminate interference from other metal ions present in serum, a chelating agent such as cyanide is often used as a masking agent in a separate "sample blank" reaction. However, due to the high affinity and specificity of 5-Br-PADAP for zinc under the defined reaction conditions, this method exhibits excellent selectivity.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product cluster_measurement Measurement Zn Zn²⁺ (Zinc Ion) in Serum Sample Complex [Zn(5-Br-PADAP)₂]²⁺ Red-Violet Complex (λ_max ≈ 550 nm) Zn->Complex Chelation PADAP 2 x 5-Br-PADAP (Chromogenic Reagent) PADAP->Complex Condition Alkaline pH (~8.6) Triton X-100 Condition->Complex Spectro Spectrophotometer Measure Absorbance at 550 nm Complex->Spectro Quantification G start Start sample_prep Step 1: Sample Preparation - Collect Serum - Deproteinize with TCA - Centrifuge & Collect Supernatant start->sample_prep assay_setup Step 3: Assay Setup - Pipette Supernatant/Standard/Control into tubes sample_prep->assay_setup reagent_prep Step 2: Reagent & Standard Prep - Prepare 5-Br-PADAP Reagent - Prepare Zinc Working Standards reagent_prep->assay_setup reagent_add Step 4: Reaction Initiation - Add 5-Br-PADAP Reagent (R1) - Mix thoroughly assay_setup->reagent_add incubation Step 5: Incubation - Incubate at 37°C for 5-10 min reagent_add->incubation measurement Step 6: Measurement - Read Absorbance at 550 nm against a reagent blank incubation->measurement analysis Step 7: Data Analysis - Plot Calibration Curve - Calculate Sample Concentration measurement->analysis end End analysis->end

Figure 2: Workflow for the 5-Br-PADAP Zinc Assay.

Step 1: Serum Sample Preparation (Deproteinization)

Causality: Proteins in serum, particularly albumin, bind a significant fraction of zinc. Deproteinization with TCA releases this bound zinc and prevents protein precipitation upon addition of the color reagent, ensuring all zinc is available for reaction and avoiding turbidity that would interfere with absorbance readings.

  • Pipette 200 µL of serum, control, or standard into a microcentrifuge tube.

  • Add 100 µL of 0.61 mol/L TCA solution.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Let stand for 5 minutes at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the clear supernatant for analysis.

Step 2: Preparation of Zinc Working Standards
  • From the 1000 µg/mL stock solution, prepare an intermediate stock of 10 µg/mL.

  • Create a series of working standards by diluting the 10 µg/mL stock with deionized water to achieve concentrations such as 0, 50, 100, 200, 300, and 400 µg/dL.

  • Process these standards through the deproteinization step (Step 1) alongside the samples. This ensures the standard matrix is comparable to the sample matrix.

Step 3: Assay Procedure
  • Label cuvettes or microplate wells for Blank, Standards, Controls, and Samples.

  • Pipette 100 µL of the deproteinized supernatant from each standard, control, and sample into its respective cuvette. For the Blank, use 100 µL of the supernatant from the deproteinized '0 µg/dL' standard.

  • Add 1.0 mL of the 5-Br-PADAP Reagent (R1) to each cuvette.

  • Mix well by gentle inversion or tapping.

  • Incubate all cuvettes at 37°C for 5-10 minutes to allow for full color development.

  • Zero the spectrophotometer at 550 nm using the Reagent Blank.

  • Read the absorbance of all standards, controls, and samples at 550 nm. The color is stable for at least 30 minutes.

Data Analysis and Interpretation

Calibration Curve
  • Plot the absorbance values of the working standards (Y-axis) against their corresponding concentrations in µg/dL (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.

Calculation of Zinc Concentration

The concentration of zinc in the unknown samples can be calculated using the linear regression equation:

Zinc Conc. (µg/dL) = (Absorbance of Sample - Intercept) / Slope

Remember to account for any pre-dilution factors if the initial sample was diluted.

Sample Data
Sample IDAbsorbance at 550 nmCalculated Conc. (µg/dL)
Reagent Blank0.0000
Standard 50 µg/dL0.15250
Standard 100 µg/dL0.301100
Standard 200 µg/dL0.598200
Standard 300 µg/dL0.895300
Control (Normal)0.28594.5
Serum Sample 10.25484.1
Serum Sample 20.410136.2

Linear Regression Example: y = 0.003x + 0.001; R² = 0.999

Method Validation and Quality Control

  • Linearity: The assay should be linear over the range of the standards. Samples with concentrations exceeding the highest standard should be diluted with deionized water, re-assayed, and the result multiplied by the dilution factor.

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be established according to standard laboratory guidelines (e.g., CLSI EP17).

  • Specificity: While 5-Br-PADAP is highly selective for zinc, extremely high levels of other divalent cations like copper or iron could potentially interfere. The deproteinization step helps minimize some of these interferences.

  • Quality Control: It is mandatory to run at least two levels (normal and abnormal) of quality control material with each batch of samples. The results must fall within the manufacturer's specified acceptable range for the run to be considered valid.

Troubleshooting

IssuePossible Cause(s)Solution(s)
Low Absorbance Readings Reagent degradation; Incorrect wavelength; Low pHPrepare fresh reagent; Verify spectrophotometer settings; Check and adjust pH of buffer.
High Reagent Blank Contaminated water or glassware; Reagent instabilityUse fresh, high-purity deionized water; Use acid-washed glassware; Prepare fresh reagent.
Poor Linearity (R² < 0.995) Pipetting errors; Incorrect standard dilutionsCalibrate pipettes; Carefully prepare new standards and re-run the calibration curve.
Precipitation in Cuvette Incomplete deproteinization; Reagent contaminationEnsure proper TCA concentration and centrifugation; Filter the 5-Br-PADAP reagent before use.
Non-reproducible Results Temperature fluctuations; Inconsistent timingEnsure all samples and reagents are at the specified temperature; Standardize incubation times precisely.

References

  • Prasad, A. S. (2013). Discovery of Human Zinc Deficiency: Its Impact on Human Health and Disease. Advances in Nutrition. Available at: [Link]

  • Roohani, N., Hurrell, R., Kelishadi, R., & Schulin, R. (2013). Zinc and its importance for human health: An integrative review. Journal of Research in Medical Sciences. Available at: [Link]

  • Johnsen, O., & Eliasson, R. (1987). Evaluation of a commercially available kit for the colorimetric determination of zinc in human seminal plasma. International Journal of Andrology. Available at: [Link]

  • Johna, M. A., & Al-Ghabsha, T. S. (2013). Spectrophotometric Determination of Zinc in Human Blood Serum and Water Samples. Jordan Journal of Chemistry. Available at: [Link]

  • García, I. L., Córdoba, M. H., & Sánchez-Pedreño, C. (1986). Extraction-spectrophotometric determination of zinc with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and Triton X-100. The Analyst. Available at: [Link]

Method

Flow injection analysis procedure utilizing 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol

Application Notes and Protocols Topic: Flow Injection Analysis Procedure Utilizing 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) for Trace Metal Determination For: Researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Flow Injection Analysis Procedure Utilizing 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) for Trace Metal Determination

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the principles, setup, and operation of a Flow Injection Analysis (FIA) system for the spectrophotometric determination of trace metal ions using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol, commonly known as 5-Br-PADAP. This method offers a rapid, automated, and highly sensitive alternative to traditional manual analytical techniques, significantly enhancing sample throughput while minimizing reagent consumption. We will delve into the underlying chemistry, detailed experimental protocols, system optimization, and method validation, providing the necessary framework for robust and reliable trace metal analysis in diverse sample matrices.

Introduction to the FIA/5-Br-PADAP System

1.1. Flow Injection Analysis (FIA)

Flow Injection Analysis (FIA) is a powerful automated analytical technique based on the injection of a discrete sample volume into a continuously flowing, non-segmented carrier stream. The injected sample forms a well-defined zone that is transported through a manifold, where it can merge and react with other streams containing reagents. This controlled dispersion of the sample zone into the reagent stream facilitates a chemical reaction, leading to the formation of a detectable species as it passes through a flow-cell detector. The key principles underpinning FIA are:

  • Reproducible Sample Injection: An injection valve introduces a precise and constant volume of the sample into the carrier stream.

  • Controlled Dispersion: The physical dispersion of the injected sample zone is managed by factors such as flow rate, tube diameter, and coil length. Unlike chromatographic techniques, complete separation or equilibrium is not required; the focus is on highly reproducible timing and dispersion.

  • Reproducible Timing: The time from injection to detection is precisely controlled, ensuring that measurements are taken at the same point of the transient signal for every sample.

This methodology replaces manual "beaker chemistry," offering significant advantages in speed, precision, and automation, making it ideal for routine analysis in environmental monitoring, clinical chemistry, and industrial quality control.

1.2. The Chromogenic Reagent: 5-Br-PADAP

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) is a highly sensitive heterocyclic azo dye used as a chromogenic agent for the spectrophotometric determination of numerous metal ions. Its molecular structure features an azo group (-N=N-) linking a brominated pyridine ring and a diethylaminophenol ring.

  • Chemical Properties: 5-Br-PADAP is typically a dark orange-red powder with poor solubility in water but good solubility in organic solvents like ethanol and acetone. Its CAS number is 14337-53-2 and its molecular formula is C₁₅H₁₇BrN₄O.

  • Mechanism of Action: The power of 5-Br-PADAP lies in its ability to act as a chelating ligand, forming stable, intensely colored complexes with various metal ions, including Uranium (VI), Cadmium (II), Cobalt (II), Nickel (II), and Iron (II). The formation of this metal-ligand complex causes a significant shift in the molecule's electronic structure, resulting in a distinct color change and a new, strong absorbance maximum at a specific wavelength, which can be quantified using a spectrophotometer. For example, the U(VI)-Br-PADAP complex exhibits a strong absorbance maximum around 578 nm.

The combination of FIA's automation and precision with 5-Br-PADAP's high sensitivity and selectivity creates a robust platform for trace metal analysis.

Principle of the Method: Metal-Ligand Complexation in a Flow System

The core of this application is the rapid formation of a metal-(5-Br-PADAP) complex within the FIA manifold. The general reaction is illustrated below.

M Metal Ion (Mⁿ⁺) (in sample) Complex [M(5-Br-PADAP)ₓ]ⁿ⁺ Complex (Intensely Colored) M->Complex Chelates in Mixing Coil PADAP 5-Br-PADAP Reagent (Yellow-Orange) PADAP->Complex

Caption: Chelation reaction of a metal ion with 5-Br-PADAP.

In the FIA system, the aqueous sample containing the target metal ion is injected into a carrier stream, which is typically a buffer solution to maintain the optimal pH for complexation. This stream then merges with a second stream containing the 5-Br-PADAP reagent. As the combined streams travel through a mixing coil, the metal-ligand complex forms rapidly. The resulting colored solution then flows through the spectrophotometer's flow cell, and the absorbance is measured at the wavelength of maximum absorbance (λ_max) for the specific complex. The peak height or area of the transient signal is directly proportional to the concentration of the metal ion in the sample.

Instrumentation and Reagents

3.1. Required Instrumentation

A typical FIA system for this application consists of the following modules.

ComponentSpecification / PurposeRationale
Peristaltic Pump Multi-channel, variable speed (e.g., 0.1-20 mL/min).Provides precise and pulse-free propulsion of the carrier and reagent streams. Variable speed allows for flow rate optimization.
Injection Valve 6-port, 2-position rotary valve with a fixed volume sample loop (e.g., 50-200 µL).Ensures the highly reproducible introduction of a fixed sample volume into the carrier stream, a cornerstone of FIA.
FIA Manifold PTFE tubing (0.5-0.8 mm ID), T-connectors, and a mixing coil (e.g., 50-150 cm).The manifold is the heart of the system where sample transport, mixing, and reaction occur. PTFE is used for its chemical inertness.
Detector UV-Vis Spectrophotometer with a micro-flow-through cell (e.g., 10-18 µL volume, 10 mm path length).Provides sensitive and continuous monitoring of the absorbance of the colored complex formed in the manifold.
Data Acquisition Computer with appropriate software.Records the detector output as a function of time (fiagram) and calculates peak height or area for quantification.

3.2. Reagents and Solution Preparation

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. 5-Br-PADAP is a powder; handle it in a way that avoids creating dust. Avoid skin and eye contact.

  • 5-Br-PADAP Reagent (e.g., 1 x 10⁻⁴ M):

    • Rationale: 5-Br-PADAP is poorly soluble in water. An organic solvent is required for the stock solution.

    • Stock Solution (1 x 10⁻³ M): Dissolve 34.9 mg of 5-Br-PADAP (MW: 349.23 g/mol ) in 100 mL of absolute ethanol. Store in a dark bottle in a refrigerator (2-8°C).

    • Working Solution: Dilute the stock solution 1:10 with the appropriate buffer to achieve the final desired concentration. The final solution may contain a surfactant like Triton X-100 to prevent precipitation of the complex.

  • Buffer Solution (e.g., pH 7-8):

    • Rationale: The pH is critical for optimal and stable complex formation. A buffer like triethanolamine (TEA) is often used.

    • Preparation: Prepare a 0.1 M TEA buffer and adjust the pH to the desired value (e.g., 7.6) using HCl or NaOH.

  • Carrier Stream:

    • The carrier stream is typically the same buffer solution used to prepare the 5-Br-PADAP working solution. This maintains a consistent pH and ionic strength throughout the system.

  • Masking Agent Solution (if required):

    • Rationale: To improve selectivity, masking agents like cyclohexanediaminetetraacetic acid (CDTA) or fluoride can be added to the carrier stream to complex with interfering ions.

    • Preparation: Prepare a stock solution of the masking agent (e.g., 0.1 M CDTA) and add it to the carrier buffer to achieve the optimized final concentration.

  • Analyte Standard Solutions:

    • Stock Standard (1000 mg/L): Use a commercially available certified stock solution of the target metal ion.

    • Working Standards: Prepare a series of working standards (e.g., 0.1 to 5.0 mg/L) by serial dilution of the stock standard with deionized water or the same matrix as the samples.

Detailed Experimental Protocol

This protocol outlines the setup and operation for determining a target metal ion (e.g., Uranium) using a dual-channel FIA system.

Caption: Schematic of a dual-channel FIA manifold for analysis with 5-Br-PADAP.

4.1. System Setup and Startup

  • Manifold Assembly: Assemble the FIA manifold as shown in the diagram above. Ensure all connections are secure to prevent leaks.

  • Pump Tubing: Place the pump tubes for the carrier and reagent lines into the peristaltic pump.

  • Priming: Place the intake tubes into their respective solutions (Carrier and Reagent). Start the pump at a high speed to prime the entire system, ensuring a bubble-free flow. Once primed, reduce to the operational flow rate (e.g., 0.8 mL/min per channel).

  • Detector Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the detector to the λ_max of the target metal-PADAP complex (e.g., 578 nm for Uranium).

  • Baseline Stabilization: Allow the system to run for 10-15 minutes, pumping the carrier and reagent streams through the manifold and detector until a stable, low-noise baseline is achieved on the data acquisition software.

  • Zeroing: Once the baseline is stable, zero the detector.

4.2. Analysis Procedure

  • Calibration:

    • Load the sample loop of the injection valve with the lowest concentration standard.

    • Switch the valve to the "inject" position. The sample plug will be swept into the carrier stream.

    • A peak will be generated by the data acquisition system. Wait for the signal to return to the baseline.

    • Repeat this process for all standards, from lowest to highest concentration.

    • Generate a calibration curve by plotting peak height or area versus concentration.

  • Sample Analysis:

    • Load the sample loop with the unknown sample.

    • Inject the sample and record the peak response.

    • It is good practice to run a check standard or a blank after every 10-15 samples to monitor for drift or carryover.

  • System Shutdown:

    • After analysis, flush the entire system with deionized water for at least 15 minutes to remove all reagents.

    • Release the tension on the peristaltic pump tubes to prolong their lifespan.

    • Turn off the detector and pump.

Method Optimization and Validation

For any new application, the FIA method must be optimized and validated to ensure reliable and accurate results.

5.1. System Optimization

The goal of optimization is to achieve the highest sensitivity, best peak shape, and greatest sample throughput. Key parameters are adjusted one at a time while monitoring the peak height and shape.

ParameterRange / VariableEffect and Rationale
pH 6.0 - 9.0Affects the protonation state of 5-Br-PADAP and the metal ion, directly influencing complex formation and stability.
5-Br-PADAP Conc. 1x10⁻⁵ - 5x10⁻⁴ MMust be in sufficient excess to ensure all analyte reacts. Too high a concentration can increase background absorbance and noise.
Flow Rate 0.5 - 2.0 mL/min/channelControls residence time and dispersion. Slower rates increase reaction time and peak height but decrease sample throughput and increase dispersion.
Sample Volume 50 - 250 µLLarger volumes generally produce higher peaks but can lead to broader peaks and reduced sampling frequency.
Mixing Coil Length 30 - 200 cmA longer coil increases residence time, allowing for more complete reaction, but also increases dispersion (peak broadening).
Masking Agent Conc. Varies by agentConcentration must be sufficient to mask potential interferents without affecting the complexation of the target analyte.

5.2. Method Validation

Method validation verifies that the analytical procedure is suitable for its intended purpose.

Validation ParameterProtocolAcceptance Criteria (Example)
Linearity & Range Analyze 5-7 standards spanning the expected sample concentration range. Perform a linear regression.Correlation coefficient (r²) > 0.995.
Precision Repeatability (Intra-day): Analyze a low and high concentration standard 10 consecutive times. Reproducibility (Inter-day): Repeat on different days.Relative Standard Deviation (RSD) < 5%.
Accuracy Analyze samples of a known matrix spiked with a known concentration of the analyte (spike-recovery).Recovery between 90-110%.
Limit of Detection (LOD) Calculated as 3 * (Standard Deviation of the Blank / Slope of the Calibration Curve).The lowest concentration that can be reliably distinguished from the blank.
Limit of Quantification (LOQ) Calculated as 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve).The lowest concentration that can be quantified with acceptable precision and accuracy.
Selectivity Analyze samples spiked with potentially interfering ions at concentrations relevant to the sample matrix.Interference is considered negligible if the signal changes by < ±5%.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Noisy Baseline Air bubbles in the system; Lamp failing; Pulsating pump flow.De-gas solutions; Check for leaks; Replace lamp; Replace worn pump tubing.
Flat-Topped Peaks Analyte concentration is too high, exceeding the detector's linear range.Dilute the sample; Reduce the sample loop volume.
Poor Reproducibility (Varying Peak Heights) Leak in the system; Incomplete filling of the sample loop; Air bubbles being injected.Check all fittings for leaks; Ensure sample volume is >3x the loop volume; De-gas samples.
Double or Split Peaks Poor mixing; Adsorption of analyte/complex onto tubing.Increase mixing coil length; Add a surfactant to the carrier stream.
Low Sensitivity Sub-optimal chemical or physical parameters; Incorrect wavelength.Re-optimize the method (pH, reagent conc., flow rate); Verify λ_max.

References

  • Wikipedia. (n.d.). Flow injection analysis. Retrieved from [Link]

  • Unknown. (n.d.). Flow Injection Analysis. Retrieved from [Link]

  • Refubium. (n.d.). 2 Flow Injection Analysis 2.1 Introduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.4: Flow Injection Analysis. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Flow injection: A new approach in analysis. Retrieved from [Link]

  • ResearchGate. (2008). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-(5-BROMO-2-PYRIDYLAZO)-5-(DIETHYLAMINO)PHENOL. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%. Retrieved from [Link]

  • ResearchGate. (2019). Multisyringe flow injection analysis for the spectrophotometric determination of uranium (VI) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 19). Flow-Injection Methods in Water Analysis—Recent Developments. Retrieved from [Link]

  • ResearchGate. (2022). Elucidation of the stoichiometry of Fe(III) and Fe(II) complexes formed with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5- Br-PADAP). Application to Fe(III) and Fe(II) Electrochemical Determination at Trace Level in Natural Water. Retrieved from [Link]_

  • ResearchGate. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). [Simultaneous spectrophotometric determination of trace ferrum and cobalt with 5-Br-PADAP and Tween-80]. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of 5-Br-PADAP concentration on the absorbance of analytes. Retrieved from [Link]

  • Monterey Bay Aquarium Research Institute. (n.d.). Chemical Sensor Program. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Retrieved from [Link]

  • PubMed. (1989). FIA-extraction Applied to the Limit Test for Heavy Metals. Retrieved from [Link]

  • Harvey, D. (2013, August 5). Manifolds for Flow Injection Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 11). 13.4: Flow Injection Analysis. Retrieved from [Link]

  • ResearchGate. (2024). Optimization And Validation Of Analytical Methods For Trace Metal Analysis In Heavy Crude Oils By Flame Atomic Absorption Spectrophotometry. Retrieved from [Link]

  • Royal Society of Chemistry. (1987). *2-(5-bromo-2-pyridylazo)
Application

Application Note: Preparation and Spectrophotometric Application of 5-Br-PADAP Reagent for Trace Metal Analysis

Abstract This document provides a comprehensive guide for researchers and analytical scientists on the preparation and use of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, for spectrophot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and analytical scientists on the preparation and use of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, commonly known as 5-Br-PADAP, for spectrophotometric applications. 5-Br-PADAP is a highly sensitive chromogenic azo dye renowned for its ability to form intensely colored chelates with a variety of metal ions. Its high molar absorptivity makes it an invaluable reagent for quantifying trace levels of metals such as uranium, zinc, nickel, and chromium in diverse sample matrices. This note details the principles of the method, provides validated protocols for reagent preparation and analytical measurement, discusses critical experimental parameters, and offers guidance on quality control to ensure data integrity.

Principle of the Method

The spectrophotometric determination of metal ions using 5-Br-PADAP is based on a chelating reaction. 5-Br-PADAP acts as a tridentate ligand, forming a stable and intensely colored complex with the target metal ion (analyte). The reaction results in a significant bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) compared to the free reagent.

The core principle relies on the Beer-Lambert Law, which states that the absorbance of the resulting colored solution is directly proportional to the concentration of the metal-ligand complex, and thus to the concentration of the analyte. The general reaction can be visualized as:

Metal Ion (Analyte) + 5-Br-PADAP (Chromogenic Reagent) → [Metal-(5-Br-PADAP)n] (Colored Complex)

The intensity of the color, measured as absorbance at the complex's specific λmax, allows for precise quantification. Due to the reagent's sensitivity, controlling experimental conditions such as pH, solvent composition, and the presence of interfering ions is paramount for achieving accurate and reproducible results.

Chemical Structure of 5-Br-PADAP

Synonym: Bromo-PADAP CAS Number: 14337-53-2 Molecular Formula: C₁₅H₁₇BrN₄O Molecular Weight: 349.23 g/mol

(A visual representation of the chemical structure is available from scientific suppliers and chemical databases).

Materials and Equipment

Reagents and Chemicals
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP), 97% or higher purity (solid powder)

  • Ethanol, 99% or absolute, analytical grade

  • Deionized or double-distilled water

  • Buffer solutions (e.g., Tris-HCl, Triethanolamine, Phosphate) for pH control

  • Masking agents as required by the specific application (e.g., Sodium Fluoride, 5-Sulphosalicylic Acid, Cyclohexanediaminetetraacetic acid (CDTA), Sodium Dodecyl Sulfonate (SDS))

  • Surfactants (e.g., Triton™ X-100)

  • Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Certified metal standard solutions for calibration

Equipment
  • UV-Visible Spectrophotometer (double-beam recommended)

  • Matched quartz or glass cuvettes (10 mm path length)

  • Calibrated digital pH meter

  • Analytical balance (± 0.0001 g readability)

  • Class A volumetric flasks and pipettes

  • Amber glass storage bottles

  • Magnetic stirrer and stir bars

Experimental Protocols

Protocol 1: Preparation of 5-Br-PADAP Stock Solution (1.43 x 10⁻³ M)

This protocol is adapted from established methodologies for preparing a stable reagent solution.

Causality and Rationale: 5-Br-PADAP exhibits poor solubility in purely aqueous solutions. Therefore, initial dissolution in a compatible organic solvent like ethanol is a critical first step to ensure the reagent is fully solubilized before final dilution. Storage in an amber bottle is essential to prevent photochemical degradation, ensuring the reagent's stability over time.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 0.050 g of 5-Br-PADAP powder using an analytical balance and transfer it quantitatively to a 100 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 30 mL of 99% ethanol to the flask. Swirl gently or use a magnetic stirrer at a low speed until the powder is completely dissolved. A clear, reddish-orange solution should be formed.

  • Final Dilution: Once dissolved, carefully add double-distilled water to the flask, bringing the final volume to the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Storage: Transfer the solution to a clean, clearly labeled amber glass bottle. Store in a refrigerator at 2-8°C. This solution is reported to be stable for at least two months under these conditions.

Protocol 2: General Spectrophotometric Workflow for Metal Ion Determination

This generalized protocol outlines the essential steps for analyzing a sample. It uses the determination of Uranium(VI) as an illustrative example, which requires masking agents and careful pH control.

Causality and Rationale: Each component of the reaction mixture serves a specific purpose. The buffer establishes the optimal pH for complex formation. Masking agents selectively bind to potential interfering ions, preventing them from reacting with 5-Br-PADAP and thus enhancing the method's specificity. A surfactant or co-solvent is often necessary to keep the hydrophobic metal-reagent complex in solution and prevent precipitation, which would lead to erroneously low absorbance readings. A reagent blank is measured to zero the spectrophotometer, correcting for any absorbance from the reagent, buffer, and solvent system itself.

Step-by-Step Procedure:

  • Instrument Warm-up: Power on the spectrophotometer and its light source (e.g., tungsten lamp for visible range) at least 30 minutes before use to ensure a stable output.

  • Preparation of Calibration Standards: Prepare a series of calibration standards by diluting a certified metal stock solution with deionized water. The concentration range should bracket the expected concentration of the unknown samples.

  • Preparation of Reagent Blank: In a 10 mL volumetric flask (or other suitable vessel), add all reagents except the metal standard:

    • Buffer solution (e.g., 1 mL of Triethanolamine buffer to achieve pH ~7.6)

    • Masking agent solution (e.g., 1 mL of a mixed solution containing CDTA and Sodium Fluoride)

    • Surfactant (e.g., 1 mL of 1% Triton X-100)

    • Dilute to the mark with deionized water.

  • Preparation of Samples and Standards: In separate 10 mL volumetric flasks, pipette a known volume of each standard or unknown sample. Add the buffer, masking agent, and surfactant solutions as in the blank preparation.

  • Color Development: Add a precise volume of the 5-Br-PADAP stock solution (e.g., 0.5 mL) to the blank, each standard, and each sample flask. Dilute to the final 10 mL volume with deionized water, cap, and mix well.

  • Incubation: Allow the solutions to stand for a specified time (e.g., 20-30 minutes) at room temperature to ensure complete color development. The complex, once formed, is typically stable for several hours.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the predetermined λmax for the metal-PADAP complex (e.g., ~578 nm for Uranium).

    • Use the "Reagent Blank" solution to zero the instrument (set Absorbance = 0.000).

    • Measure the absorbance of each standard and unknown sample.

  • Quantification:

    • Plot a calibration curve of Absorbance vs. Concentration for the prepared standards.

    • Perform a linear regression on the data. The curve should be linear with a correlation coefficient (R²) ≥ 0.995.

    • Use the equation of the line to calculate the concentration of the metal ion in the unknown samples based on their measured absorbance.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes in the preparation and application of the 5-Br-PADAP reagent.

G cluster_prep Protocol 1: Reagent Preparation cluster_analysis Protocol 2: Spectrophotometric Analysis P1 Weigh 50 mg 5-Br-PADAP Powder P2 Dissolve in 30 mL 99% Ethanol P1->P2 P3 Dilute to 100 mL with DI Water P2->P3 P4 Store in Amber Bottle at 2-8°C P3->P4 A1 Prepare Blank, Standards & Samples A2 Add Buffer, Masking Agents, & Surfactant A1->A2 A3 Add 5-Br-PADAP Reagent (Initiate Reaction) A2->A3 A4 Incubate for Color Development A3->A4 A5 Measure Absorbance at λmax A4->A5 A6 Quantify using Calibration Curve A5->A6 G cluster_reaction Chelation and Interference Masking Analyte Metal Ion (e.g., UO₂²⁺) Complex [Metal-(5-Br-PADAP)n] Intensely Colored Complex Analyte->Complex Chelation Reagent 5-Br-PADAP Reagent->Complex Interferent Interfering Ion (e.g., Fe³⁺, Cr³⁺) MaskedComplex [Interferent-Mask] Colorless, Stable Complex Interferent->MaskedComplex Sequestration Mask Masking Agent (e.g., CDTA, F⁻) Mask->MaskedComplex

Caption: Conceptual diagram of the 5-Br-PADAP chelation reaction and the role of masking agents.

Key Parameters and Data

The success of a 5-Br-PADAP assay is highly dependent on the optimization of several key parameters. The values below are compiled from various studies and serve as an authoritative starting point for method development.

Table 1: Physicochemical and Spectrophotometric Properties of 5-Br-PADAP and its Metal Complexes

Parameter / Analyte Value / Condition Rationale & Significance Reference
Reagent Properties
Form Red Crystalline Powder Physical state for handling and weighing.
Storage Temperature 2-8°C (Solid & Solution) Ensures chemical stability and prevents degradation.
λmax (Free Reagent) ~443 nm Wavelength of maximum absorbance for the reagent itself.
Uranium (VI)
Optimal pH 7.6 - 7.8 Critical for maximizing complex formation and stability.
λmax (Complex) 576 - 579 nm Wavelength for maximum sensitivity in U(VI) detection.
Molar Absorptivity (ε) ~74,000 L·mol⁻¹·cm⁻¹ Indicates very high sensitivity for trace U(VI) analysis.
Zinc (II)
Optimal pH 7.5 - 9.5 A broader alkaline range is effective for zinc chelation.
λmax (Complex) ~552 nm Specific wavelength for measuring the Zn-PADAP complex.
Molar Absorptivity (ε) ~120,000 - 130,000 L·mol⁻¹·cm⁻¹ Extremely high sensitivity, suitable for clinical samples.
Nickel (II)
Optimal pH 4.0 - 6.0 A moderately acidic pH is required for optimal reaction.
λmax (Complex) ~530 nm Wavelength for sensitive Ni(II) quantification.
Molar Absorptivity (ε) ~104,000 L·mol⁻¹·cm⁻¹ High sensitivity for environmental or industrial samples.
Chromium (III/VI)
λmax (Complex) ~580 nm The complex absorbs strongly in this region of the spectrum.

| Molar Absorptivity (ε) | ~26,400 L·mol⁻¹·cm⁻¹ | Good sensitivity for Cr determination in water samples. | |

Trustworthiness: Method Validation and Quality Control

To ensure the reliability and accuracy of results, a robust system of quality control and method validation must be implemented.

  • System Suitability: Always begin an analytical run by measuring a reagent blank and a mid-range calibration standard. The blank absorbance should be low and stable, and the standard's absorbance should be within ±5% of its nominal value.

  • Calibration Linearity: A calibration curve must be generated for each new batch of reagent or for each analytical run. The coefficient of determination (R²) should be >0.995 to demonstrate a strong linear relationship between concentration and absorbance.

  • Accuracy and Precision: Accuracy can be validated through spike-recovery experiments, where a known amount of the analyte is added to a real sample matrix. Recoveries should typically fall within 85-115%. Precision (reproducibility) is assessed by analyzing the same sample multiple times; the relative standard deviation (RSD) should be less than 5%.

  • Addressing Interferences: The primary challenge with highly sensitive reagents like 5-Br-PADAP is interference from non-target ions. It is crucial to either remove interferents (e.g., via extraction) or use appropriate masking agents. Recent developments show that surfactants like SDS can serve as an effective and less toxic alternative to traditional masking agents like fluoride for uranium analysis.

  • Troubleshooting:

    • Precipitation/Turbidity: Indicates insufficient co-solvent or surfactant, or that the concentration of the complex has exceeded its solubility limit. Increase surfactant concentration or dilute the sample.

    • Inconsistent Readings: May result from incomplete mixing, temperature fluctuations affecting reaction kinetics, or degradation of the reagent. Ensure thorough mixing and allow solutions to reach thermal equilibrium.

    • Poor Linearity: Often caused by inaccurate standard preparation, using a concentration range that exceeds the linear dynamic range of the assay, or reagent degradation. Prepare fresh standards and reagent.

References

  • Švancara, I., & Sommer, L. (Year). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry.

  • Author(s). (2026). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods.

  • Ghasemi, J., & Zolfonoun, E. (2012). Anodic Stripping Differential Pulse Voltammetric Determination of Trace Amounts of Lead after Preconcentration of Its Complex with 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol onto Natural Analcime Zeolite by Column Method. ResearchGate.

  • Sigma-Aldrich. (n.d.). 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97%. Sigma-Aldrich Website.

  • El-Dessouky, S. I., et al. (Year). Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2- (5-Bromo-2-Pyridylazo) -5-Diethylaminophenol (5-Br-PADAP) Dye. Quest Journals, Journal of Research in Environmental and Earth Science.

  • Fang, G., & Miao, C. (1985). 2-(5-bromo-2-pyridylazo)
Method

Application Notes and Protocols for the Use of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol as a Colorimetric Sensor

Introduction: The Role of Pyridylazo Dyes in Analytical Chemistry Pyridylazo compounds are a well-established class of organic reagents that have found extensive application in analytical chemistry, particularly as chrom...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Pyridylazo Dyes in Analytical Chemistry

Pyridylazo compounds are a well-established class of organic reagents that have found extensive application in analytical chemistry, particularly as chromogenic agents for the spectrophotometric determination of metal ions. Their utility stems from their ability to form stable, intensely colored complexes with a wide range of metal ions. The formation of these complexes leads to a significant and readily measurable change in the visible absorption spectrum, forming the basis of colorimetric analysis. Among these, 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol and its structural analog 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) have emerged as highly sensitive reagents for the detection of trace metals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this sensor.

Chemical Properties and Mechanism of Action

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is a heterocyclic azo dye characterized by a pyridine ring linked to a phenol group through an azo (-N=N-) bridge. Key structural features contributing to its function as a colorimetric sensor include:

  • Azo Group (-N=N-): Acts as a chromophore and is involved in the coordination of metal ions.

  • Pyridyl Group: The nitrogen atom in the pyridine ring provides a coordination site for metal ions.

  • Phenolic Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group is another key coordination site.

  • Diethylamino Group (-N(CH₂CH₃)₂): This electron-donating group enhances the molar absorptivity of the metal complexes, thereby increasing the sensitivity of the method.

  • Bromo Substituents (-Br): The presence of bromine atoms on the pyridine ring can influence the reagent's reactivity and the stability of the resulting metal complexes.

The sensing mechanism involves the formation of a chelate complex between the pyridylazo dye and a metal ion. The dye molecule acts as a tridentate ligand, coordinating with the metal ion through the pyridine nitrogen, one of the azo nitrogen atoms, and the phenolic oxygen atom. This coordination induces a significant shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity, resulting in a distinct color change.

Caption: General mechanism of metal ion detection.

Analytical Performance

The performance of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol as a colorimetric sensor is analyte-dependent. The following table summarizes its application for various metal ions based on available literature.

AnalytepH Rangeλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Linear RangeLimit of Detection (LOD)Reference
Uranium (VI) Optimized with masking agents578-57958,216 - 73,540Not Specified0.15 mg·L⁻¹
Nickel (II) 4.5 - 7.5Not SpecifiedNot Specified0.1 - 16 µg·mL⁻¹0.07 µg·mL⁻¹
Chromium (III/VI) Not Specified5802.64 x 10⁴Up to 50 µg/50 mLNot Specified
Copper (II) 3.0 - 8.0Not SpecifiedNot Specified1.5 - 20.0 µg/10 mLNot Specified
Iron (II) 3.8 - 7.5Not SpecifiedNot Specified2.0 - 38.0 µg/10 mLNot Specified
Zinc (II) 8.5 - 11.0Not SpecifiedNot Specified0.5 - 15.0 µg/10 mLNot Specified
Cadmium (II) 8Not SpecifiedNot Specified5 - 500 µg·L⁻¹0.89 µg·L⁻¹

Experimental Protocols

General Workflow for Metal Ion Detection

The following diagram illustrates the general workflow for utilizing 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol as a colorimetric sensor.

Experimental_Workflow A 1. Reagent Preparation D 4. Complexation Reaction A->D B 2. Sample Preparation C 3. pH Adjustment B->C C->D E 5. Spectrophotometric Measurement D->E F 6. Data Analysis E->F

Caption: Standard experimental workflow for colorimetric analysis.

Protocol 1: General Procedure for Spectrophotometric Determination of Metal Ions

This protocol provides a general framework. Specific parameters such as pH, reagent concentration, and wavelength should be optimized for each analyte of interest.

1. Materials and Reagents:

  • 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (or 5-Br-PADAP)

  • Ethanol or Dimethylformamide (DMF)

  • Buffer solutions (e.g., acetate, phosphate, borate) to adjust pH

  • Standard stock solution of the target metal ion (1000 ppm)

  • Deionized water

  • Spectrophotometer and cuvettes

2. Preparation of Reagent Solution:

  • Accurately weigh a specific amount of the pyridylazo dye and dissolve it in a minimal amount of ethanol or DMF.

  • Dilute with deionized water to the desired final concentration (e.g., 1 x 10⁻³ M). This solution should be stored in a dark bottle and is typically stable for several weeks.

3. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of the target metal ion by diluting the stock solution with deionized water. The concentration range should encompass the expected concentration in the sample.

4. Colorimetric Measurement:

  • In a series of volumetric flasks, add an aliquot of the standard solution or the sample solution.

  • Add the appropriate buffer solution to adjust the pH to the optimal value for the specific metal-ligand complex formation.

  • Add the reagent solution. The molar ratio of the reagent to the metal ion should be in excess to ensure complete complexation.

  • Dilute to the mark with deionized water and mix well.

  • Allow the reaction to proceed for the recommended incubation time to ensure complete color development.

  • Measure the absorbance of the solutions at the λmax of the metal-ligand complex against a reagent blank (prepared in the same way but without the metal ion).

5. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

  • Determine the concentration of the metal ion in the sample by interpolating its absorbance on the calibration curve.

Protocol 2: Example Application - Determination of Nickel (II)

This protocol is adapted from methodologies for nickel detection using a similar pyridylazo dye.

1. Optimized Conditions:

  • pH: 4.5 - 7.5

  • Reagent: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP) immobilized in a Nafion membrane. For a solution-based assay, a concentration of approximately 1 x 10⁻⁴ M can be a starting point.

  • Wavelength: The λmax for the Ni(II)-5-Br-PADAP complex should be determined experimentally, but literature suggests measurements are often in the 550-600 nm range for similar complexes.

2. Procedure for Solution-Based Assay:

  • Prepare a 1 x 10⁻⁴ M solution of 5-Br-PADAP in ethanol.

  • Prepare nickel standard solutions ranging from 0.1 to 20 µg·mL⁻¹.

  • In a 10 mL volumetric flask, add 1 mL of the nickel standard or sample.

  • Add a buffer solution to maintain the pH within the 4.5-7.5 range.

  • Add 1 mL of the 5-Br-PADAP solution.

  • Dilute to the mark with deionized water, mix, and allow to stand for 15 minutes.

  • Measure the absorbance at the predetermined λmax.

  • Construct the calibration curve and determine the nickel concentration in the sample.

Considerations for Method Development and Validation

  • Selectivity and Interferences: Pyridylazo dyes are often non-selective and can react with multiple metal ions. Therefore, it is crucial to assess the potential interference from other ions present in the sample matrix. Masking agents, such as EDTA, cyanide, or fluoride, can be employed to improve selectivity.

  • Optimization of Parameters: For any new application, it is essential to optimize parameters such as pH, reagent concentration, reaction time, and temperature to achieve the best sensitivity and accuracy.

  • Matrix Effects: The composition of the sample matrix can influence the color development and stability. It is recommended to perform validation using spiked samples or certified reference materials to account for matrix effects.

Conclusion

2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol and its analogs are versatile and highly sensitive chromogenic reagents for the colorimetric determination of a wide array of metal ions. By following the protocols and considering the key parameters outlined in these application notes, researchers can develop robust and reliable analytical methods for trace metal analysis in various fields, including environmental monitoring and industrial quality control.

References

  • YU Xiu-lan, TIAN Song-tao, MENG Fan-jin. Development of the Application of Pyridylazo Reagent in Photometric Analysis. Rock and Mineral Analysis, 2011, 30(2): 131-137. Link

  • Abu-Zuhri, A. Z. PYRIDYLAZO COMPOUNDS AS ANALYTICAL REAGENTS. A REVIEW. An-Najah University Journal for Research - B (Humanities), 1987, 1(4), 30-40. Link

  • Betteridge, D., & John, D. Pyridylazonaphthols (PANs) and pyridylazophenols (PAPs) as analytical reagents. Part II. Spectrophotometric and solvent-extraction studies of complex formations. Analyst, 1973, 98(1166), 390-401. Link

  • EvitaChem. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Link

  • A Professionally Managed Manufacturer and Supplier. The Role of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Metal Ion Detection. Link

  • Ensafi, A. A., & Kazemzadeh, B. Development of an optical chemical sensor based on 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol in Nafion for determination of nickel ion. Talanta, 2004, 63(3), 713-720. Link

  • Cheng, K. L., & Bray, R. H. 1-(2-Pyridylazo)-2-naphthol as Possible Analytical Reagent. Analytical Chemistry, 1955, 27(5), 782–785. Link

  • Hunt, J. B., Neece, S. H., & Ginsburg, A. The use of 4-(2-pyridylazo)resorcinol in studies of zinc release from Escherichia coli aspartate transcarbamoylase. Analytical Biochemistry, 1985, 146(1), 150-157. Link

  • Biosynth. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Link

  • Ottokemi. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol, 97%. Link

  • Global Substance Registration System. 2-(5-BROMO-2-PYRIDYLAZO)-5-(DIETHYLAMINO)PHENOL. Link

  • PubChem. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Link

  • Sahoo, S. K., et al. A Single Molecule That Acts as a Fluorescence Sensor for Zinc and Cadmium and a Colorimetric Sensor for Cobalt. Inorganic Chemistry, 2013, 52(23), 13397-13403. Link

  • Taher, M. A. Column preconcentration and FAAS determination of copper, iron, nickel and zinc using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol-tetraphenylborate-naphthalene adsorbent. Sigma-Aldrich. Link

  • ResearchGate. The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium. Link

  • CP Lab Safety. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, [for Colorimetric Determination of Cd], 100mg. Link

  • Florence, T. M., & Farrar, Y. J. On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta, 1971, 54(3), 373-377. Link

  • Johnson, D. A., & Florence, T. M. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)
Application

Application Notes and Protocols for the Complex Formation of 5-Br-PADAP with Cu(II), Co(II), and Ni(II)

Introduction: The Analytical Power of 5-Br-PADAP In the field of trace metal analysis, the chromogenic chelating agent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP, stands out for its excep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Power of 5-Br-PADAP

In the field of trace metal analysis, the chromogenic chelating agent 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP, stands out for its exceptional sensitivity and versatility.[1] Its molecular structure is uniquely suited to form stable, intensely colored complexes with a variety of transition metal ions, including Copper (Cu(II)), Cobalt (Co(II)), and Nickel (Ni(II)).[1] This property makes 5-Br-PADAP an invaluable reagent for spectrophotometric determination of these metals in diverse matrices, from environmental samples to industrial alloys.[1][2]

The efficacy of 5-Br-PADAP lies in its tridentate ligand structure, which coordinates with metal ions to produce a significant bathochromic shift (a shift to a longer wavelength) in the visible spectrum. The resulting metal complexes exhibit high molar absorptivities, often in the range of 1 x 105 L mol-1 cm-1, which is the basis for their highly sensitive detection.[3] This guide provides a comprehensive overview of the complex formation chemistry and detailed protocols for the characterization and quantification of Cu(II), Co(II), and Ni(II) using 5-Br-PADAP.

Mechanism and Comparative Analysis of Complex Formation

The reaction between 5-Br-PADAP and the divalent cations of copper, cobalt, and nickel proceeds rapidly in a buffered aqueous or mixed-solvent medium to form colored chelates. The optimal pH for complex formation is a critical parameter, as it influences both the deprotonation of the ligand's phenolic group, which is essential for chelation, and the potential for metal ions to precipitate as hydroxides at higher pH values.[3]

While all three metals form intensely colored complexes, their spectral properties and optimal formation conditions differ, allowing for selective or simultaneous determination. For instance, derivative spectrophotometry can be employed to resolve the overlapping spectra of Co(II) and Ni(II) complexes, a common analytical challenge.[4][5]

Key Analytical Parameters

The following table summarizes the crucial spectrophotometric and chemical parameters for the complexes of 5-Br-PADAP with Cu(II), Co(II), and Ni(II). Understanding these differences is fundamental to developing robust and selective analytical methods.

ParameterCu(II)-PADAPCo(II)-PADAPNi(II)-PADAP
λmax (nm) ~558 nm567-589 nm[6][7]530-562 nm[5][8]
Optimal pH Range Acidic to Neutral4.0 - 7.0[4][6][7]4.0 - 6.0[5][8][9]
Molar Absorptivity (ε) High8.30 x 10⁴ L mol⁻¹ cm⁻¹[6][7]1.04 x 10⁵ L mol⁻¹ cm⁻¹[8]
Stoichiometry (Metal:Ligand) 1:1[10][11]1:21:2
Color of Complex Red/VioletRed[6]Red[5][8][9]
Key Interferences Zn(II)[10]Ni(II), Cu(II), Fe(II)[4][6]Co(II)[5]

Note: Specific values can vary slightly based on solvent system, surfactant presence, and buffer composition.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reagent preparation, optimization, and analysis. Adherence to these methodologies will ensure reproducible and accurate results.

Protocol 1: Preparation of Standard Solutions

Causality: Accurate preparation of stock and working solutions is the foundation of quantitative analysis. Using high-purity reagents and calibrated volumetric glassware minimizes systematic errors. A non-aqueous solvent like ethanol is often required to dissolve the hydrophobic 5-Br-PADAP reagent before dilution.

  • Metal Stock Solutions (1000 ppm):

    • Accurately weigh the required amount of high-purity metal salt (e.g., CuSO₄·5H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O).

    • Dissolve in a minimal amount of dilute acid (e.g., 0.1 M HCl) to prevent hydrolysis.

    • Quantitatively transfer to a 100 mL Class A volumetric flask and dilute to the mark with deionized water.

  • 5-Br-PADAP Reagent Solution (e.g., 0.025% w/v):

    • Weigh 0.025 g of 5-Br-PADAP powder.

    • Dissolve in a small volume (e.g., 10 mL) of absolute ethanol.

    • For enhanced solubility and stability in aqueous systems, a surfactant like Triton X-100 can be added.[6][12]

    • Transfer to a 100 mL volumetric flask and dilute to the mark with deionized water. Store in an amber bottle to protect from light.

  • Buffer Solutions:

    • Prepare appropriate buffer systems to control the pH, such as an acetate buffer for the pH 4-6 range or an ammonium acetate buffer for pH 7.[4][5][6] Verify the final pH of the buffer with a calibrated pH meter.

Protocol 2: Determination of Complex Stoichiometry by Job's Method

Causality: Job's method of continuous variations is a classical and reliable technique to determine the metal-to-ligand ratio in a complex.[13][14] By keeping the total moles of metal and ligand constant while varying their mole fractions, the maximum absorbance will occur at the mole fraction corresponding to the complex's stoichiometry.[15][16]

Job_Method_Workflow cluster_prep Preparation cluster_mixing Continuous Variation Series cluster_reaction Complex Formation cluster_analysis Analysis prep prep step step measure measure analyze analyze result result A Prepare equimolar solutions of Metal (M) and Ligand (L) B Prepare a series of solutions (e.g., 11 tubes) with varying mole fractions (X_L) from 0 to 1. Keep total volume and total moles (M+L) constant. A->B C Add buffer to each solution to maintain optimal pH. Allow time for complex formation. B->C D Measure absorbance of each solution at the predetermined λmax of the complex. C->D E Plot Absorbance vs. Mole Fraction of Ligand (X_L). D->E F Extrapolate linear portions of the plot. The intersection point reveals the stoichiometric mole fraction. E->F G Determine M:L Ratio (e.g., 1:1, 1:2) F->G Calculate stoichiometry (n) n = X_L / (1 - X_L)

Caption: Workflow for Stoichiometry Determination using Job's Method.

  • Preparation: Prepare equimolar solutions (e.g., 1 x 10⁻⁴ M) of the metal ion (e.g., Ni(II)) and 5-Br-PADAP.

  • Series Preparation: In a series of 11 test tubes or vials, mix the metal and ligand solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 10:0 mL), keeping the total volume constant at 10 mL. This creates a series where the mole fraction of the ligand varies from 0 to 1.

  • Reaction: To each tube, add a constant volume of the appropriate buffer (e.g., 2 mL of pH 5.5 acetate buffer) and dilute to a final fixed volume (e.g., 25 mL) with deionized water. Allow the solutions to stand for a specified time (e.g., 15 minutes) for full color development.

  • Measurement: Set a spectrophotometer to the λmax of the Ni(II)-PADAP complex. Measure the absorbance of each solution against a reagent blank (a solution containing everything except the metal ion).

  • Analysis: Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (X-axis). The plot should consist of two intersecting linear segments.[15] The mole fraction at which the lines intersect corresponds to the stoichiometry of the complex. For a 1:2 complex, the maximum will be at a mole fraction of ~0.67.[14]

Protocol 3: Quantitative Determination of Cu(II) in a Sample

Causality: This protocol uses the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve constructed from standards of known concentration is used to determine the concentration of an unknown sample.

  • Calibration Curve Construction:

    • Prepare a series of standard solutions containing known concentrations of Cu(II) (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 ppm) by diluting the stock solution.

    • To each standard in a 25 mL volumetric flask, add 2 mL of acetate buffer (pH 5.0) and 2 mL of the 5-Br-PADAP solution.

    • Dilute to the mark with deionized water, mix well, and allow 15 minutes for color development.

    • Measure the absorbance of each standard at the λmax for the Cu(II)-PADAP complex against a reagent blank.

    • Plot a graph of Absorbance vs. Concentration. The resulting plot should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.995 for a valid calibration.

  • Sample Preparation:

    • Accurately measure a known volume or weight of the sample.

    • If the sample is solid (e.g., an alloy), perform an acid digestion to bring the metal into solution. Neutralize the solution carefully.

    • Filter the sample solution if necessary to remove particulates.

    • Dilute the sample solution with deionized water so that its estimated Cu(II) concentration falls within the range of the calibration curve.

  • Sample Analysis:

    • Take an aliquot of the prepared sample solution and transfer it to a 25 mL volumetric flask.

    • Add the buffer and 5-Br-PADAP reagent as done for the standards.

    • Dilute to the mark, mix, and wait for color development.

    • Measure the absorbance of the sample.

  • Concentration Calculation:

    • Use the equation from the calibration curve to calculate the concentration of Cu(II) in the measured sample solution.

    • Account for any dilution factors from the sample preparation step to determine the final concentration in the original sample.

Field Insights & Troubleshooting

  • Interference Management: The primary challenge in using 5-Br-PADAP is its lack of absolute specificity. Cobalt is a significant interferent in nickel determination and vice-versa.[5]

    • Masking Agents: Use masking agents like EDTA or cyanide to selectively prevent the complexation of interfering ions. For example, in the determination of cobalt, EDTA can be added after the Co(II)-PADAP complex has formed, which will decompose the less stable Ni(II)-PADAP complex.[6][7]

    • Derivative Spectrophotometry: This technique measures the first or second derivative of the absorbance spectrum. At the "zero-crossing" point of one complex's derivative spectrum, the other can be measured without interference, proving effective for Co(II) and Ni(II) mixtures.[4][5]

  • Reagent Stability: 5-Br-PADAP solutions should be stored in dark containers and refrigerated to prevent degradation. Prepare fresh solutions regularly for best results.

  • Surfactant Use: In purely aqueous systems, the metal-PADAP complexes can exhibit low solubility, leading to turbidity and inaccurate readings. Incorporating a non-ionic surfactant like Triton X-100 or working in a mixed-solvent system (e.g., with DMF or ethanol) is often necessary to ensure the complex remains in solution.[5][6]

References

  • Method of Continuous Variations. (2013-07-29). Image and Video Exchange Forum.
  • Sözgen, K., & Tütem, E. (2004). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Talanta, 62(5), 971-976.
  • Job's continuous variation method: Significance and symbolism. (2025-02-20). Wisdomlib.
  • Ferreira, S. L., et al. (1996). Derivative Spectrophotometric Determination of Nickel Using Br-PADAP. Microchimica Acta, 124(1-2), 85-91.
  • Puri, B. K., & Balani, S. (1992). Atomic absorption spectrometric determination of trace amount of nickel in alloys and biological samples after preconcentration with the ion pair of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and ammonium tetraphenylborate on microcrystalline naphthalene or by column method.
  • Spectrophotometric study of complexes by Job's method. (n.d.). PES's RSN College of Arts & Science.
  • Ferreira, S. L. C., et al. (1998). The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. Journal of the Brazilian Chemical Society, 9(3), 269-274.
  • The Role of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in Metal Ion Detection. (n.d.). Chemical Supplier Article.
  • Renny, J. S., et al. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.
  • The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. (n.d.). SciSpace.
  • Banjare, R. K., Thakur, M., & Deb, M. K. (2004). Spectrophotometric determination of nickel(II) using 5-Br-PADAP and N-hydroxy-N,N′-diphenylbenzamidine. Journal of the Indian Chemical Society, 81(5), 421-423.
  • Banjare, R. K., Thakur, M., & Deb, M. K. (2022). Spectrophotometric determination of nickel(II) using 5-Br-PADAP and N-hydroxy -N,N' -diphenylbenzamidine. Zenodo.
  • Ghaedi, M., et al. (2015). Solidification of floating organic drop based dispersive liquid–liquid microextraction for separation and preconcentration of cadmium. Journal of Industrial and Engineering Chemistry, 21, 1309-1314.
  • Wei, F., et al. (2001). Effects of 5-Br-PADAP concentration on peak heights of metals. Analytica Chimica Acta, 439(1), 127-133.
  • Strelow, F. W. E. (1982). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Fresenius' Zeitschrift für analytische Chemie, 313(4), 304-307.
  • The absorption curves of 5-Br-PADAP and Cu(II) complex (a : 5-BrPADAP, b : 5-Br-PADAP-Cu(II) complex). (n.d.).
  • Menek, N., Topçu, C., & Uçar, M. (2002). Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. Journal of the Chinese Chemical Society, 49(6), 1735-1740.

Sources

Method

Application Notes and Protocols for the Environmental Monitoring of Pollutants Using Heterocyclic Azo Dyes

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of heterocyclic azo dyes as powerful chromogenic reagents for the analytical det...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of heterocyclic azo dyes as powerful chromogenic reagents for the analytical determination of various environmental pollutants. This document outlines the underlying chemical principles, detailed experimental protocols for both dye synthesis and analyte detection, and the validation of these methods for robust environmental monitoring.

Introduction: The Role of Heterocyclic Azo Dyes in Environmental Analysis

Heterocyclic azo dyes are a class of organic compounds characterized by an azo group (–N=N–) connecting a heterocyclic ring to another aromatic system. These molecules have gained significant traction in analytical chemistry due to their facile synthesis, vibrant color changes upon complexation with specific analytes, and high molar absorptivity, which allows for sensitive spectrophotometric detection.[1] Their versatility enables the detection of a wide array of environmental contaminants, including heavy metal ions and various anions, which pose significant risks to ecological and human health.[2][3]

The principle behind their application lies in the formation of stable, colored complexes with target analytes. This interaction alters the electronic structure of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax), a phenomenon readily quantifiable with a UV-Visible spectrophotometer.[4] The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Synthesis of Heterocyclic Azo Dyes: A General Protocol

The synthesis of heterocyclic azo dyes is typically a two-step process involving diazotization followed by an azo coupling reaction. This protocol provides a general framework for the synthesis of a common heterocyclic azo dye, 4-(2-pyridylazo)resorcinol (PAR), a versatile reagent for metal ion analysis.[5]

Core Principle of Synthesis

The synthesis begins with the diazotization of a primary aromatic amine, in this case, 2-aminopyridine. This is achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt. This unstable intermediate is then immediately reacted with an electron-rich coupling agent, resorcinol, in a mildly alkaline solution to yield the final azo dye. The electron-donating hydroxyl groups of resorcinol direct the electrophilic diazonium salt to the para position.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 2-Aminopyridine C Diazonium Salt Formation (0-5 °C) A->C B Sodium Nitrite (NaNO₂) + HCl B->C E 4-(2-pyridylazo)resorcinol (PAR) C->E Coupling Reaction D Resorcinol in NaOH D->E

Caption: General workflow for the synthesis of 4-(2-pyridylazo)resorcinol (PAR).

Detailed Synthesis Protocol for 4-(2-pyridylazo)resorcinol (PAR)

Materials:

  • 2-Aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Resorcinol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a 250 mL beaker, dissolve 9.4 g of 2-aminopyridine in 25 mL of deionized water and 25 mL of concentrated HCl.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 7.0 g of NaNO₂ in 30 mL of deionized water. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 15 minutes after the addition is complete. The resulting solution contains the pyridyl-2-diazonium chloride.

  • Azo Coupling:

    • In a separate 500 mL beaker, dissolve 11.0 g of resorcinol in 100 mL of 10% (w/v) NaOH solution.

    • Cool this solution in an ice bath to below 5 °C.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution to the resorcinol solution.

    • A deep red-orange precipitate of PAR will form immediately.

    • Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water until the filtrate is neutral.

    • Purify the crude PAR by recrystallization from a 1:1 ethanol/water mixture.[5]

    • Dry the purified orange powder in a vacuum desiccator.

Characterization: The synthesized PAR should be characterized by determining its melting point and recording its UV-Visible spectrum in ethanol to confirm its identity and purity.

Application in Heavy Metal Detection

Heterocyclic azo dyes are excellent chromogenic reagents for the spectrophotometric determination of a wide range of heavy metals in environmental samples.[4][6] The formation of a metal-dye complex results in a distinct color change that can be measured to quantify the metal ion concentration.

General Protocol for Heavy Metal Analysis

Principle: The heterocyclic azo dye reacts with the metal ion in a buffered solution to form a stable, colored complex. The absorbance of this complex is measured at its λmax, and the concentration of the metal is determined from a calibration curve prepared with standard solutions.

Sample Preparation: For aqueous samples, proper preparation is crucial for accurate results.[7]

  • Acidification: Upon collection, acidify the water sample to a pH below 2.0 with nitric acid to prevent precipitation and adsorption of metal ions to the container walls.[8]

  • Digestion (for total metal content): For samples containing suspended solids or complexing agents, a digestion step is necessary.[7]

    • To 100 mL of the acidified sample, add 5 mL of concentrated nitric acid.

    • Heat the sample on a hot plate to reduce the volume to about 20 mL.

    • After cooling, add another 5 mL of concentrated nitric acid and heat until the solution is clear and light-colored.

    • Cool the digested sample, filter if necessary, and dilute to a known volume with deionized water.[9]

Protocol for the Determination of Copper(II) using PAR

Reagents:

  • PAR solution (0.1% w/v): Dissolve 0.1 g of purified PAR in 100 mL of ethanol.

  • Buffer solution (pH 9): Prepare an ammonium chloride-ammonia buffer.

  • Standard Copper(II) solution (1000 ppm): Use a commercially available certified standard or prepare by dissolving a known weight of high-purity copper metal in nitric acid. Prepare working standards by serial dilution.

Procedure:

  • Pipette 10 mL of the prepared water sample (or a suitable aliquot diluted to 10 mL) into a 25 mL volumetric flask.

  • Add 5 mL of the pH 9 buffer solution.

  • Add 1 mL of the 0.1% PAR solution and mix well.

  • Dilute to the mark with deionized water and allow the color to develop for 15 minutes.

  • Measure the absorbance of the solution at the λmax of the Cu-PAR complex (around 510 nm) against a reagent blank prepared in the same manner without the copper standard.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard copper solutions.

  • Determine the concentration of copper in the sample from the calibration curve.

Performance Characteristics of Heterocyclic Azo Dyes for Metal Detection

The following table summarizes the analytical performance of some common heterocyclic azo dyes for the determination of various heavy metals.

Heterocyclic Azo DyeMetal Ionλmax (nm)pHLinear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Reference
4-(2-Pyridylazo)resorcinol (PAR) Cu(II)5109.00.05 - 2.04.5 x 10⁴[4]
Zn(II)4958.50.1 - 2.56.2 x 10⁴[4]
Co(II)5106.00.02 - 1.25.6 x 10⁴[6]
Ni(II)4958.00.05 - 1.57.4 x 10⁴[6]
1-(2-Thiazolylazo)-2-naphthol (TAN) Cd(II)5709.50.1 - 3.03.8 x 10⁴[1]
Pb(II)58010.00.2 - 5.03.1 x 10⁴[1]
2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) Hg(II)5605.50.01 - 0.81.2 x 10⁵

Application in Anion Detection

Certain heterocyclic azo dyes can act as colorimetric chemosensors for the detection of anions.[10][11] The interaction with the anion, often through hydrogen bonding or a chemical reaction, perturbs the electronic system of the dye, resulting in a visible color change.

Protocol for the Colorimetric Detection of Cyanide

Principle: Some azo dyes containing a reactive carbonyl group can undergo a nucleophilic addition reaction with cyanide ions. This reaction disrupts the conjugation of the chromophore, leading to a distinct color change.

Reagents:

  • Azo dye sensor solution: Prepare a stock solution of the specific cyanide-sensitive azo dye in a suitable organic solvent (e.g., DMSO) and dilute to the working concentration with a buffer solution.

  • Buffer solution (e.g., pH 7.4 PBS): To maintain a constant pH for the reaction.

  • Standard Cyanide solution (1000 ppm): Prepare a stock solution of potassium cyanide (KCN) in deionized water. Prepare working standards by serial dilution. Caution: Cyanide is highly toxic. Handle with appropriate safety precautions.

Procedure:

  • In a cuvette, place 2 mL of the azo dye sensor solution.

  • Add a specific volume of the water sample to be tested.

  • Mix thoroughly and allow the reaction to proceed for a specified time (e.g., 10 minutes).

  • Measure the absorbance at the λmax of the unreacted dye or the newly formed product.

  • A noticeable color change from, for example, yellow to colorless, indicates the presence of cyanide.

  • For quantitative analysis, a calibration curve can be constructed by measuring the change in absorbance with varying concentrations of standard cyanide solutions.

Method Validation and Quality Control

For reliable environmental monitoring, the analytical methods using heterocyclic azo dyes must be validated.

  • Linearity and Range: A calibration curve should be prepared with a series of standards to determine the linear working range of the method.[12]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve. The LOQ is calculated as 10 times the standard deviation of the blank divided by the slope.

  • Precision and Accuracy: Precision is assessed by replicate analyses of a standard solution, while accuracy is determined by analyzing certified reference materials or by performing recovery studies on spiked samples.[12]

  • Selectivity and Interference: The effect of other ions commonly present in environmental samples should be investigated to assess the selectivity of the method. Masking agents can sometimes be used to eliminate interferences.

Concluding Remarks

Heterocyclic azo dyes offer a simple, cost-effective, and sensitive approach for the environmental monitoring of a variety of pollutants. The protocols outlined in these application notes provide a solid foundation for researchers to develop and validate their own analytical methods. With careful optimization and validation, these colorimetric techniques can be valuable tools for ensuring environmental quality and safeguarding public health.

References

  • Hach. (n.d.). Heavy metals analysis. Retrieved from [Link]

  • Siraj, S., & Sirajuddin. (2014). Synthesis and evaluation of simple naked-eye colorimetric chemosensors for anions based on azo dye-thiosemicarbazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 43-50.
  • Thorne, C. A., & Wallace, K. J. (2014). Synthesis and evaluation of simple naked-eye colorimetric chemosensors for anions based on azo dye-thiosemicarbazones. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 120, 43–50.
  • El-Seify, F. A., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. BMC Chemistry, 16(1), 40.
  • Simplification of Metal Ion Analysis in Fresh Water Samples by Atomic Absorption Spectroscopy for Laboratory Students. (n.d.). ResearchGate. Retrieved from [Link]

  • El-Seify, F. A., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. BMC chemistry, 16(1), 40.
  • Samuel, E., et al. (2021). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. International Journal of Advanced Research in Chemical Science, 8(7), 1-9.
  • El-Seify, F. A., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. BMC Chemistry, 16(1), 40.
  • Eltaboni, F., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
  • Zhang, X., et al. (2021). Recent advances in the design of colorimetric sensors for environmental monitoring. TrAC Trends in Analytical Chemistry, 143, 116417.
  • Ivanova, E., et al. (2019). Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol. Analytical Biochemistry, 582, 113358.
  • Fenta, A. D., & Kidanemariam, A. A. (2023). Assessment of Selected Heavy Metals Concentration Level of Drinking Water in Gazer Town and Selected Kebele, South Ari District, Southern Ethiopia. Journal of analytical methods in chemistry, 2023, 8882415.
  • Eltaboni, F., Bader, N., El-Kailany, R., Elsharif, N., & Ahmida, A. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 313-330.
  • (2020). chapter -iv heterocyclic azo dyes in spectrophotometric analysis 4.1 introduction. Retrieved from [Link]

  • Balderas-Hernández, P., et al. (2016). A Simple Colorimetric Procedure for Differentiating Anions using Flower Pigments from Anthurium andreanum. Oriental Journal of Chemistry, 32(3), 1561-1566.
  • Li, H., et al. (2021). Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism. ACS Omega, 6(12), 8225-8234.
  • Gupta, V. K., et al. (2012). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 2(1), 124-126.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Br-PADAP Metal Complex Formation for Cadmium Detection

Welcome to the technical support center for the optimization of cadmium detection using 5-Br-PADAP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of cadmium detection using 5-Br-PADAP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for your experiments. Here, we move beyond simple protocols to explain the scientific principles behind the experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the spectrophotometric determination of cadmium using 5-Br-PADAP. The questions are designed to guide you through a logical troubleshooting process.

Q1: My absorbance readings are low or inconsistent. What are the most likely causes?

Low or inconsistent absorbance readings are a frequent issue and can often be traced back to suboptimal reaction conditions. The primary suspect is almost always the pH of your reaction mixture.

The Critical Role of pH: The formation of the Cd(II)-(5-Br-PADAP)₂ complex is highly dependent on the pH of the solution. The optimal pH range for this reaction is generally between 8.0 and 10.6.

  • Why this pH is optimal: At this alkaline pH, the hydroxyl group on the 5-Br-PADAP molecule deprotonates, making it a more potent chelating agent for the Cd(II) ion. This deprotonation is essential for the formation of the stable, colored complex.

  • What happens at lower pH? If the pH is too low (acidic), the 5-Br-PADAP ligand can become protonated, reducing its ability to bind with cadmium ions effectively. This leads to incomplete complex formation and, consequently, lower absorbance readings.

  • What happens at a pH that is too high? Conversely, if the pH is excessively high, cadmium ions may begin to hydrolyze, forming cadmium hydroxide precipitates. This also prevents the formation of the desired complex and can lead to turbidity in your sample, causing erratic absorbance readings.

Troubleshooting Workflow for Suboptimal Absorbance:

Caption: Troubleshooting workflow for low absorbance.

Q2: I'm observing a precipitate in my samples. What could be the cause?

The formation of a precipitate is a clear indication of an undesirable side reaction. The most common culprits are:

  • Incorrect pH: As mentioned above, a pH that is too high can cause the precipitation of cadmium hydroxide.

  • High Concentrations of Interfering Ions: Certain metal ions can form insoluble hydroxides at the optimal pH for cadmium detection. For example, if your sample contains high levels of iron (Fe³⁺), it may precipitate as ferric hydroxide.

  • Reagent Concentration: Ensure that your 5-Br-PADAP and any surfactant solutions are fully dissolved and within the recommended concentration range.

Q3: The color of my complex is fading quickly. What does this indicate?

The Cd(II)-(5-Br-PADAP)₂ complex is known to be stable for a considerable amount of time, typically at least 12 to 20 hours.[1] If you are observing rapid color fading, consider the following:

  • Photodegradation: While generally stable, prolonged exposure to intense light could potentially lead to the degradation of the complex. It is good practice to keep your samples in a covered cuvette holder during measurement.

  • Oxidizing or Reducing Agents: The presence of strong oxidizing or reducing agents in your sample matrix could potentially disrupt the complex.

  • Incorrect pH: A significant deviation from the optimal pH range can affect the stability of the complex.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of using 5-Br-PADAP for cadmium detection.

Q1: What is the optimal pH for the formation of the 5-Br-PADAP-cadmium complex and why?

The optimal pH for the formation of the Cd(II)-(5-Br-PADAP)₂ complex is in the alkaline range, typically between pH 8.0 and 10.6. The reason for this is rooted in the acid-base properties of the 5-Br-PADAP ligand. In this pH range, the hydroxyl group of the ligand is deprotonated, which significantly enhances its ability to chelate with the cadmium(II) ion, leading to the formation of a stable, colored complex.

Q2: What is the stoichiometry of the 5-Br-PADAP-cadmium complex?

The stoichiometry of the complex formed between cadmium(II) and 5-Br-PADAP is 1:2.[1] This means that one cadmium ion reacts with two molecules of the 5-Br-PADAP ligand.

Q3: What is the role of surfactants in this analytical method?

Surfactants, particularly cationic surfactants like cetylpyridinium chloride (CPC), can be used to enhance the sensitivity and molar absorptivity of the method. The surfactant molecules can form micelles that incorporate the Cd(II)-(5-Br-PADAP)₂ complex, leading to a more stable and intensely colored ternary complex. This can result in a lower detection limit for cadmium.

Q4: What are the common interfering ions in this method, and how can they be masked?

Several metal ions can interfere with the determination of cadmium using 5-Br-PADAP, as they can also form colored complexes with the reagent. Common interfering ions include lead (Pb²⁺) and zinc (Zn²⁺). To improve the selectivity of the method, masking agents can be employed. EDTA is a common masking agent that can be used to chelate interfering ions, preventing them from reacting with 5-Br-PADAP.[1] The choice and concentration of the masking agent need to be optimized for the specific sample matrix.

Q5: What is the typical wavelength of maximum absorbance (λmax) for the Cd(II)-(5-Br-PADAP)₂ complex?

The red-colored Cd(II)-(5-Br-PADAP)₂ complex exhibits a maximum absorbance at a wavelength (λmax) of approximately 560 nm.[1]

Section 3: Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of cadmium using 5-Br-PADAP, as reported in the literature.

ParameterReported Value(s)Reference(s)
Optimal pH Range 8.0 - 10.6
λmax ~560 nm[1]
Stoichiometry (Cd:5-Br-PADAP) 1:2[1]
Molar Absorptivity (ε) 9.5 x 10⁴ L·mol⁻¹·cm⁻¹ to 3.51 x 10⁵ L·mol⁻¹·cm⁻¹[1]
Beer's Law Range 0.05 - 1.0 µg/mL; 0 - 400 µg/L[1]
Complex Stability At least 12 - 20 hours[1]

Section 4: Experimental Protocol

This section provides a detailed, step-by-step methodology for the spectrophotometric determination of cadmium using 5-Br-PADAP.

Reagent Preparation:
  • Standard Cadmium Solution (1000 µg/mL): Dissolve a precisely weighed amount of cadmium metal or a suitable cadmium salt in a minimal amount of dilute nitric acid and dilute to a known volume with deionized water.

  • Working Cadmium Standards: Prepare a series of working standards by appropriate dilution of the stock solution.

  • 5-Br-PADAP Solution (e.g., 0.01% w/v): Dissolve an accurately weighed amount of 5-Br-PADAP in a suitable solvent, such as ethanol or methanol.

  • Buffer Solution (pH 8.0): Prepare an ammonia-ammonium chloride buffer by mixing appropriate volumes of aqueous ammonia and ammonium chloride solutions. Adjust the pH to 8.0 using a pH meter.

Spectrophotometric Procedure:
  • To a series of 25 mL volumetric flasks, add an aliquot of the cadmium standard solutions or your sample.

  • Add a specific volume of the buffer solution (e.g., 5 mL) to each flask to maintain the optimal pH.

  • Add a defined volume of the 5-Br-PADAP solution (e.g., 2 mL) to each flask and mix well.

  • Dilute to the mark with deionized water and mix thoroughly.

  • Allow the color to develop for a specified time (e.g., 15 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (~560 nm) against a reagent blank prepared in the same manner but without the cadmium standard or sample.

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentration.

  • Determine the concentration of cadmium in your sample from the calibration curve.

Workflow for Cadmium Determination:

Caption: Experimental workflow for cadmium determination.

References

  • Banjare, R. K., & Deb, M. K. (2006). Determination of cadmium(II) with 5-Br-PADAP in the presence of CPC and HDPBA. Indian Journal of Chemistry - Section A, 45(6), 1408-1412. [Link]

  • Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of cadmium(II) with 5-Br-PADAP in the presence of CPC and HDPBA. (2006). NISCAIR-CSIR, India. [Link]

Sources

Optimization

Technical Support Center: Overcoming Ionic Interference in Bromo-PADAP Uranium Assays

Welcome to the technical support center for the Bromo-PADAP uranium assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of ionic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Bromo-PADAP uranium assay. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of ionic interference in this highly sensitive spectrophotometric method. Here, we combine established protocols with field-proven insights to ensure the accuracy and reliability of your uranium quantification.

Introduction to the Bromo-PADAP Assay for Uranium

The spectrophotometric determination of uranium using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Bromo-PADAP or Br-PADAP) is a widely adopted method due to its high sensitivity and simplicity.[1] The assay relies on the formation of a stable, colored complex between the uranyl ion (UO₂²⁺) and the Br-PADAP reagent. This complex exhibits a maximum absorbance at approximately 578 nm, allowing for the quantitative determination of uranium concentrations.[2][3][4]

The binding of Br-PADAP to uranium is pH-dependent, with an optimal range typically between pH 7.6 and 8.[5][6] However, the presence of various other ions in the sample matrix can interfere with the formation of the uranium-Br-PADAP complex, leading to inaccurate results. This guide will provide a comprehensive overview of these interferences and practical strategies to mitigate them.

The Challenge: Understanding Ionic Interference

Ionic interference in the Bromo-PADAP assay can manifest in several ways:

  • Competitive Complexation: Cations in the sample can compete with the uranyl ion for binding to the Br-PADAP reagent, forming their own colored complexes and leading to an overestimation of uranium concentration.

  • Anionic Interference: Certain anions can form stable complexes with uranium, preventing it from reacting with Br-PADAP, which results in an underestimation of the uranium concentration.[3]

  • Matrix Effects: The overall composition of the sample matrix can influence the stability and absorbance of the uranium-Br-PADAP complex.[7]

Below is a diagram illustrating the central reaction and the points of potential interference.

G cluster_assay Bromo-PADAP Uranium Assay cluster_interference Sources of Interference U UO₂²⁺ (Uranium) Complex [UO₂(Br-PADAP)]⁺ Complex (Abs @ 578 nm) U->Complex Forms colored complex BrPADAP Bromo-PADAP BrPADAP->Complex Cations Interfering Cations (e.g., Fe³⁺, Th⁴⁺, Zr⁴⁺) Cations->BrPADAP Competitive Binding Anions Interfering Anions (e.g., F⁻, PO₄³⁻, SO₄²⁻) Anions->U Complexes with Uranium

Caption: The Bromo-PADAP assay and common interference pathways.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments.

Q1: My absorbance readings are unexpectedly high, even in samples with known low uranium concentrations. What could be the cause?

A1: This is a classic sign of positive interference, likely from competing metal ions. Several cations are known to form colored complexes with Br-PADAP.

  • Plausible Cause: The presence of interfering cations such as Thorium (Th⁴⁺), Zirconium (Zr⁴⁺), Iron (Fe³⁺), Vanadium (V⁵⁺), and others.[8]

  • Troubleshooting Steps:

    • Identify Potential Interferences: Review the composition of your sample matrix. Are any of the common interfering ions likely to be present?

    • Implement Masking Agents: The most effective way to combat cationic interference is by using masking agents. These are chemicals that form stable, colorless complexes with the interfering ions, preventing them from reacting with Br-PADAP.

    • Run a "Spiked" Blank: Prepare a blank solution containing the suspected interfering ions (without uranium) and the complete assay reagents. A significant absorbance reading will confirm the interference.

Q2: My uranium recovery is consistently low when analyzing certain types of samples. What should I investigate?

A2: Low recovery suggests negative interference, where something is preventing the formation of the uranium-Br-PADAP complex.

  • Plausible Cause: The presence of anions that form strong complexes with uranium, such as fluoride (F⁻), phosphate (PO₄³⁻), and sulfate (SO₄²⁻).[3][9] High concentrations of carbonate (CO₃²⁻) can also interfere.[1]

  • Troubleshooting Steps:

    • pH Optimization: Ensure the pH of your reaction mixture is within the optimal range (7.6-8.0). Deviations can affect the stability of the uranium-Br-PADAP complex.[5]

    • Sample Pre-treatment: If high concentrations of interfering anions are suspected, a pre-treatment step may be necessary. This could involve ion-exchange chromatography or a precipitation step to remove the interfering anions.

    • Method of Standard Additions: For complex matrices, the method of standard additions can be used to compensate for matrix effects and anionic interference.

Q3: The color of my samples fades quickly after adding the Br-PADAP reagent. How can I improve the stability?

A3: The stability of the uranium-Br-PADAP complex can be influenced by several factors.

  • Plausible Causes:

    • Suboptimal pH.

    • Presence of reducing or oxidizing agents in the sample.

    • Insufficient concentration of a stabilizing agent.

  • Troubleshooting Steps:

    • Verify pH: Re-check and adjust the pH of your final reaction mixture.

    • Incorporate a Stabilizer: Many protocols recommend the inclusion of a stabilizing agent. Sodium dodecyl sulfonate (SDS) has been shown to be an effective and environmentally friendly stabilizer.[1] Another approach involves the use of auxiliary ligands like sulfosalicylic acid.[6]

    • Control Reaction Time: While the color development is rapid, ensure you are taking your absorbance readings within the recommended stable time frame (often greater than 4 hours under optimized conditions).[1]

Frequently Asked Questions (FAQs)

What are the most common interfering ions in the Bromo-PADAP assay?

The table below summarizes some of the most frequently encountered interfering ions and their potential effects.

Interfering IonChemical FormulaType of InterferenceMitigation Strategy
ThoriumTh⁴⁺Positive (forms colored complex)Masking with agents like CDTA or EDTA
ZirconiumZr⁴⁺Positive (forms colored complex)Masking with fluoride
Iron (III)Fe³⁺Positive (forms colored complex)Masking with cyanide or reduction to Fe²⁺
Vanadium (V)V⁵⁺Positive (forms colored complex)Masking with CDTA
PhosphatePO₄³⁻Negative (complexes with uranium)pH adjustment, Sample pre-treatment
FluorideF⁻Negative (complexes with uranium)Careful control of concentration, as it can also be a masking agent
SulfateSO₄²⁻Negative (complexes with uranium)Method of standard additions

What is a masking agent and how do I choose the right one?

A masking agent is a substance that selectively forms a complex with an interfering ion, preventing it from participating in the main analytical reaction. The choice of masking agent depends on the specific interfering ions present in your sample. A common "masking cocktail" might include agents like 1,2-diaminocyclohexanetetraacetic acid (CDTA), ethylenediaminetetraacetic acid (EDTA), sodium fluoride, and cyanide to cover a broad range of potential interferences.[10][11]

Can I use the Bromo-PADAP method for samples with high salt concentrations?

High salt concentrations can introduce significant matrix effects. While the method can be adapted, it is crucial to match the matrix of your calibration standards to that of your samples as closely as possible. Alternatively, the method of standard additions is highly recommended for such samples.[12]

Experimental Protocols

Protocol 1: General Bromo-PADAP Assay for Uranium

This protocol provides a basic framework. You may need to incorporate steps from Protocol 2 for samples with suspected interference.

  • Sample Preparation: Adjust the pH of your aqueous sample to approximately 7.8 using a suitable buffer (e.g., triethanolamine).

  • Reagent Addition: In a volumetric flask, add the following in order:

    • An aliquot of your pH-adjusted sample.

    • The masking agent solution (if necessary, see Protocol 2).

    • A stabilizing agent solution (e.g., SDS).[1]

    • An ethanolic solution of Bromo-PADAP.

  • Volume Adjustment: Bring the solution to the final volume with deionized water.

  • Incubation: Allow the color to develop for at least 30 minutes at room temperature.[3]

  • Spectrophotometric Measurement: Measure the absorbance at 578 nm against a reagent blank.

  • Quantification: Determine the uranium concentration using a calibration curve prepared with known uranium standards.

Protocol 2: Mitigating Ionic Interference with a Masking Cocktail

This protocol should be integrated into the general procedure when ionic interference is suspected.

  • Prepare the Masking Cocktail: A commonly used masking solution can be prepared containing:

    • 1,2-diaminocyclohexanetetraacetic acid (CDTA)

    • Triethanolamine

    • Sodium Fluoride

    • Potassium Cyanide (Safety Note: Potassium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety protocols.)

  • Application: Add the masking cocktail to your sample before the addition of the Bromo-PADAP reagent. The specific concentrations of the masking agents may need to be optimized based on the levels of interfering ions in your samples.

Below is a workflow diagram for a robust Bromo-PADAP assay incorporating interference mitigation.

G start Start: Uranium Sample prep Sample Preparation (pH Adjustment to ~7.8) start->prep interference_check Interference Suspected? prep->interference_check masking Add Masking Cocktail (e.g., CDTA, NaF, KCN) interference_check->masking Yes reagents Add Stabilizer (e.g., SDS) & Bromo-PADAP Solution interference_check->reagents No masking->reagents develop Color Development (Incubate) reagents->develop measure Measure Absorbance @ 578 nm develop->measure quantify Quantify Uranium (Calibration Curve) measure->quantify end End: Uranium Concentration quantify->end

Caption: Experimental workflow for the Bromo-PADAP uranium assay.

References

  • Development of a Colorimetric Test for Uranium. (2005). DTIC.
  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods (RSC Publishing).
  • Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol). (2010).
  • Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8.
  • Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. (2006).
  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. (2006).
  • The spectrophotometric determination of total uranium in silicate ores and leach liquors by use of bromo-PADAP. (1981). INIS-IAEA.
  • Some recognized ICP-MS interferences in impurity analysis of uranium...
  • Interference due to associated radicals in the direct Br-PADAP method.
  • Surfactant Enhanced-Spectrophotometric Determination of Uranium (VI) at Trace Levels by Using Eriochrome Black T as a Chelating Agent. (2011).
  • Determination of Uranium by Spectrophotometric Method with Arsenazo III. Asian Journal of Chemistry.
  • Interferences in Absorption Spectroscopy. (2022). Chemistry LibreTexts.
  • How to Reduce Interferences in FAAS Measurements. Drawell.

Sources

Troubleshooting

Stability and shelf life of 5-Br-PADAP reagent solution

Technical Support Center: 5-Br-PADAP Reagent Solutions Welcome to the technical support guide for 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP). This resource is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Br-PADAP Reagent Solutions

Welcome to the technical support guide for 2-(5-bromo-2-pyridylazo)-5-(diethylamino)phenol (5-Br-PADAP). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and shelf life of 5-Br-PADAP reagent solutions. Our goal is to provide not just procedural steps, but the underlying scientific rationale to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a standard 5-Br-PADAP working solution?

Answer: Proper preparation is the first step in ensuring reagent stability and performance. 5-Br-PADAP is a solid, red crystalline powder that is typically dissolved in an organic solvent before being diluted for use in aqueous systems.

The causality behind this choice is the reagent's limited solubility in pure water. An organic solvent like ethanol or dimethylformamide (DMF) is required to create a concentrated stock solution, which can then be diluted to the final working concentration in your buffered analytical system.

A widely cited method involves preparing a stock solution in pure ethanol and then diluting it further with double-distilled water. This ethanol-water mixture provides a stable medium for the reagent.

See "Protocol 1: Preparation of 5-Br-PADAP Stock Solution" for a detailed methodology.

Q2: What is the expected shelf life of a 5-Br-PADAP solution, and how must I store it?

Answer: The stability of your 5-Br-PADAP solution is critically dependent on storage conditions. While the European Pharmacopoeia notes that defining expiry dates is the user's responsibility, best practices derived from chemical principles and literature can provide reliable guidance.

For a solution prepared in an ethanol/water mixture, a shelf life of at least 2 months has been reported when stored correctly. However, a more conservative general recommendation for laboratory-prepared indicator solutions is to re-validate or prepare fresh solution after 3-6 months.

Key Storage Principles:

  • Protect from Light: 5-Br-PADAP is a pyridylazo dye. Azo compounds are susceptible to photodegradation, where UV or visible light can cleave the energetic N=N double bond, leading to a loss of chromogenic properties. Always store solutions in amber glass bottles to block light.

  • Refrigerate: The solid reagent should be stored at 2-8°C. Prepared solutions should also be kept refrigerated under these conditions to minimize thermal degradation and slow down any potential oxidative processes.

  • Seal Tightly: Ensure the container is tightly closed to prevent solvent evaporation, which would alter the reagent concentration, and to minimize exposure to atmospheric oxygen.

Reagent Form Recommended Storage Expected Shelf Life
Solid Powder Tightly sealed container, 2-8°C, dry, dark.Up to 5 years, if stored correctly.
Liquid Solution Amber glass bottle, 2-8°C, tightly sealed.2-6 months (validation recommended after 2 months).
Q3: My assay results are showing low sensitivity or poor reproducibility. Could my 5-Br-PADAP solution be the cause?

Answer: Yes, this is a classic sign of reagent degradation. A degraded 5-Br-PADAP solution will have a lower effective concentration of the active chromogenic molecule. This directly impacts assay performance in two ways:

  • Lower Absorbance Signal: The absorbance reading in spectrophotometry is proportional to the concentration of the colored metal-reagent complex (Beer's Law). If the reagent concentration is lower than expected due to degradation, the equilibrium of the complexation reaction shifts, forming less complex and thus generating a weaker signal.

  • Inconsistent Calibration: If the reagent degrades over the course of an experiment or between experiments, you will observe significant drift in your calibration curve and poor reproducibility in your quality control samples.

Use the troubleshooting workflow below to diagnose the issue. The most definitive test is to prepare a fresh solution and compare its performance against the suspect solution using a known standard.

Troubleshooting Guide

Q4: What are the visible signs of a degraded 5-Br-PADAP solution?

Answer: While analytical validation is the ultimate test, visual inspection can often provide the first warning of a compromised reagent. Look for the following indicators:

  • Color Change: A fresh 5-Br-PADAP solution should have a characteristic color (typically orange to reddish). Degradation, often involving the cleavage of the azo bond, will result in a noticeable fading of this color to a paler yellow or brownish hue.

  • Precipitation: The appearance of solid precipitate or turbidity in a solution that was previously clear indicates a potential chemical change. While this could be due to solubility issues if the temperature changes drastically, it can also be a sign that degradation products are forming and precipitating out of the solution.

  • Cloudiness: Any loss of clarity is a red flag.

If you observe any of these signs, it is highly recommended to discard the solution and prepare a fresh batch.

Diagram 1: Troubleshooting Workflow for Poor Assay Performance

This workflow helps determine if the 5-Br-PADAP reagent is the root cause of inconsistent or inaccurate results.

TroubleshootingWorkflow start Start: Inconsistent or Low Absorbance Results check_instrument Step 1: Verify Instrument Performance (Warm-up, Blank, Wavelength) start->check_instrument instrument_ok Is Instrument OK? check_instrument->instrument_ok check_procedure Step 2: Review Experimental Procedure (pH, Buffer, Dilutions, Temp) instrument_ok->check_procedure Yes end_instrument Root Cause: Instrument Issue (Recalibrate, Service) instrument_ok->end_instrument No procedure_ok Is Procedure Correct? check_procedure->procedure_ok check_reagent Step 3: Evaluate 5-Br-PADAP Reagent procedure_ok->check_reagent Yes end_procedure Root Cause: Procedural Error (Correct Protocol) procedure_ok->end_procedure No reagent_signs Visual Check: Color Faded? Precipitate? check_reagent->reagent_signs prepare_fresh Step 4: Prepare Fresh 5-Br-PADAP Solution reagent_signs->prepare_fresh compare_results Step 5: Re-run Assay with Fresh vs. Old Reagent prepare_fresh->compare_results results_match Do results improve with fresh reagent? compare_results->results_match end_reagent Root Cause: Degraded Reagent (Discard Old Solution) results_match->end_reagent Yes end_other Root Cause: Other Issue (Sample Matrix, Interference) results_match->end_other No

Caption: Troubleshooting workflow for diagnosing assay issues.

Scientific Deep Dive

Q5: What chemical processes cause the 5-Br-PADAP solution to degrade?

Answer: The stability of 5-Br-PADAP, like other organic reagents, is governed by its susceptibility to external environmental factors. The core of its functionality lies in the azo group (-N=N-) linking the pyridyl and phenol rings, which is also its primary point of vulnerability.

  • Photodegradation: This is often the most significant degradation pathway. The azo bond can absorb energy from UV-visible light, promoting it to an excited state. This can lead to cleavage of the bond, breaking the chromophore and rendering the molecule ineffective for colorimetric analysis.

  • Oxidation: The phenol group on the molecule can be susceptible to oxidation, especially in solutions that are not de-gassed or are stored for long periods. This can alter the electronic properties of the molecule and its ability to chelate metal ions effectively.

  • pH-Dependent Effects: The stability of azo dyes can be highly dependent on pH. Extreme pH values can catalyze hydrolytic or other degradation reactions. It is crucial to maintain the pH of the stock solution within a stable range and to ensure the final assay buffer is at the optimal pH for complex formation.

Diagram 2: Factors Influencing Reagent Degradation

This diagram illustrates the key environmental factors that can compromise the integrity of the 5-Br-PADAP reagent.

DegradationFactors reagent 5-Br-PADAP Molecule (Active Chromogen) light Light Exposure (UV/Visible) temp High Temperature ph Extreme pH (High or Low) oxygen Atmospheric Oxygen photodeg Photodegradation (Azo Bond Cleavage) light->photodeg thermdeg Thermal Degradation temp->thermdeg hydrolysis Hydrolysis ph->hydrolysis oxidation Oxidation of Phenol Group oxygen->oxidation result Degraded Reagent (Loss of Sensitivity & Color) photodeg->result thermdeg->result hydrolysis->result oxidation->result

Caption: Key factors leading to 5-Br-PADAP degradation.

Experimental Protocols

Protocol 1: Preparation of 5-Br-PADAP Stock Solution

This protocol is adapted from established methodologies for preparing a stable stock solution.

Materials:

  • 5-Br-PADAP solid powder (CAS 14337-53-2)

  • Pure ethanol (99% or absolute)

  • Double-distilled or deionized water

  • Volumetric flasks (e.g., 100 mL)

  • Amber glass storage bottle

Procedure:

  • Weighing: Accurately weigh 0.05 g (50 mg) of 5-Br-PADAP powder.

  • Initial Dissolution: Transfer the powder to a 100 mL volumetric flask. Add approximately 30 mL of pure ethanol.

  • Solubilization: Gently swirl or sonicate the flask until all the 5-Br-PADAP powder is completely dissolved. Ensure no solid particles remain.

  • Dilution to Volume: Once dissolved, dilute the solution to the 100 mL mark with double-distilled water. This will result in a final concentration of 0.05% w/v (or 1.43 mM).

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the final solution to a clean, clearly labeled amber glass bottle. Store in a refrigerator at 2-8°C.

Self-Validation Check:

  • The freshly prepared solution should be clear and brightly colored (orange-red).

  • Use this fresh solution to measure a known concentration of your target analyte. The resulting absorbance should fall within the expected range based on previous experiments or literature values. This reading serves as a baseline for future comparisons.

References

  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used? [Online]. Available: [Link]

  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents. [Online]. Available: [Link]

  • Quest Journals. Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2- (5-Bromo-2-Pyridylazo). [Online]. Available: [Link]

  • Johnson, D. C., & Florence, T. M. (1971). On the spectrophotometric determination of uranium with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta, 53(1), 73-79.
  • EDQM FAQs. (2021, September 15). How long can I store a reagent or a solution before using it? [Online]. Available: [Link]

  • El-Sonbati, A. Z., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. Journal of Molecular Structure, 1257, 132603.
  • Solubility of Things. Preparation of Solutions for Titrations. [Online]. Available: [Link]

  • Limberger, M., & Böttcher, F. Shelf Life of Reagents. APV (International Association for Pharmaceutical Technology). [Online]. Available: [Link]

  • GMP SOP. Storage and Expiry Dating of Analytical Reagents. [Online]. Available: [Link]

  • Pharmaguideline. (2010, September 27). Preparation of Indicator Solutions. [Online]. Available: [Link]

  • BYJU'S. What is Complexometric Titration? [Online]. Available: [Link]

  • Rawat, J. P., et al. (1987). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. Transition Metal Chemistry, 12, 293-295.
  • Canadian Science Publishing. On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. [Online]. Available: [Link]

  • Royal Society of Chemistry. (2023). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. [Online]. Available: [Link]

  • SlideShare. (2019, April 11). Complexometric Titration. [Online]. Available: [Link]

  • HINOTEK. Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. [Online]. Available: [Link]

  • Journal of Materials and Environmental Science. Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II). [Online]. Available: [Link]

  • Quest Journals. Spectrophotometric Determination Of Thorium (Iv) Ions In Acidic Solutions Using 2- (5-Bromo-2-Pyridylazo). [Online]. Available: [Link]

  • Menek, N., Topçu, C., & Uçar, M. (2003). Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. Journal of the Serbian Chemical Society, 68(10), 735-743.
  • Taher, M. A., et al. (2011). Anodic Stripping Differential Pulse Voltammetric Determination of Trace Amounts of Lead after Preconcentration of Its Complex with 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol onto Natural Analcime Zeolite by Column Method. Journal of the Chinese Chemical Society, 58(6), 849-855.
  • Moradi, R., et al. (2019). Study Degradation of 4-(2-Pyridylazo)Resorcinol Dye in Circulating Fludized Bed Photo Reactor Using ZnO Nanoparticles. Archives of Hygiene Sciences, 8(1), 58-67.
  • Analyst (RSC Publishing). *2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)
Optimization

Troubleshooting unexpected color changes in pyridylazo spectrophotometric assays

Welcome to the technical support center for pyridylazo spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected color changes an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridylazo spectrophotometric assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected color changes and other common issues encountered during these sensitive analytical procedures. Drawing from extensive field experience and fundamental chemical principles, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Diagnosing Unexpected Color Changes & Other Anomalies

This section addresses specific, observable problems in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: Why is my blank solution showing a high absorbance value?

A high absorbance reading in your blank (the solution containing all components except the analyte) is a critical issue that compromises the accuracy of all subsequent sample measurements. This problem typically points to contamination or improper blank composition.

Underlying Causes & Explanations:

  • Contaminated Reagents or Glassware: Trace metal contamination in your buffer, dye solution, or glassware can lead to the formation of the colored metal-dye complex, causing a high background signal. Pyridylazo dyes like 4-(2-pyridylazo)resorcinol (PAR) and 1-(2-pyridylazo)-2-naphthol (PAN) are highly sensitive chelating agents for a variety of metal ions.[1][2]

  • Incorrect Blank Composition: The blank must contain every component of the sample solution except for the specific analyte being measured.[3] If a component that contributes to the background absorbance is omitted from the blank, the spectrophotometer will not correctly subtract its contribution from the sample readings.[3][4]

  • Intrinsic Absorbance of Buffer Components: Some buffer components can absorb light at the analytical wavelength of the metal-dye complex.[4] For instance, radioimmunoprecipitation assay (RIPA) buffer is known to have high absorbance near 280 nm, and similar issues can arise with other buffers at different wavelengths.[4]

  • Degradation of the Pyridylazo Dye: Over time, or due to improper storage (e.g., exposure to light), the dye itself can degrade, leading to products that absorb at the analytical wavelength.

Troubleshooting Protocol:

  • Verify Blank Composition: Double-check that your blank solution contains the exact same concentrations of buffer, pyridylazo dye, and any other additives (e.g., masking agents, surfactants) as your sample solutions.[3]

  • Test Individual Components: Measure the absorbance of each component of your blank solution separately against deionized water to identify the source of the high background.

  • Use High-Purity Reagents: Ensure you are using analytical grade reagents and high-purity water (e.g., deionized, distilled) to prepare your solutions.

  • Acid-Wash Glassware: Thoroughly clean all glassware with a dilute acid solution (e.g., 1% nitric acid) followed by rinsing with high-purity water to remove any trace metal contaminants.

  • Prepare Fresh Dye Solutions: If the dye solution is old or has been stored improperly, prepare a fresh solution.

Question 2: The color of my samples is fading or changing over time. What's happening?

The instability of the colored metal-pyridylazo complex can manifest as a decrease in absorbance over time, leading to inaccurate and irreproducible results.

Underlying Causes & Explanations:

  • Kinetic Instability of the Complex: The stability of metal-pyridylazo complexes can be influenced by various factors, including pH and the presence of competing ligands.[1][5] Some complexes may be kinetically labile, meaning they dissociate over time.

  • Photobleaching: Pyridylazo dyes and their metal complexes can be susceptible to photobleaching, where exposure to light causes the chromophore to degrade, resulting in a loss of color.

  • pH Fluctuation: The pH of the solution is a critical parameter in pyridylazo assays.[6][7] A shift in pH can alter the protonation state of the dye and the stability of the metal-dye complex, leading to a change in color and absorbance.[6]

  • Oxidation/Reduction Reactions: The metal ion or the dye itself may be susceptible to oxidation or reduction by components in the sample matrix, leading to a loss of the colored complex.

Troubleshooting Protocol:

  • Optimize and Stabilize pH: Ensure your buffer has sufficient capacity to maintain a constant pH throughout the experiment. Verify the pH of your final reaction mixture.

  • Minimize Light Exposure: Protect your samples from direct light by using amber vials or by covering the cuvettes.

  • Establish a Stable Reading Window: Perform a time-course experiment to determine the time frame during which the absorbance of the metal-dye complex is stable. All subsequent measurements should be taken within this window.

  • Investigate Sample Matrix Effects: If you suspect components in your sample are causing instability, consider sample preparation techniques like solid-phase extraction to remove interfering substances.

Question 3: I'm seeing a color change, but the absorbance readings are not linear with increasing analyte concentration. Why?

A non-linear standard curve can arise from several issues, ranging from incorrect experimental parameters to fundamental limitations of the assay.

Underlying Causes & Explanations:

  • Inappropriate Wavelength: Measuring at a wavelength other than the absorbance maximum (λmax) of the metal-dye complex will result in lower sensitivity and can contribute to non-linearity. The λmax can shift depending on the metal ion and the stoichiometry of the complex.[8]

  • Reagent Limitation: At high analyte concentrations, the amount of pyridylazo dye may become the limiting reagent, preventing the formation of additional colored complex.[9]

  • Formation of Different Complex Stoichiometries: Depending on the metal-to-ligand ratio and pH, different complexes (e.g., 1:1 and 1:2 metal:dye) with different molar absorptivities can form, leading to a non-linear response.[8]

  • Interference from Other Ions: The presence of other metal ions that can also bind to the pyridylazo dye will compete with the analyte, leading to an underestimation of the analyte concentration and a non-linear response.[10][11]

Troubleshooting Protocol:

  • Determine the λmax: Scan the absorbance spectrum of your metal-dye complex to identify the wavelength of maximum absorbance and use this for all your measurements.

  • Optimize Dye Concentration: Ensure that the concentration of the pyridylazo dye is in sufficient excess relative to the highest concentration of your analyte to maintain a linear response.

  • Control pH and Reaction Conditions: Maintain a constant pH and temperature for all your standards and samples to ensure the formation of a single, consistent complex stoichiometry.

  • Use Masking Agents: If interfering ions are present, add a masking agent that selectively complexes with the interfering ions without affecting the analyte.[10][12] For example, cyanide can be used to mask copper and zinc in the analysis of other metals.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general, conceptual questions about pyridylazo spectrophotometric assays.

What are pyridylazo dyes and how do they work?

Pyridylazo dyes, such as PAR and PAN, are organic compounds that act as chelating agents, meaning they can bind to metal ions to form stable, colored complexes.[2][13] This color formation is the basis of their use in spectrophotometric analysis. The intensity of the color, measured as absorbance, is proportional to the concentration of the metal ion in the sample.

What is the importance of pH in these assays?

The pH of the solution is a critical parameter that influences several aspects of the assay:

  • Protonation State of the Dye: The pyridylazo dye itself can exist in different protonated forms, each with a different color and affinity for metal ions.[6]

  • Metal Ion Hydrolysis: At higher pH values, many metal ions can hydrolyze to form hydroxo complexes, which may react differently with the dye or precipitate out of solution.

  • Complex Stability: The stability of the metal-dye complex is highly dependent on pH.[1][7] The optimal pH for a particular assay is a compromise that maximizes color development and complex stability while minimizing interference.[9]

What are "Pan-Assay Interference Compounds" (PAINS) and are pyridylazo dyes considered PAINS?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in high-throughput screening assays through non-specific mechanisms, leading to false-positive results.[14] Some of the mechanisms by which PAINS can interfere include non-specific reactivity, aggregation, and metal chelation.[15]

While pyridylazo dyes are chelating agents, they are typically used as reagents in targeted analytical assays rather than being screened as potential drug candidates. However, it is important to be aware that other compounds in your sample could act as PAINS, potentially by chelating the target metal ion and interfering with the pyridylazo dye's ability to bind to it.[16][17]

How can I determine the concentration of two different metals in the same sample using a pyridylazo dye?

Simultaneously determining the concentration of multiple metal ions that all react with the same pyridylazo dye is possible but requires a more advanced approach. One method involves measuring the absorbance at multiple wavelengths and using spectral decomposition software or multiple linear regression to resolve the individual contributions of each metal-dye complex to the overall spectrum.[18][19] This method relies on the fact that the absorbance spectra of the different metal-dye complexes are distinct.[19]

Data and Protocols

Table 1: Spectral Properties of Common Metal-PAR Complexes
Metal IonpHλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Cu²⁺10495-5007.12 x 10⁴
Zn²⁺9.7~5009.2 x 10⁴
Pb²⁺4-12520Not specified
Ni²⁺---
Co²⁺---
Mn²⁺---

Data compiled from various sources.[8][9][20] Note that optimal conditions and molar absorptivity can vary with experimental conditions.

Protocol: General Procedure for a Pyridylazo Spectrophotometric Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the metal standard.

    • Prepare a stock solution of the pyridylazo dye (e.g., PAR) in a suitable solvent (e.g., water or ethanol).

    • Prepare a buffer solution at the desired pH.

  • Preparation of Standard Curve:

    • Prepare a series of dilutions of the metal standard in the buffer.

    • To each standard dilution, add a fixed amount of the pyridylazo dye solution.

    • Allow the color to develop for a specified amount of time.

  • Preparation of Samples:

    • Dilute the unknown samples with the buffer to bring the expected analyte concentration within the range of the standard curve.

    • Add the same amount of pyridylazo dye solution as used for the standards.

    • Allow the color to develop for the same amount of time.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the λmax of the metal-dye complex.

    • Use a blank solution (buffer and dye, without the metal) to zero the instrument.

    • Measure the absorbance of each standard and sample.

  • Data Analysis:

    • Plot a standard curve of absorbance versus metal concentration.

    • Use the equation of the line from the standard curve to calculate the concentration of the metal in the unknown samples.

Visualizations

Chelation_Reaction Figure 1: Chelation of a Metal Ion by PAR cluster_reactants Reactants cluster_product Product M Metal Ion (M²⁺) Complex Colored Metal-PAR Complex M->Complex + 2 PAR PAR PAR Dye PAR->Complex

Caption: Chelation of a Metal Ion by PAR

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for High Blank Absorbance Start High Blank Absorbance Detected Check_Composition Is Blank Composition Correct? Start->Check_Composition Test_Components Test Absorbance of Individual Components Check_Composition->Test_Components Yes Re_Blank Re-measure Blank Check_Composition->Re_Blank No, Correct and Re-measure Identify_Source Identify Contaminated Reagent Test_Components->Identify_Source Use_Pure Use High-Purity Reagents Identify_Source->Use_Pure Clean_Glassware Acid-Wash Glassware Use_Pure->Clean_Glassware Prepare_Fresh Prepare Fresh Dye Solution Clean_Glassware->Prepare_Fresh Prepare_Fresh->Re_Blank Re_Blank->Start Absorbance Still High Problem_Solved Problem Solved Re_Blank->Problem_Solved Absorbance is Low

Caption: Troubleshooting High Blank Absorbance

References

  • Kocyła, A., Pomorski, A., & Krężel, A. (2015). Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins. Journal of Inorganic Biochemistry, 152, 82-92. [Link]

  • Tiyapongpattana, W., et al. (2020). Lead Assays with Smartphone Detection Using a Monolithic Rod with 4-(2-Pyridylazo) Resorcinol. Molecules, 25(21), 5098. [Link]

  • Nawaz, A., & Yaqoob, M. (2012). Determination of Zinc in the Presence of Copper, Cadmium and Lead by Photometric EDTA Titration with Selective Masking. Journal of the Chemical Society of Pakistan, 34(5), 1165-1170. [Link]

  • Kui, H. V., et al. (1987). Stability constants and molar absorption coefficients of mixed ligand complexes of tetravalent metals in systems containing 4-(2-pyridylazo)resorcinol. Journal of Analytical Chemistry of the USSR, 42(3), 345-351. [Link]

  • Ghasemi, J., & Niazi, A. (2001). Spectrophotometric determination of acidity constants of 4-(2-pyridylazo)resorcinol in binary methanol–water mixtures. Microchemical Journal, 68(2-3), 91-97. [Link]

  • Ghasemi, J., & Vosough, M. (2002). Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR). Talanta, 58(3), 567-574. [Link]

  • da Silva, M. P., & da Silva, J. C. T. (2007). Determination of Copper and Zinc Contents in Brass Plating Solutions by Titrimetric Analysis: A Review. Journal of the Brazilian Chemical Society, 18(4), 734-741. [Link]

  • Chele-Alcelay, A., et al. (2019). Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol. Analytical Biochemistry, 582, 113359. [Link]

  • Ramadan, A. A., Mandil, H., & Kamel, A. A. (2009). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Asian Journal of Chemistry, 21(9), 7367-7374. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • Ombaka, O. (2020). Complexometric Determination of Zinc Using Hydroxytriazene as a Metallochromic Indicator. International Journal of Chemistry, 12(2), 1-8. [Link]

  • Dadfarnia, S., et al. (2007). Study of Complex Formation between 4-(2-Pyridylazo) Resorcinol and Al3+, Fe3+, Zn2+, and Cd2+ Ions in an Aqueous Solution at 0.1 M Ionic Strength. Journal of the Iranian Chemical Society, 4(2), 177-184. [Link]

  • Ulewicz, M., & Walkowiak, W. (2021). Chelating Extractants for Metals. Molecules, 26(11), 3143. [Link]

  • Ghasemi, J., et al. (2004). Spectrophotometric studies on the protonation and nickel complexation equilibria of 4-(2-pyridylazo) resorcinol using global analysis in aqueous solution. Revue Roumaine de Chimie, 49(4), 267-272. [Link]

  • IndiaMART. (n.d.). PAN Indicator (1(2-Pyridylazo)-2- Naphthol) (CAS Number: 85-85-8). [Link]

  • Marczenko, Z., & Krasiejko, M. (1976). Extraction-spectrophotometric determination of zinc(II) with 4-(2-pyridylazo)-resorcinol and a quaternary ammonium salt. Talanta, 23(7), 571-573. [Link]

  • Ullah, H., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red. Journal of Analytical Science and Technology, 14(1), 1-9. [Link]

  • de Souza, T. B., & de Azevedo, W. F. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical and Pharmaceutical Research, 7(3), 1-2. [Link]

  • Capuzzi, S. J., et al. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS. Journal of Chemical Information and Modeling, 57(3), 417-427. [Link]

  • Corsini, A., Fernando, Q., & Freiser, H. (1963). The Effect of Metal Ion Chelation on the Acid Dissociation of the Ligand 4-(2-Pyridylazo)-resorcinol. Inorganic Chemistry, 2(2), 224-226. [Link]

  • Ullah, M. R., & Haque, M. E. (2010). Spectrophotometric determination of metal complexes of 1-(2 pyridylazo)-2-naphthol in micellar medium. Journal of the Chilean Chemical Society, 55(1), 125-128. [Link]

  • Muthaiah, S., Bhatia, A., & Kannan, M. (2020). Stability of Metal Complexes. In Coordination Chemistry. IntechOpen. [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113. [Link]

  • de la Salud, B. R., et al. (2013). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. Dalton Transactions, 42(4), 1144-1154. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3-5. [Link]

  • Khan, A. A., & Singh, R. K. (2015). A Review on Spectrophotometric Determination of Heavy Metals with emphasis on Cadmium and Nickel Determination. International Journal of Advanced Engineering Research and Studies, 4(4), 114-118. [Link]

  • Eppendorf. (2019). The Blank in Photometry. [Link]

  • Gao, J., & Peng, B. (2001). Spectrophotometric Determination of Palladium after Solid-liquid Extraction with 4-(2-Pyridylazo)-resorcinol at 90oC. Bulletin of the Korean Chemical Society, 22(5), 503-506. [Link]

  • ResearchGate. (n.d.). Effect of pH of the solution on absorption spectra. [Link]

  • Gao, J., & Peng, B. (2001). Spectrophotometric determination of platinum after solid-liquid extraction with 1-(2-pyridylazo)-2-naphthol at 90°C. Fresenius' Journal of Analytical Chemistry, 369(3-4), 311-314. [Link]

  • Biocompare. (2021). Spectrophotometer Troubleshooting Guide. [Link]

  • ResearchGate. (2021). Why could an empty test tube on a spectrophotometer produce a higher absorbance than the blank?. [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 163. [Link]

  • Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Al-Adilee, K. J., & Al-Juboori, A. M. (2018). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. Journal of Education for Pure Science-Thi-Qar University, 8(2), 1-13. [Link]

  • Zhang, Y., et al. (2024). DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. Molecules, 29(2), 346. [Link]

  • HINOTEK. (n.d.). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. [Link]

  • Abdullahi, M., et al. (2021). Chelation Effect of 2,4-Pentadione with Ni(II) and Cu(II) Ions. Chemistry Research Journal, 6(2), 48-57. [Link]

  • ResearchGate. (n.d.). Effect of pH on the maximum absorbance and wavelength of the iron-squarate complex. [Link]

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Troubleshooting

Technical Support Center: Analysis of 5-Br-PADAP Complexes in Micellar Media

Welcome to the technical support guide for the analysis of metal complexes using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), with a focus on the effects of the non-ionic surfactant, Triton X-100. This res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of metal complexes using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), with a focus on the effects of the non-ionic surfactant, Triton X-100. This resource is designed for researchers, scientists, and drug development professionals who utilize this sensitive spectrophotometric method and may encounter challenges related to the use of micellar media.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the components and principles of the assay.

Q1: What is 5-Br-PADAP and why is it used in spectrophotometric analysis?

A1: 5-Br-PADAP is a highly sensitive chromogenic chelating agent. It belongs to the family of pyridylazo dyes and is used for the spectrophotometric determination of various metal ions, such as uranium, lead, cadmium, and others.[1][2][3] When 5-Br-PADAP binds with a metal ion, it forms a stable, intensely colored complex. The intensity of this color, measured as absorbance using a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample, allowing for precise quantification.[2]

Q2: What is Triton X-100 and what is its primary role in this analytical method?

A2: Triton X-100 is a common non-ionic surfactant.[4][5] In analytical chemistry, its primary role is to act as a solubilizing and sensitizing agent.[4][6][7] Many metal-5-Br-PADAP complexes are hydrophobic and have low solubility in aqueous solutions, which can cause them to precipitate, leading to inaccurate measurements. Triton X-100, when used at a concentration above its Critical Micelle Concentration (CMC), forms microscopic aggregates called micelles.[8][9] These micelles create a non-polar microenvironment that can encapsulate the hydrophobic metal-5-Br-PADAP complex, keeping it dissolved and stable in the solution.[10] This process not only prevents precipitation but often enhances the molar absorptivity of the complex, thereby increasing the sensitivity and stability of the assay.[6][10]

Q3: What is the "Critical Micelle Concentration (CMC)" and why is it crucial for my experiment?

A3: The Critical Micelle Concentration (CMC) is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into micelles. Below the CMC, Triton X-100 exists as individual molecules and has little to no solubilizing effect on the metal complex.[8] Above the CMC, the micellar structures are formed that are essential for solubilizing the analyte. For Triton X-100, the CMC is approximately 0.22 to 0.24 mM.[9][11][12] It is imperative to maintain a Triton X-100 concentration in your final reaction mixture that is significantly above this value to ensure the formation and stability of micelles for consistent and accurate results.[8]

Q4: Can Triton X-100 interfere with my measurements?

A4: Yes. While beneficial, Triton X-100 can also be a source of interference. It absorbs UV light, particularly around 275-283 nm, which can interfere if your analyte has an absorbance maximum in that region.[11][12] More importantly, impurities such as aldehydes and peroxides can be present in Triton X-100, which may interact with your analyte or the 5-Br-PADAP reagent.[4] Using a high-purity or "molecular biology grade" Triton X-100 can minimize these effects. Additionally, high concentrations of the surfactant can sometimes alter the structure of the complex or cause light scattering, leading to baseline instability.[12]

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve common problems encountered during your analysis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Inconsistent or Drifting Absorbance Readings 1. Instrument Not Stabilized: The spectrophotometer lamp has not warmed up sufficiently.[13][14] 2. Temperature Fluctuations: The reaction is temperature-sensitive, and lab temperature is unstable. 3. Precipitation of Complex: The Triton X-100 concentration is below the CMC, or the complex is not fully solubilized.1. Warm-up Instrument: Always allow the spectrophotometer to warm up for at least 15-30 minutes before use to ensure a stable light source.[13][14] 2. Control Temperature: Use a water bath or temperature-controlled cuvette holder. Ensure all reagents reach thermal equilibrium before mixing. 3. Verify Surfactant Concentration: Recalculate and confirm that the final Triton X-100 concentration in your assay is well above its CMC (~0.24 mM).[11][12] Increase the concentration if necessary.
Low Sensitivity (Low Absorbance for Known Concentration) 1. Sub-optimal pH: The pH of the reaction buffer is not optimal for complex formation. 2. Incorrect Reagent Concentration: The concentration of 5-Br-PADAP is insufficient for the amount of metal ion present. 3. Incomplete Micelle Formation: The Triton X-100 concentration is too low to effectively enhance the signal.[8]1. Optimize pH: Perform a pH titration experiment to find the optimal pH for maximum color development for your specific metal ion. 2. Optimize Reagent Ratio: Ensure 5-Br-PADAP is in molar excess relative to the highest expected analyte concentration. A typical starting point is a 5- to 10-fold molar excess. 3. Increase Triton X-100: Prepare a series of standards with increasing Triton X-100 concentrations (e.g., 0.05%, 0.1%, 0.2% w/v) to find the concentration that yields the maximum stable absorbance.
Non-Linear Calibration Curve 1. Concentration Range Too Wide: At very high concentrations, Beer's Law can be violated due to analyte interactions or instrumental limitations. 2. Insufficient Reagent: At higher analyte concentrations, the 5-Br-PADAP or Triton X-100 may become the limiting reagent. 3. Complex Stoichiometry Change: The ratio of metal-to-ligand in the complex may change at different concentration regimes.1. Narrow the Range: Reduce the concentration range of your calibration standards. If necessary, dilute your samples to fall within the linear range. 2. Increase Reagent Concentrations: Re-evaluate and potentially increase the concentrations of both 5-Br-PADAP and Triton X-100 to ensure they remain in excess across the entire calibration range. 3. Use a Non-Linear Fit: If the non-linearity is reproducible, consider using a second-order polynomial (quadratic) regression for your calibration curve, but this should be justified and validated.
High or Unstable Blank Reading 1. Contaminated Reagents: Water, buffer, or Triton X-100 may be contaminated with the metal ion of interest. 2. Triton X-100 Quality: The surfactant contains UV-absorbing impurities.[4] 3. Dirty Cuvettes: Residue on the cuvette walls can scatter light or absorb at the measurement wavelength.[13]1. Use High-Purity Reagents: Use metal-free water (e.g., Type I ultrapure) and analytical grade buffer components. Test each reagent individually to identify the source of contamination. 2. Use Purified Surfactant: Switch to a purified grade of Triton X-100 with low aldehyde and peroxide content.[4] 3. Proper Cuvette Handling: Thoroughly clean cuvettes with a suitable detergent and rinse extensively with deionized water. Always handle cuvettes by the frosted sides.[13] Use the same cuvette for the blank and sample measurements where possible.[13]

Section 3: Diagrams & Workflows

Visual aids to understand the core mechanisms and experimental steps.

Mechanism of Micellar Enhancement

The diagram below illustrates how Triton X-100 micelles encapsulate the hydrophobic Metal-5-Br-PADAP complex, increasing its solubility and enhancing its spectrophotometric signal.

MicelleMechanism cluster_aqueous Aqueous Phase (Below CMC) cluster_micellar Micellar Phase (Above CMC) cluster_result Analytical Outcome Metal Metal Ion (M²⁺) Complex_Insoluble Insoluble M(PADAP)₂ Complex Metal->Complex_Insoluble + 2 PADAP 5-Br-PADAP PADAP->Complex_Insoluble Triton_Monomer Triton X-100 Monomers Micelle Triton X-100 Micelle Complex_Insoluble->Micelle Partitioning Precipitation Precipitation & Low Signal Complex_Insoluble->Precipitation Complex_Soluble Solubilized M(PADAP)₂ Complex Micelle->Complex_Soluble Encapsulates EnhancedSignal Stable Solution & Enhanced Signal Complex_Soluble->EnhancedSignal

Caption: Micellar solubilization of the Metal-5-Br-PADAP complex.

General Experimental Workflow

This workflow outlines the key steps for a typical analysis.

Caption: Standard workflow for metal analysis using 5-Br-PADAP.

Section 4: Protocol Example

This section provides a detailed, step-by-step methodology.

Protocol: Determination of a Divalent Metal Ion (e.g., Pb²⁺) using 5-Br-PADAP and Triton X-100

1. Reagent Preparation:

  • Buffer Solution (pH 8.5): Prepare a 0.1 M borate buffer by dissolving boric acid in Type I water and adjusting the pH to 8.5 with NaOH.

  • 5-Br-PADAP Stock Solution (1 mM): Dissolve the appropriate mass of 5-Br-PADAP in ethanol to create a 1 mM stock solution. Store in a dark bottle at 4°C.

  • Triton X-100 Stock Solution (1% w/v): Dissolve 1 g of high-purity Triton X-100 in 100 mL of Type I water. This is well above the CMC.

  • Metal Standard Stock (1000 ppm): Use a certified 1000 ppm standard of the metal ion. Prepare working standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm) by serial dilution in Type I water.

2. Calibration Curve Preparation: a. Into a series of 10 mL volumetric flasks, add the following in order: i. 2.0 mL of pH 8.5 borate buffer. ii. 1.0 mL of 1% Triton X-100 solution (Final concentration: 0.1%). iii. 0.5 mL of 1 mM 5-Br-PADAP solution (Final concentration: 0.05 mM). iv. An appropriate volume of each working standard (e.g., 100 µL of 1.0 ppm standard for a final concentration of 0.01 ppm in the 10 mL flask). b. For the reagent blank , add all components except for the metal standard; add an equivalent volume of Type I water instead. c. Bring each flask to the 10 mL mark with Type I water. d. Cap the flasks, invert several times to mix thoroughly, and let them stand for 15 minutes at room temperature for full color development.

3. Sample Measurement: a. Prepare your unknown samples in the same manner as the standards, ensuring the final pH and reagent concentrations are identical. Dilute the sample if necessary to ensure its concentration falls within the calibration range. b. Set your spectrophotometer to the predetermined maximum absorbance wavelength (λmax) for the specific metal-5-Br-PADAP complex (e.g., ~570-580 nm, this should be determined experimentally). c. Use the reagent blank to zero the instrument. d. Measure the absorbance of each standard and your unknown samples.

4. Data Analysis: a. Plot a graph of absorbance versus concentration for your standards. b. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable. c. Use the equation to calculate the concentration of the metal ion in your unknown samples, remembering to account for any dilution factors used during sample preparation.

References

  • Roles of Triton X-100 in NADPH-diaphorase histochemistry. PubMed Central (PMC), National Institutes of Health. [Link]

  • Interaction of Triton X-100 with the pigment-protein complexes of photosynthetic membranes. Europe PMC. [Link]

  • Effect of Triton X-100 on the Spectrophotometric Determination of Aluminium in the Presence of Iron(III). SciSpace. [Link]

  • Use of an Aqueous Micellar Medium to Improve the Spectrophotometry Determination of Cyanide Ion with 5,5′-Dithiobis(2-Nitrobenzoic Acid). ResearchGate. [Link]

  • A Review: Analytical methods for heavy metals determination in environment and human samples. ResearchGate. [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. [Link]

  • Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. HINOTEK. [Link]

  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Royal Society of Chemistry. [Link]

  • Triton X-100™ Product Information Sheet. Sigma-Aldrich. [Link]

  • Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]

  • Metal chelate fluorescence enhancement in micellar media: mechanisms of surfactant action. Royal Society of Chemistry. [Link]

  • Triton X-100. Wikipedia. [Link]

  • The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements. PubMed Central (PMC), National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Selective Heavy Metal Detection with Bromo-PADAP

Welcome to the technical support guide for the use of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Bromo-PADAP) in selective heavy metal analysis. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the use of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol (Bromo-PADAP) in selective heavy metal analysis. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting assistance, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve accurate, reproducible results in your spectrophotometric analyses.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the use of Bromo-PADAP and masking agents.

Q1: What is Bromo-PADAP and how does it enable heavy metal detection?

Answer: Bromo-PADAP is a highly sensitive chromogenic chelating agent. Its molecular structure features an azo group, a pyridine ring, and a phenolic hydroxyl group, which allows it to form stable, colored complexes with a wide range of metal ions. The mechanism involves the coordination of nitrogen and oxygen atoms in the Bromo-PADAP molecule with a metal ion, leading to the formation of a chelate complex. This complexation event causes a significant shift in the molecule's electron distribution, resulting in a distinct color change and a strong absorbance peak in the visible spectrum, typically between 560-600 nm. The intensity of this color, measured by a spectrophotometer, is directly proportional to the concentration of the metal ion in the sample, forming the basis of quantitative analysis.

Q2: Why is Bromo-PADAP considered non-selective, and why are masking agents necessary?

Answer: While Bromo-PADAP is highly sensitive, its key limitation is a lack of selectivity. It reacts with numerous divalent and trivalent metal ions—such as cobalt (Co²⁺), nickel (Ni²⁺), iron (Fe²⁺/Fe³⁺), uranium (UO₂²⁺), lead (Pb²⁺), and zinc (Zn²⁺)—often producing overlapping absorption spectra. This means that in a sample containing multiple metals, it is impossible to attribute the resulting color change to a single target analyte.

Masking agents are essential to overcome this challenge. A masking agent is a chemical that selectively forms a stable, and typically colorless, complex with interfering ions. By "masking" the interferent, it is prevented from reacting with Bromo-PADAP, thereby allowing for the selective detection of the target metal ion. The choice of masking agent is critical and depends on the relative stability constants of the complexes formed between the metals, the masking agent, and Bromo-PADAP.

Q3: How do I choose the correct masking agent for my specific application?

Answer: The selection of an effective masking agent is governed by the principles of coordination chemistry. The masking agent should form a complex with the interfering ion that is significantly more stable (i.e., has a higher formation constant) than the complex formed between the interfering ion and Bromo-PADAP. Conversely, the masking agent's complex with the target analyte should be less stable than the analyte-Bromo-PADAP complex.

Key considerations include:

  • Identify Potential Interferences: The first step is to know which metal ions are present in your sample matrix that could interfere with the analysis.

  • Consult the Literature: Extensive research has been conducted on masking strategies for Bromo-PADAP. For example, Ethylenediaminetetraacetic acid (EDTA) is often used to mask Ni²⁺ in the determination of Co²⁺, as the Co(III)-Bromo-PADAP complex is kinetically inert and stable in the presence of EDTA, while the Ni-Bromo-PADAP complex is not. Similarly, fluoride (F⁻) or Cyclohexanediaminetetraacetic acid (CDTA) are commonly used to mask other ions in uranium analysis.

  • pH Optimization: The effectiveness of many masking agents is highly pH-dependent. The pH of the solution must be controlled to ensure that the masking agent is in its active form and that the desired selective complexation occurs.

Q4: What are the general optimal conditions for a Bromo-PADAP assay?

Answer: While the exact conditions must be optimized for each specific metal and masking system, general guidelines are as follows:

  • pH: The formation of most metal-Bromo-PADAP complexes is favorable in a neutral to slightly alkaline pH range (typically pH 7-8). However, specific procedures may require acidic conditions, such as the determination of Thorium(IV) at pH 3. A stable buffer system (e.g., ammonium acetate, triethanolamine) is crucial.

  • Solvent/Surfactant: Metal-Bromo-PADAP complexes can have poor aqueous solubility. To prevent precipitation and enhance color stability, a surfactant like Triton X-100 or an organic co-solvent such as ethanol, methanol, or dimethylformamide (DMF) is often included in the reaction mixture.

  • Reagent Concentration: Bromo-PADAP should be in excess relative to the expected maximum concentration of the target metal to ensure complete complex formation.

Q5: How should I prepare and store Bromo-PADAP stock solutions?

Answer: Bromo-PADAP is typically a solid powder. A stock solution is prepared by dissolving a precise weight of the reagent in a suitable organic solvent, as it has low water solubility.

  • Solvent: Pure ethanol is a common choice.

  • Preparation: For a ~1.4 x 10⁻³ M solution, one might dissolve 0.05 g in 30 mL of ethanol and then dilute to a final volume of 100 mL with double-distilled water.

  • Storage: The solution should be stored in an amber or light-protected bottle to prevent photodegradation. When stored properly, the reagent can be stable for at least two months.

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments using Bromo-PADAP.

Problem 1: Weak or No Color Development for the Target Analyte
Probable Cause Systematic Solution
Incorrect pH The pH is outside the optimal range for the formation of the metal-Bromo-PADAP complex. Verify the pH of your final solution using a calibrated pH meter. Adjust the buffer concentration or composition as needed. Remember that the pH also affects the efficacy of your masking agent.
Reagent Degradation or Insufficient Concentration The Bromo-PADAP solution may have degraded due to age or improper storage (e.g., exposure to light). Prepare a fresh stock solution. Also, ensure the molar concentration of Bromo-PADAP is in sufficient excess of the metal ion concentration to drive the complexation reaction to completion.
Incorrect Order of Reagent Addition The order of addition can be critical. In some methods, the masking agent must be added and allowed to complex with interferents before the addition of Bromo-PADAP. Consult your specific protocol or establish the optimal sequence experimentally. For cobalt determination, for instance, the kinetically inert Co(III)-Bromo-PADAP chelate is formed first, which then resists decomposition by subsequently added EDTA.
Over-Masking The concentration of the masking agent may be too high, or an inappropriate masking agent is being used, causing it to complex with the target analyte in addition to the interfering ions. Reduce the concentration of the masking agent or select an alternative with a lower stability constant for your target analyte.
Problem 2: High Background Absorbance in the Blank Solution
Probable Cause Systematic Solution
Contaminated Reagents or Glassware The water, buffer, or masking agent solutions may be contaminated with trace metals. Use high-purity, deionized water (18 MΩ·cm) for all solutions. All glassware should be acid-washed and thoroughly rinsed.
Impure Bromo-PADAP Reagent The Bromo-PADAP solid reagent may contain colored impurities from its synthesis. Check the certificate of analysis. If purity is suspect, consider purification or sourcing from a different supplier. Run a spectrum of the Bromo-PADAP solution alone in the buffer to check for anomalous absorbance peaks.
Cuvette Mismatch or Contamination Scratches, fingerprints, or residue on the cuvette's optical surfaces can scatter light and increase absorbance readings. Always clean cuvettes with a lint-free cloth before each measurement. For highest precision, use the same cuvette for both the blank and the sample, or use a matched pair.
Problem 3: Interference from Other Metals is Not Suppressed
Probable Cause Systematic Solution
Ineffective Masking Agent or Concentration The chosen masking agent may not form a sufficiently stable complex with the interfering ion to prevent its reaction with Bromo-PADAP. Consult the literature for a more effective agent for your specific interferent. For example, for selective iron(II) determination, N-(Dithiocarboxy)sarcosine (DTCS) and nitrilotriacetic acid have been shown to be effective. Titrate the concentration of the masking agent to find the minimum amount required for complete masking without affecting the target analyte.
Suboptimal pH for Masking The effectiveness of aminopolycarboxylic acids (like EDTA) and other common masking agents is highly dependent on pH. Ensure the solution pH is within the optimal range for the masking agent to effectively complex the interfering ion. This may require balancing the optimal pH for masking with the optimal pH for analyte-Bromo-PADAP formation.
Interference from Fe(II)/Fe(III) Iron is a common and serious interferent. Fe(II) can be oxidized to Fe(III) with hydrogen peroxide (H₂O₂). The resulting Fe(III) can then be effectively masked by agents like EDTA or citrate, which allows for the determination of other metals like cobalt.
Problem 4: Precipitate Forms in the Solution
Probable Cause Systematic Solution
Low Solubility of the Metal-Bromo-PADAP Complex Many metal-Bromo-PADAP chelates are hydrophobic and have low solubility in purely aqueous solutions. Incorporate a non-ionic surfactant (e.g., 0.1% Triton X-100) or an organic co-solvent (e.g., 10-30% v/v DMF, ethanol) into your reaction mixture to maintain the complex's solubility.
Buffer or Reagent Insolubility The concentration of the buffer salts or the masking agent may exceed its solubility limit in the final reaction volume. Recalculate and verify the concentrations of all components. Ensure complete dissolution of each reagent before adding the next.
Problem 5: Unstable or Fading Absorbance Reading
Probable Cause Systematic Solution
Slow Complex Decomposition The formed metal-Bromo-PADAP complex may be unstable under the current conditions (e.g., incorrect pH). Some complexes, like the U(VI)–Br-PADAP complex, are noted to be unstable under certain conditions but can be stabilized by auxiliary ligands like sulfosalicylic acid or fluoride. Verify that all conditions (pH, stabilizing agents) are as specified in a validated method.
Instrument Drift The spectrophotometer lamp may not have been given adequate time to warm up and stabilize. Always allow the instrument to warm up for at least 15-30 minutes before taking measurements.
Photodegradation Azo dyes and their metal complexes can be sensitive to light. Minimize exposure of your samples to ambient light before and during measurement. Take readings promptly after the specified color development time.

Part 3: Data & Protocols

Table 1: Masking Strategies for Common Heavy Metals with Bromo-PADAP
Target MetalCommon Interfering IonsRecommended Masking Agent(s)Typical pHReference(s)
Cobalt (Co²⁺) Ni²⁺, Cu²⁺, Fe²⁺, V(V)EDTA (after Co-complex formation), Pyrophosphate + EGTA~7.0,
Uranium (UO₂²⁺) Fe³⁺, Cr³⁺, V⁵⁺, Ca²⁺, Mg²⁺Sodium Fluoride (NaF), CDTA, Sulfosalicylic Acid, Triethanolamine7.0 - 8.0,,
Iron (Fe²⁺) Co²⁺, Ni²⁺, Cu²⁺N-(Dithiocarboxy)sarcosine (DTCS), Nitrilotriacetic Acid~7.0
Manganese (Mn²⁺) Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺Triethylenetetramine + DTCSNeutral
Lead (Pb²⁺) Fe³⁺, Cu²⁺, Zn²⁺Triethanolamine, Thiourea, Cyanide~8.0,

Note: Concentrations and specific conditions should be optimized based on the sample matrix and validated protocols.

Table 2: Spectral Properties of Selected Metal-Bromo-PADAP Complexes
Metal ComplexWavelength of Max. Absorbance (λmax)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference(s)
U(VI)-Bromo-PADAP 576 - 579 nm~74,000,
Co(III)-Bromo-PADAP 589 nm~83,000
Ni(II)-Bromo-PADAP 560 nm~122,000
Fe(II)-Bromo-PADAP 748 nm~33,500
Cr(III/VI)-Bromo-PADAP 580 nm~26,400
Experimental Workflow & Diagrams

The fundamental principle of using masking agents is to increase the selectivity of a sensitive but non-specific reagent.

G cluster_0 Without Masking Agent cluster_1 With Masking Agent A Sample (Analyte + Interferent) B Add Bromo-PADAP A->B C [Analyte-PADAP] Complex (Color A) + [Interferent-PADAP] Complex (Color B) B->C D Inaccurate Measurement (Overlapping Signals) C->D E Sample (Analyte + Interferent) F Add Masking Agent E->F G [Interferent-Mask] Complex (Colorless) + Free Analyte F->G H Add Bromo-PADAP G->H I [Analyte-PADAP] Complex (Color A) H->I J Selective & Accurate Measurement I->J

Caption: Logical workflow comparing non-selective vs. selective detection.

General Protocol for Selective Cobalt(II) Determination in the Presence of Nickel(II)

This protocol is adapted from established methods for demonstrating the principle of kinetic masking.

  • Reagent Preparation:

    • Bromo-PADAP Solution: Prepare a 1 x 10⁻³ M solution in methanol or ethanol.

    • Buffer: Prepare a pH 7.0 ammonium acetate buffer.

    • Oxidizing Agent: Prepare a 5x10⁻³ M ammonium peroxodisulfate solution.

    • Masking Agent: Prepare a 0.1 M EDTA solution.

    • Standards: Prepare 1000 ppm stock solutions of Co(II) and Ni(II). Prepare working standards by dilution.

  • Experimental Procedure:

    • Pipette an aliquot of the sample (or standard) into a 50 mL volumetric flask.

    • Add 5 mL of the ammonium acetate buffer to maintain pH 7.0.

    • Add 1 mL of the ammonium peroxodisulfate solution to oxidize Co(II) to Co(III).

    • Add 2 mL of the Bromo-PADAP solution. Mix and allow the Co(III)-Bromo-PADAP complex to form (a red color will develop). This complex is kinetically inert.

    • Add 5 mL of the 0.1 M EDTA solution. This will decompose the less stable Ni(II)-Bromo-PADAP complex, effectively masking the nickel.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Measure the absorbance at the λmax for the Co-Bromo-PADAP complex (approx. 589 nm) against a proper reagent blank.

Caption: Experimental workflow for selective Cobalt determination.

References
  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. (2023). Analytical Methods, 15(38), 4871-4878. Royal Society of Chemistry. [Link]

  • Ferreira, S. L. C., et al. (1996). The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. Microchimica Acta, 124(1-2), 81-88. [Link]

  • Gladilovich, D. B. (1991). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Journal of Analytical Chemistry, 46, 1143-1149. [Link]

  • Tagashira, S., et al. (1993). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant. Analyst, 118(1), 51-54. [Link]

  • Gladilovich, D. B. (1991). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Canadian Journal of Chemistry, 69(10), 1681-1686. [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. (n.d.). Scilit. Retrieved January 22, 2026, from [Link]

  • Al-Amri, A. S. (1997). Use of masking agents in the determination of lead in tap water by flame atomic absorption spectrometry with flow injection pre-concentration. Analyst, 122(6), 561-565. [Link]

  • Sumi, Y., et al. (2002). Recent advances in the histochemical staining of heavy metals by means of chelating agents, with special reference to cadmium. Progress in Histochemistry and Cytochemistry, 37(3), 235-294. [Link]

  • Rawat, J. P., et al. (1997). Kinetics of Complexation of Uranium with 2-(5-Bromo-2-Pyridylazo)-5-(Diethylamino) Phenol (Br-PADAP) in a 1:1 Water-Ethanol Medium. Transition Metal Chemistry, 22(4), 362-366. [Link]

  • Manaa, E. A., et al. (2022). Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2- (5-Bromo-2-Pyridylazo) -5- (Diethylamino) Phenol (Br-PADAP). Quest Journals Journal of Research in Environmental and Earth Science, 8(1), 16-24. [Link]

  • Al-Amri, A. S. (1997). Use of Masking Agents in the Determination of Lead in Tap Water by Flame Atomic Absorption Spectrometry With Flow Injection Pre-concentration. UMass ScholarWorks. [Link]

  • Soylak, M., & Cay, S. (2014). The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium. ResearchGate. [Link]

  • Pal, T., & Jana, N. R. (2004). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 5, 10. [Link]

  • Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Fang, G., & Miao, C. (1985). 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI)
Troubleshooting

Addressing calibration curve non-linearity in Bromo-PADAP spectrophotometry

Welcome to the technical support resource for Bromo-PADAP spectrophotometric analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, wit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Bromo-PADAP spectrophotometric analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on addressing the non-linearity of calibration curves.

As Senior Application Scientists, we understand that achieving a linear and reproducible calibration curve is fundamental to accurate quantification. This guide moves beyond simple procedural lists to explain the underlying chemical and instrumental principles, empowering you to diagnose and solve problems effectively.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for the Bromo-PADAP assay is showing significant non-linearity, especially at higher concentrations. What are the most common causes?

This is a frequent observation and typically points to one or more of the following factors, which are often interrelated:

  • Deviation from Beer-Lambert Law: At high analyte concentrations, the assumptions of Beer's Law may no longer hold. This can be due to molecular interactions between the analyte-ligand complexes or instrumental effects such as stray light.

  • Ligand Saturation: The concentration of Bromo-PADAP is finite. As the metal analyte concentration increases, the available Bromo-PADAP becomes depleted, leading to a plateau in the absorbance signal as the reaction reaches saturation.

  • pH Fluctuation: The formation and stability of the metal-Bromo-PADAP complex are highly pH-dependent. An inadequately buffered solution can experience pH shifts upon the addition of samples or standards, altering the molar absorptivity of the complex and leading to a non-linear response.

  • Formation of Multiple Complex Species: Bromo-PADAP can form different stoichiometric complexes with metal ions (e.g., 1:1 and 1:2 metal-to-ligand ratios). These different species often possess distinct molar absorptivities. A shift in the equilibrium between these species as the analyte concentration changes will result in a non-linear calibration curve.

  • Instrumental Limitations: Spectrophotometers themselves can introduce non-linearity, particularly at high absorbance values (typically > 1.5 AU), where issues like stray light and detector non-linearity become more pronounced.

Troubleshooting Guides: From Diagnosis to Resolution

This section provides a systematic approach to identifying and correcting the root cause of calibration curve non-linearity.

Guide 1: Diagnosing and Correcting Linearity Issues

The first step is to systematically investigate the potential causes. The following workflow provides a logical sequence for your troubleshooting experiments.

G cluster_0 Troubleshooting Workflow for Non-Linearity A Observe Non-Linear Calibration Curve B Step 1: Verify Instrumental Performance (Wavelength Accuracy, Stray Light) A->B C Step 2: Re-evaluate Reagent & Buffer Preparation (Concentration, pH, Purity) B->C If Instrument OK G Issue Persists: Consult Advanced Topics (Interference, Solvent Effects) B->G If Instrument Faulty D Step 3: Investigate Chemical Parameters (Ligand-to-Metal Ratio, Reaction Time) C->D If Reagents OK C->G If Reagents Incorrect E Step 4: Optimize Concentration Range (Dilute standards to stay in linear range) D->E If Chemistry OK D->G If Chemistry Unoptimized F Achieve Linear Curve (R² > 0.995) E->F Successful E->G If Dilution Fails

Caption: A systematic workflow for diagnosing non-linearity in Bromo-PADAP assays.

Q2: How can I be certain my spectrophotometer isn't the source of the non-linearity?

A2: Instrumental performance is a critical, yet often overlooked, variable. Before optimizing the chemistry, you must validate the instrument.

Protocol: Basic Spectrophotometer Performance Verification

  • Wavelength Accuracy Check:

    • Use a certified reference material (CRM) with known absorbance maxima, such as a holmium oxide filter or a potassium dichromate solution.

    • Scan the CRM across the relevant UV-Vis spectrum.

    • Compare the observed peak maxima to the certified values. A significant deviation (> ±1-2 nm) indicates a need for instrument recalibration.

  • Stray Light Test:

    • Stray light is a primary cause of non-linearity at high absorbance values.

    • Prepare a solution with a very high absorbance (e.g., a concentrated solution of your analyte-Bromo-PADAP complex that should theoretically have an absorbance > 3.0 AU) or use a cut-off filter (e.g., acetone at 350 nm).

    • Measure the absorbance at a wavelength where the solution should be essentially opaque. Any transmitted light detected by the instrument is stray light. High stray light will cause a negative deviation from Beer's Law at high concentrations.

  • Photometric Accuracy and Linearity Check:

    • Use a set of certified neutral density filters or potassium dichromate solutions prepared according to NIST guidelines.

    • Measure the absorbance of these standards at a specified wavelength.

    • Plot the measured absorbance versus the certified absorbance values. The resulting plot should be linear with a slope of 1.0 and an R² value > 0.999.

Parameter Common Check Method Acceptance Criteria
Wavelength AccuracyHolmium Oxide Filter or Potassium Dichromate Solution±1 nm in UV, ±2 nm in Vis
Stray LightCut-off Filter (e.g., Acetone, NaI)<0.01% T (Transmittance) at cut-off
Photometric AccuracyCertified Neutral Density Filters or NIST K₂Cr₂O₇Within ±0.01 AU of the certified value
Q3: My instrument seems fine, but the curve is still non-linear. How does pH affect my results, and how do I control it?

A3: The pH of the reaction medium is one of the most critical parameters in Bromo-PADAP methods. The ligand itself is a pH indicator, and the stability constant of the metal-ligand complex is highly pH-dependent.

The Underlying Mechanism:

Bromo-PADAP (2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol) has multiple protonation states, each with a different color and complex-forming ability. The desired complex formation occurs within a specific, narrow pH range where the phenolic hydroxyl group is deprotonated, allowing for chelation with the metal ion.

G cluster_0 Impact of pH on Bromo-PADAP Complexation A Low pH (Acidic) (H₂L⁺) B Optimal pH Range (HL) A->B +OH⁻ F No/Weak Complex Formation A->F B->A +H⁺ C High pH (Alkaline) (L⁻) B->C +OH⁻ E [ML]ⁿ⁺ Complex (Colored, Measured Species) B->E +Mⁿ⁺ (Strong Chelation) C->B +H⁺ G Side Reactions / Ligand Degradation C->G D Metal Ion (Mⁿ⁺) D->E

Caption: The equilibrium of Bromo-PADAP species is governed by pH.

Protocol: pH Optimization and Control

  • Determine the Optimal pH: Consult the literature for the specific metal ion you are analyzing with Bromo-PADAP. The optimal pH is often in the neutral to slightly alkaline range (pH 7-10).

  • Select an Appropriate Buffer: The buffer must have a pKa value close to the desired pH and should not interact with the metal ion or Bromo-PADAP. Common choices include phosphate, borate, or TRIS buffers.

  • Verify Buffer Capacity: The buffer concentration must be sufficient to resist pH changes when the sample is introduced. A starting concentration of 0.05 M to 0.1 M is typical.

  • Experimental Verification:

    • Prepare your highest concentration standard in a series of solutions with slightly different pH values around the expected optimum (e.g., pH 8.0, 8.2, 8.4, 8.6, 8.8).

    • Measure the absorbance of each solution.

    • Plot Absorbance vs. pH. The optimal pH will correspond to the plateau region of the curve, where small pH variations have a minimal effect on absorbance.

Q4: I've optimized the pH, but my curve still flattens at the top. What should I investigate next?

A4: This classic "plateau" effect strongly suggests that you are either saturating the Bromo-PADAP ligand or operating outside the linear dynamic range of the assay.

Troubleshooting Ligand-to-Metal Ratio:

The stoichiometry of the complex formation is key. If the concentration of your analyte approaches the concentration of Bromo-PADAP, there won't be enough ligand to react with all the analyte, and the response will cease to be linear.

Protocol: Adjusting the Reagent Concentration

  • Estimate Molar Concentrations: Calculate the molar concentrations of your highest standard and the Bromo-PADAP in the final reaction volume.

  • Ensure Ligand Excess: For a 1:1 metal-to-ligand complex, a common rule of thumb is to ensure the Bromo-PADAP concentration is at least 10-20 times higher than the highest analyte concentration. This helps to drive the complexation reaction to completion and maintain pseudo-first-order kinetics with respect to the analyte.

  • Test a Higher Ligand Concentration:

    • Prepare a new Bromo-PADAP working solution at double the original concentration.

    • Re-run your calibration curve using this new reagent.

    • If the linear range extends to higher concentrations, your original issue was ligand saturation.

Alternative Strategy: Reducing the Analyte Concentration

Often, the simplest solution is to adjust your calibration range to fall within the linear portion of the curve.

  • Identify the Linear Region: Examine your non-linear curve and determine the approximate concentration at which it begins to deviate from linearity.

  • Prepare a New Set of Standards: Prepare a new calibration curve where the highest standard is at or below this concentration.

  • Dilute Samples: Ensure that your unknown samples are diluted so that their expected concentrations fall within the newly established linear range of the assay. This is a fundamental practice in analytical chemistry to ensure accuracy.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

  • U.S. Pharmacopeia. (2022). <857> Ultraviolet-Visible Spectroscopy. USP-NF. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Potassium Dichromate as a UV Absorbance Standard. [Link]

  • International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Reference Data & Comparative Studies

Validation

Validation of a spectrophotometric method using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol

In the precise world of analytical chemistry, particularly within pharmaceutical and environmental testing, the accurate quantification of heavy metals is of paramount importance. Lead (Pb), a potent neurotoxin, requires...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of analytical chemistry, particularly within pharmaceutical and environmental testing, the accurate quantification of heavy metals is of paramount importance. Lead (Pb), a potent neurotoxin, requires sensitive and reliable analytical methods for its determination at trace levels. This guide provides a detailed comparison of two common chromogenic reagents used in the spectrophotometric analysis of lead: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) and Dithizone. This document, intended for researchers, scientists, and drug development professionals, delves into the validation of spectrophotometric methods using these reagents, offering experimental data and protocols to inform your choice of analytical strategy.

The Principle of Spectrophotometric Analysis with Chromogenic Reagents

Spectrophotometry remains a cornerstone of analytical testing due to its robustness, cost-effectiveness, and simplicity. The fundamental principle involves the reaction between a target analyte and a specific chromogenic reagent to form a colored complex. The intensity of this color, which is directly proportional to the concentration of the analyte, is measured as absorbance at a specific wavelength using a spectrophotometer. The choice of chromogenic reagent is critical and dictates the sensitivity, selectivity, and overall reliability of the method.

5-Br-PADAP: This pyridylazo dye is a highly sensitive and non-selective photometric reagent that forms stable, colored chelates with a multitude of metal ions, including lead.[1] The formation of the Pb(II)-5-Br-PADAP complex results in a distinct color change, with the maximum absorbance typically observed around 560 nm.[1]

Dithizone (1,5-diphenylthiocarbazone): Dithizone has been a long-standing reagent for the determination of various heavy metals. It forms a stable complex with lead(II) ions in a weak alkaline solution, resulting in a red-colored chelate with a maximum absorbance around 520 nm.[2][3]

Validation of Analytical Methods: A Commitment to Scientific Integrity

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4][5] This process is mandated by regulatory bodies and ensures the reliability and accuracy of analytical data. The key validation parameters, as outlined in the ICH Q2(R1) guidelines, are assessed for both 5-Br-PADAP and Dithizone methods for lead determination.[5][6][7][8]

Key Validation Parameters
  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Validation Data

The following table summarizes the performance characteristics of spectrophotometric methods for lead determination using 5-Br-PADAP and Dithizone, based on published data.

Validation Parameter5-Br-PADAP MethodDithizone Method
Linearity Range 20 - 400 µg/L[1]0.06 - 60 mg/L (Note: Wide range, may vary significantly with method specifics)[9], 0.1 - 2.5 µg/mL[10]
Correlation Coefficient (r²) Not explicitly stated, but linearity is confirmed.0.9984[11]
Accuracy (% Recovery) Satisfactory results reported for environmental water samples.[1]94.08% - 98.77%[11]
Precision (%RSD/CV) 2.0%[1]< 1%[11]
Limit of Detection (LOD) 10.94 µg/L[1]0.00596 ppm (5.96 µg/L)[11]
Limit of Quantitation (LOQ) Not explicitly stated.0.0198 ppm (19.8 µg/L)[11]
Wavelength (λmax) 560 nm[1]520 nm[2][3]

Experimental Protocols

Below are generalized, step-by-step methodologies for the spectrophotometric determination of lead using 5-Br-PADAP and Dithizone. It is crucial to note that these are illustrative protocols and should be optimized and validated for your specific sample matrix and instrumentation.

Method 1: Determination of Lead using 5-Br-PADAP with Cloud Point Extraction

This method enhances sensitivity by pre-concentrating the lead complex.

Reagents:

  • Standard Lead (Pb) solution (1000 mg/L)

  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) solution

  • Boric acid buffer solution (pH 9.0)

  • Triton X-100 solution

  • Deionized water

Procedure:

  • Prepare a series of standard solutions of lead by diluting the stock solution.

  • In a series of centrifuge tubes, add an aliquot of the standard or sample solution.

  • Add the boric acid buffer to adjust the pH to 9.0.

  • Add the 5-Br-PADAP solution and Triton X-100 solution.

  • The mixture is then heated in a water bath to induce cloud point extraction.

  • The surfactant-rich phase containing the Pb-5-Br-PADAP complex is separated by centrifugation.

  • The supernatant is decanted, and the surfactant-rich phase is dissolved in a suitable solvent.

  • The absorbance of the resulting solution is measured at 560 nm against a reagent blank.

  • A calibration curve is constructed by plotting absorbance versus concentration of the lead standards.

  • The concentration of lead in the sample is determined from the calibration curve.

Method 2: Determination of Lead using Dithizone

A classic extraction-based spectrophotometric method.

Reagents:

  • Standard Lead (Pb) solution (1000 mg/L)

  • Dithizone solution in chloroform (0.001%)[2]

  • Ammonium citrate solution[2]

  • Potassium cyanide solution[2]

  • Ammonium hydroxide solution

  • Chloroform

Procedure:

  • Prepare a series of standard solutions of lead.

  • To an aliquot of the standard or sample solution in a separatory funnel, add ammonium citrate and potassium cyanide solutions as masking agents to prevent interference from other metals.[2]

  • Adjust the pH to the alkaline range with ammonium hydroxide.

  • Add a known volume of the dithizone solution in chloroform and shake vigorously to extract the lead-dithizone complex into the organic phase.[2]

  • Allow the layers to separate and collect the organic (chloroform) layer.

  • Measure the absorbance of the organic layer at 520 nm against a chloroform blank.[2]

  • Construct a calibration curve from the absorbance readings of the standards.

  • Determine the lead concentration in the sample from the calibration curve.

Visualization of Experimental Workflow

Spectrophotometric_Method_Validation_Workflow cluster_prep Preparation cluster_reaction Complexation Reaction cluster_measurement Measurement cluster_validation Method Validation (ICH Q2 R1) Standard_Prep Standard Preparation pH_Adjust pH Adjustment Standard_Prep->pH_Adjust Sample_Prep Sample Preparation Sample_Prep->pH_Adjust Add_Reagent Add Chromogenic Reagent (5-Br-PADAP or Dithizone) Extraction Extraction / Preconcentration (e.g., LLE, CPE) Add_Reagent->Extraction Masking Add Masking Agents (if necessary) pH_Adjust->Masking Masking->Add_Reagent Spectro Spectrophotometric Measurement (Absorbance) Extraction->Spectro Linearity Linearity & Range Spectro->Linearity Accuracy Accuracy Spectro->Accuracy Precision Precision Spectro->Precision LOD_LOQ LOD & LOQ Spectro->LOD_LOQ Specificity Specificity Spectro->Specificity Robustness Robustness Spectro->Robustness

Caption: Workflow for the validation of a spectrophotometric method.

Discussion and Comparative Insights

Both 5-Br-PADAP and Dithizone offer viable spectrophotometric methods for the determination of lead. The choice between them will depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available equipment.

Advantages of the 5-Br-PADAP Method:

  • High Sensitivity: The use of cloud point extraction with 5-Br-PADAP can significantly enhance the sensitivity of the method, allowing for the determination of lead at very low concentrations.[1]

  • Greener Alternative: Cloud point extraction can be considered a more environmentally friendly preconcentration technique compared to traditional liquid-liquid extraction which often uses larger volumes of organic solvents.

Advantages of the Dithizone Method:

  • Well-Established: The dithizone method is a classic and well-documented procedure for lead determination, with a large body of literature available.[2][9][10][11]

  • Good Selectivity: With the use of appropriate masking agents like potassium cyanide and ammonium citrate, the interference from other metal ions can be effectively minimized.[2]

  • Lower LOD: Based on the compiled data, the dithizone method appears to offer a lower limit of detection compared to the reported 5-Br-PADAP method.[11]

Considerations and Causality in Experimental Choices:

  • pH Control: The pH of the solution is a critical parameter for both methods as it influences the formation and stability of the metal-reagent complex. The optimal pH must be carefully controlled to ensure complete complexation and reproducible results.

  • Masking Agents: For complex sample matrices, the use of masking agents is essential to improve the specificity of the method by preventing interfering ions from reacting with the chromogenic reagent.[2]

  • Extraction Technique: The choice between liquid-liquid extraction (for Dithizone) and cloud point extraction (for 5-Br-PADAP) will impact the preconcentration factor, solvent consumption, and overall analysis time.

Conclusion

The validation of a spectrophotometric method is a critical exercise to ensure the generation of reliable and accurate analytical data. Both 5-Br-PADAP and Dithizone are effective chromogenic reagents for the determination of lead, each with its own set of advantages. The 5-Br-PADAP method, particularly when coupled with cloud point extraction, offers a highly sensitive and greener approach. The Dithizone method, while more traditional, is well-established, robust, and can achieve very low detection limits.

The selection of the most appropriate method should be based on a thorough evaluation of the validation data in the context of the specific analytical problem. Researchers and scientists are encouraged to perform in-house validation to confirm the suitability of the chosen method for their specific application and sample matrix, adhering to the principles outlined in the ICH Q2(R1) guidelines.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. 2025. Available from: [Link]

  • Pharmaceutical Technology. Spectrophotometric Determination of Lead. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Rajshahi University of Engineering & Technology. Spectrophotometric Determination of Lead by different Methods. 2024. Available from: [Link]

  • PubMed. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions. Available from: [Link]

  • Gao L, et al. Cloud Point Extraction and Spectrophotometry Determination of Lead in Environment Water Using 5-Br-PADAP. Advanced Materials Research. 2013;807-809:1561-1564.
  • Atlantis Press. The Use of Dithizone for Lead Analysis in Blush. Available from: [Link]

  • CGCRI. Spectrophotometric determination of lead with dithizone after selective separation of polyurethane foam sorbents. 2016. Available from: [Link]

  • Singh, A. K., & Kumar, S. (2008). Atomic Absorption Spectrometric Determination of Lead after Extraction and Preconcentration with 5-Br-PADAP. Journal of the Chinese Chemical Society, 55(4), 833-838.
  • Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method. Journal of Chemistry. 2013;5(1):47-53.
  • IgMin Research. Sorption-based Spectrophotometric Assay for Lead(II) with Immobilized Azo Ligand. 2025. Available from: [Link]

  • Scholars Research Library. Spectrophotometric determination of lead in medicinal leaf and environmental samples using 5-methylthiophene–2-carboxaldehyde. Available from: [Link]

  • Determination of lead (II) in some water sample collected from Kamal Pokhari of Kathmandu using dithizone ligand. International Journal of Chemical Science. 2019;2(2):116-121.

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Comparative

A Comparative Guide to Chromogenic Reagents for Sensitive Cadmium Detection: 5-Br-PADAP vs. Dithizone

In the realm of trace metal analysis, the accurate and sensitive detection of cadmium (Cd²⁺) is of paramount importance due to its significant toxicity and widespread environmental presence. For researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of trace metal analysis, the accurate and sensitive detection of cadmium (Cd²⁺) is of paramount importance due to its significant toxicity and widespread environmental presence. For researchers, scientists, and drug development professionals, the choice of analytical methodology can profoundly impact experimental outcomes. This guide provides an in-depth comparison of two prominent chromogenic reagents for the spectrophotometric determination of cadmium: 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP) and 1,5-Diphenylthiocarbazone (dithizone). Our objective is to furnish you with the necessary data and insights to make an informed decision for your specific application.

The Principle of Spectrophotometric Cadmium Detection

Spectrophotometric methods for cadmium detection rely on the formation of a stable, colored complex between the cadmium ion and a specific organic ligand, known as a chromogenic reagent. The intensity of the color, which is directly proportional to the concentration of the cadmium complex, is quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The sensitivity of these methods is primarily dictated by the molar absorptivity of the resulting complex—a higher molar absorptivity signifies a greater absorbance for a given concentration, thus enabling the detection of lower analyte levels.

A Head-to-Head Comparison: 5-Br-PADAP and Dithizone

Both 5-Br-PADAP and dithizone have been extensively utilized for the colorimetric determination of cadmium. However, they exhibit distinct chemical and performance characteristics.

5-Br-PADAP is a highly sensitive pyridylazo dye that forms a stable, red-colored complex with cadmium(II) ions in a basic medium. The reaction is characterized by a significant bathochromic shift (a shift to a longer wavelength) in the absorption maximum, which minimizes interference from the reagent itself.

Dithizone , a sulfur-containing organic compound, has been a classical reagent for the determination of several heavy metals, including cadmium. It forms a red cadmium-dithizonate complex that is typically extracted into an organic solvent for measurement.[1] While widely used, the traditional dithizone method often involves the use of toxic organic solvents and can be prone to interferences from other metal ions.[2]

The following diagram illustrates the complexation reaction between Cadmium (Cd²⁺) and 5-Br-PADAP, resulting in the formation of a colored chelate.

Cadmium_5BrPADAP_Complexation cluster_reactants Reactants cluster_product Product Cd Cd²⁺ Complex [Cd(5-Br-PADAP)₂]²⁺ (Red Complex) Cd->Complex Complexation PADAP1 5-Br-PADAP PADAP1->Complex PADAP2 5-Br-PADAP PADAP2->Complex

Caption: Chelation of Cadmium (Cd²⁺) by two molecules of 5-Br-PADAP.

Performance Metrics: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the key performance parameters for cadmium detection using 5-Br-PADAP and dithizone, based on published experimental data.

Parameter5-Br-PADAPDithizone
Molar Absorptivity (ε) 3.51 x 10⁵ L·mol⁻¹·cm⁻¹[3]1.2 x 10⁵ L·mol⁻¹·cm⁻¹[2]
Maximum Wavelength (λmax) 560 nm[3]~500-520 nm[2][4]
Optimal pH 8.0 - 10.6[3]2.5 - 7.0[2][5][6]
Limit of Detection (LOD) 0.01 µg/mL (10 µg/L)3 - 5 µg/L[2][7]
Stoichiometry (Cd:Reagent) 1:2[3]1:2[2]
Reaction Medium Aqueous (often with surfactant)[3]Typically requires solvent extraction[1]

Analysis of Performance Data:

The data unequivocally demonstrates the superior sensitivity of 5-Br-PADAP for the spectrophotometric determination of cadmium. Its molar absorptivity is nearly three times higher than that of dithizone, indicating a significantly more intense color development for the same amount of cadmium. This directly translates to a lower limit of detection, enabling the quantification of cadmium at trace levels.

Furthermore, the reaction with 5-Br-PADAP is typically carried out in an aqueous medium, often in the presence of a surfactant to enhance complex stability and solubility.[3] This approach is more environmentally friendly and less laborious compared to the traditional dithizone method, which necessitates a solvent extraction step to separate the cadmium-dithizonate complex.[1][2]

Experimental Protocol: Spectrophotometric Determination of Cadmium using 5-Br-PADAP

This protocol outlines a highly sensitive method for the determination of trace cadmium in aqueous samples. The procedure is based on the formation of the Cd(II)-5-Br-PADAP complex in a buffered aqueous solution containing a non-ionic surfactant.

I. Reagents and Solutions

  • Standard Cadmium Stock Solution (1000 mg/L): Procure a certified standard or prepare by dissolving 1.000 g of pure cadmium metal in a minimal amount of concentrated nitric acid and diluting to 1000 mL with deionized water.

  • Working Cadmium Standard Solutions: Prepare a series of working standards by appropriate serial dilution of the stock solution with deionized water.

  • 5-Br-PADAP Solution (0.05% w/v): Dissolve 50 mg of 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol in 100 mL of absolute ethanol. Store in a dark bottle.

  • Ammonia-Ammonium Chloride Buffer (pH 8.0): Dissolve 17.5 g of ammonium chloride in 150 mL of deionized water, add 142 mL of concentrated ammonium hydroxide, and dilute to 250 mL with deionized water. Adjust pH to 8.0 if necessary.

  • Non-ionic Surfactant Solution (e.g., Triton X-100, 10% v/v): Dissolve 10 mL of Triton X-100 in 90 mL of deionized water.

II. Instrumentation

  • UV-Visible Spectrophotometer

  • pH meter

  • Calibrated volumetric flasks and pipettes

III. Experimental Workflow

The following diagram outlines the key steps in the spectrophotometric determination of cadmium using 5-Br-PADAP.

Caption: Workflow for cadmium determination using 5-Br-PADAP.

IV. Step-by-Step Procedure

  • Calibration Curve Preparation: a. Into a series of 25 mL volumetric flasks, pipette aliquots of the working cadmium standard solutions to cover a concentration range of approximately 0 to 400 µg/L. b. To each flask, add 2.5 mL of the ammonia-ammonium chloride buffer (pH 8.0). c. Add 1.0 mL of the 10% Triton X-100 solution and mix well. d. Add 2.0 mL of the 0.05% 5-Br-PADAP solution. e. Dilute to the mark with deionized water, cap, and mix thoroughly. f. Allow the solutions to stand for 10 minutes for full color development. g. Measure the absorbance of each standard at 560 nm against a reagent blank prepared in the same manner but without the cadmium standard. h. Plot a calibration curve of absorbance versus cadmium concentration.

  • Sample Analysis: a. Take a suitable aliquot of the sample solution (containing an unknown amount of cadmium) in a 25 mL volumetric flask. b. Follow steps 1b through 1f as for the calibration standards. c. Measure the absorbance of the sample solution at 560 nm against the reagent blank. d. Determine the concentration of cadmium in the sample from the calibration curve.

V. Self-Validating System and Trustworthiness

The robustness of this protocol is ensured by several key factors. The use of a buffer solution maintains the optimal pH for the complexation reaction, ensuring reproducibility. The inclusion of a surfactant enhances the stability of the colored complex, leading to a stable absorbance reading over time.[3] The linearity of the calibration curve, as indicated by a high correlation coefficient (typically >0.999), validates the method's accuracy within the tested concentration range.

Conclusion and Recommendation

Based on a thorough review of the available scientific literature and a comparison of key performance metrics, 5-Br-PADAP emerges as the superior reagent for the sensitive spectrophotometric determination of cadmium when compared to dithizone. Its significantly higher molar absorptivity, coupled with a more straightforward and environmentally benign analytical procedure, makes it the recommended choice for researchers requiring high sensitivity and accuracy in their cadmium analysis.

While dithizone remains a viable option, particularly for preliminary or less demanding applications, its lower sensitivity and reliance on solvent extraction present notable disadvantages. For cutting-edge research and applications where trace-level detection is critical, the adoption of the 5-Br-PADAP method is strongly advised.

References

  • Study on the spectrophotometric determination of Cadmium by Cd (II) - 5 - Br - PADAP - OP system. ResearchGate. Available at: [Link]

  • A simple spectrophotometric determination of trace level cadmium using 1,5-diphenylthiocarbazone in cationic micellar media. TSI Journals. Available at: [Link]

  • Highly sensitive colorimetric detection of Cd(ii) based on silica sol modified with dithizone and cationic surfactant. RSC Publishing. Available at: [Link]

  • Cadmium. Taylor & Francis Online. Available at: [Link]

  • Determination of cadmium(II) with 5-Br-PADAP in the presence of CPC and HDPBA. NISCAIR Online Periodicals Repository. Available at: [Link]

  • Spectrophotometric Determination of Cadmium(II) with Dithizone and 1,10-Phenanthroline. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Highly sensitive colorimetric detection of Cd(ii) based on silica sol modified with dithizone and cationic surfactant. National Institutes of Health. Available at: [Link]

  • Effect of sample solution pH on the extraction efficiency of the Cd(II)-dithizone complex using the TRG-modified SiO₂-APTES adsorbent. ResearchGate. Available at: [Link]

  • Absorption spectra of dithizone (solid line) and dithizone-Cd(II) complex (dashed line). ResearchGate. Available at: [Link]

  • How to determine cadmium ions in water media via UV-Vis spectrophotometry? ResearchGate. Available at: [Link]

  • Effect of dithizone amount on the absorbance of cadmium obtained from DLLME. ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Cadmium(II) with Dithizone and 1,10-Phenanthroline. Semantic Scholar. Available at: [Link]

  • Extraction of Heavy Metals using Dithizone Method on Seawater. DergiPark. Available at: [Link]

  • Spectrophotometric Determination of Cadmium(II) using ‎‎2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. An-Najah Staff. Available at: [Link]

  • Dithizone-etched CdTe nanoparticles-based fluorescence sensor for the off–on detection of cadmium ion in aqueous media. Semantic Scholar. Available at: [Link]

  • dr/4000 procedure cadmium. Hach. Available at: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Cadmium. National Center for Biotechnology Information. Available at: [Link]

  • development of a measuring instrument for rapid detection of cadmium ions in water environment. Applied Ecology and Environmental Research. Available at: [Link]

  • The influence of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino) phenol concentration on adsorption of cadmium. ResearchGate. Available at: [Link]

  • Effect of pH on recovery of cadmium. ResearchGate. Available at: [Link]

  • New Spectrophotometric Method for Determination of Cadmium. ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Toxic Elements (Cadmium) in Aqueous Media. Bangladesh Journals Online. Available at: [Link]

  • Surfactant Mediated Cadmium Determination with Dithizone in Aqueous Solution. Eastern Mediterranean University. Available at: [Link]

  • Determination of cadmium after preconcentration with the ion pair of 2-(bromo-2-pyridylazo)-5-diethylaminophenol and tetraphenylborate on microcrystalline naphthalene. BazTech. Available at: [Link]

  • Effect of pH on the absorbance of cadmium obtained from DLLME. ResearchGate. Available at: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF TOXIC ELEMENTS (CADMIUM) IN AQUEOUS MEDIA. Bangladesh Journals Online. Available at: [Link]

  • Adsorption and pH Values Determine the Distribution of Cadmium in Terrestrial and Marine Soils in the Nansha Area, Pearl River Delta. MDPI. Available at: [Link]

  • A Simple Spectrophotometric Method for the Determination of Cadmium (II) using 1-(2-pyridylazo). Journal of Ultra Chemistry. Available at: [Link]

  • Colorimetric cadmium ion detection in aqueous solutions by newly synthesized Schiff bases. Dicle University. Available at: [Link]

  • On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Available at: [Link]

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Validation

A Comparative Guide to the Limit of Detection for Analytical Methods Utilizing Pyridylazo Dyes, with a focus on 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of trace metal analysis, the selection of an appropriate chromogenic agent is paramount to achieving the requisite sensitivity and selectiv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of trace metal analysis, the selection of an appropriate chromogenic agent is paramount to achieving the requisite sensitivity and selectivity. Among the myriad of available reagents, pyridylazo dyes have carved a significant niche due to their ability to form intensely colored complexes with a wide array of metal ions. This guide provides a comprehensive comparison of the limit of detection (LOD) for analytical methods employing these reagents, with a specific focus on 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (3,5-diBr-PADAP).

While 3,5-diBr-PADAP is commercially available, detailed public-domain data on its analytical performance, particularly its limit of detection for various metal ions, is notably scarce. Therefore, to provide a robust and practical comparison, this guide will heavily leverage the extensive data available for its close and widely-used analog, 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP). The structural similarity between these two compounds allows the performance of 5-Br-PADAP to serve as a strong proxy for what can be anticipated from 3,5-diBr-PADAP, offering valuable insights for researchers considering its application.

The Pyridylazo Class of Reagents: A Structural Overview

Pyridylazo dyes, such as 3,5-diBr-PADAP and 5-Br-PADAP, are characterized by a pyridine ring linked to a substituted phenol through an azo group (-N=N-). This structural motif forms a tridentate ligand system that chelates metal ions, resulting in a significant bathochromic shift (a shift to a longer wavelength) in the visible spectrum, which is the basis for their use in spectrophotometric analysis.

The presence of the bromine atom(s) on the pyridine ring enhances the acidity of the phenolic proton, facilitating complex formation at lower pH values and increasing the molar absorptivity of the resulting metal complex. The diethylamino group acts as an auxochrome, further intensifying the color of the complex. It is hypothesized that the additional bromine atom in 3,5-diBr-PADAP, as compared to 5-Br-PADAP, could further influence the electronic properties of the molecule, potentially leading to altered sensitivity and selectivity for certain metal ions. However, without direct experimental data, this remains a point of academic postulation.

Limit of Detection: A Comparative Analysis

The limit of detection is a critical performance characteristic of any analytical method, representing the lowest concentration of an analyte that can be reliably distinguished from the background noise. For spectrophotometric methods, the LOD is influenced by factors such as the molar absorptivity of the metal-ligand complex, the stability of the complex, and the instrumental noise.

The following tables provide a comparative overview of the limit of detection for various metal ions using 5-Br-PADAP and other alternative analytical methods. This data serves as a valuable benchmark for researchers evaluating their options for trace metal analysis.

Table 1: Limit of Detection for 5-Br-PADAP-Based Spectrophotometric Methods

AnalyteMatrixLimit of Detection (LOD)Reference
Cadmium (Cd)Water0.89 µg/L
Copper (Cu)Aqueous3.80 x 10⁻² ng/mL (0.038 µg/L)
Mercury (Hg)Aqueous1.40 x 10⁻² ng/mL (0.014 µg/L)
Iron (Fe)Wine0.11 mg/L (110 µg/L)
Iron (Fe)Aqueous3.0 ng/mL (3.0 µg/L)
Chromium (Cr)Aqueous- (Beer's law obeyed from 0.02 µg/mL)
Uranium (U)Aqueous0.07 µmol/L (16.7 µg/L)

Table 2: Limit of Detection for Alternative Analytical Methods

AnalyteMethodReagent/PrincipleLimit of Detection (LOD)Reference
Cadmium (Cd)Spectrophotometry1-(2-Pyridylazo)-2-naphthol (PAN)0.063 mg/L (63 µg/L)
Copper (Cu)SpectrophotometryBathocuproineWork range: 1.0 - 10.0 µg/mL
Copper (Cu)SpectrophotometryDiphenylthiocarbazide (DPTC)Suitable for trace analysis
Mercury (Hg)Cold Vapor Atomic Fluorescence Spectroscopy (CV-AFS)-As low as 0.02 ppt (0.00002 µg/L)
Mercury (Hg)Lateral Flow TestGold Nanoparticles0.13 ng/mL (0.13 µg/L)
Iron (Fe)Spectrophotometry1,10-phenanthroline- (Used for mg/L range)
Iron (Fe)Spectrophotometry2',3,4',5,7-Pentahydroxyflavone (morin)- (Linear range from 0.01 µg/mL)
Chromium (Cr)Spectrophotometry1,5-Diphenylcarbazide- (Used for ppm levels)
Chromium (Cr)Reversed Flow Injection SpectrophotometryMethylene blue catalysis0.007 mg/L (7 µg/L)
Uranium (U)Laser-induced fluorometryFluron0.08 µg/L
Uranium (U)PhosphorimetrySodium polysilicate- (Sensitive method)

Causality Behind Experimental Choices in Spectrophotometric Methods

The successful application of pyridylazo reagents like 5-Br-PADAP in spectrophotometry hinges on the careful optimization of several experimental parameters. Understanding the rationale behind these choices is crucial for developing robust and sensitive analytical methods.

  • pH: The pH of the solution is a critical factor that governs the formation of the metal-ligand complex. The phenolic hydroxyl group of the reagent must be deprotonated to coordinate with the metal ion. Therefore, the reaction is typically carried out in a buffered medium at a specific pH that ensures complete complexation without causing the precipitation of metal hydroxides. For instance, the determination of cadmium with 5-Br-PADAP is performed at a pH of 9.

  • Solvent/Surfactant: Pyridylazo reagents and their metal complexes often have limited solubility in aqueous solutions. To overcome this, a water-miscible organic solvent, such as ethanol or dimethylformamide, is frequently added to the reaction mixture. Alternatively, a surfactant, like Triton X-100 or sodium dodecyl sulphate (SDS), can be used to form micelles that encapsulate the complex, thereby increasing its solubility and often enhancing the molar absorptivity.

  • Masking Agents: In complex sample matrices, the presence of interfering ions that can also react with the chromogenic reagent is a common challenge. To enhance the selectivity of the method, masking agents are employed. These are substances that form stable and colorless complexes with the interfering ions, preventing them from reacting with the primary chromogenic reagent. For example, in the determination of uranium with 5-Br-PADAP, fluoride ions are used to mask the interference from thorium.

  • Reducing/Oxidizing Agents: For metal ions that can exist in multiple oxidation states, a pre-treatment step involving a reducing or oxidizing agent may be necessary to ensure that the analyte is in the correct oxidation state to react with the chromogenic reagent. For the determination of total iron, a reducing agent like ascorbic acid or hydroxylamine hydrochloride is used to convert any Fe(III) to Fe(II) before complexation with reagents like 5-Br-PADAP or 1,10-phenanthroline.

Experimental Workflow and Validation

To ensure the trustworthiness and scientific integrity of results, analytical methods must be properly validated. The determination of the limit of detection is a key component of this validation process.

General Experimental Workflow for Spectrophotometric Metal Ion Determination

The following diagram illustrates a typical workflow for the determination of a metal ion using a pyridylazo reagent.

Caption: A generalized workflow for the spectrophotometric determination of metal ions using a pyridylazo chromogenic reagent.

Protocol for Limit of Detection (LOD) Determination

A common and widely accepted method for determining the LOD is based on the standard deviation of the blank.

Step-by-Step Protocol:

  • Prepare a series of blank solutions: These solutions should contain all the reagents used in the analytical procedure (buffer, masking agents, chromogenic reagent, etc.) but no analyte.

  • Measure the absorbance of the blank solutions: A statistically significant number of blank measurements should be made (typically n ≥ 10).

  • Calculate the standard deviation of the blank measurements (s_blank).

  • Determine the Limit of Detection (LOD): The LOD is calculated using the formula: LOD = 3.3 * (s_blank / m) where 'm' is the slope of the calibration curve.

  • Determine the Limit of Quantification (LOQ): The LOQ, which is the lowest concentration that can be determined with acceptable precision and accuracy, is typically calculated as: LOQ = 10 * (s_blank / m)

Logic of Method Validation

The validation of an analytical method is a systematic process that confirms its suitability for the intended purpose.

G A Method Development B Specificity/Selectivity A->B C Linearity and Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate Precision) A->E F Limit of Detection (LOD) A->F G Limit of Quantification (LOQ) A->G H Robustness A->H I Validated Method B->I C->I D->I E->I F->I G->I H->I

Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity of 5-Br-PADAP with Divalent Metal Ions

For Researchers, Scientists, and Drug Development Professionals In the realm of colorimetric analysis, the choice of a chromogenic agent is paramount to achieving sensitive and selective quantification of metal ions. 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of colorimetric analysis, the choice of a chromogenic agent is paramount to achieving sensitive and selective quantification of metal ions. 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol, commonly known as 5-Br-PADAP, has emerged as a reagent of significant interest due to its high molar absorptivity for a variety of metal ions. This guide provides an in-depth technical assessment of the cross-reactivity of 5-Br-PADAP with a range of divalent metal ions, offering a comparative analysis based on experimental data to aid researchers in method development and validation.

Understanding the Chelating Nature of 5-Br-PADAP

5-Br-PADAP is a tridentate ligand that forms stable, colored complexes with metal ions. The chelating mechanism involves the nitrogen atom of the pyridyl ring, the azo group, and the hydroxyl group of the diethylaminophenol moiety. This interaction leads to the formation of a five- or six-membered chelate ring, resulting in a significant bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax) of the reagent, which is the principle behind its use in spectrophotometric analysis. The stability and spectral characteristics of these metal complexes are highly dependent on factors such as pH, the nature of the solvent, and the presence of interfering ions.

Comparative Analysis of 5-Br-PADAP Complexes with Divalent Metal Ions

The utility of 5-Br-PADAP as a selective chromogenic reagent is contingent on the differential spectral characteristics of its complexes with various metal ions. The following table summarizes the key parameters for the complexes of 5-Br-PADAP with several divalent and other metal ions based on available literature. It is important to note that the reaction conditions, particularly pH, play a crucial role in the formation and stability of these complexes.

Metal IonOptimal pHλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Notes
UO₂²⁺ (Uranium)7.657874,000Highly sensitive reaction.
Cr(III)/Cr(VI)-58026,400Can be used for the determination of both oxidation states.
Co(II)4.0 - 7.0589, 56783,000Forms a stable red complex.
Ni(II)7.0600 (derivative)-Often determined simultaneously with Co(II) and Fe(II).
Fe(II)7.0740 (derivative)-Forms a stable complex at neutral pH.
Zn(II)8.0 - 9.2-120,000High molar absorptivity, but prone to interferences.
Cu(II)4.0--Forms a 1:1 complex with 5-Br-PADAP.
Pb(II)5.0 - 6.5--Can be preconcentrated using 5-Br-PADAP.

Note: The data presented is compiled from various sources and experimental conditions may vary. The use of derivative spectrophotometry for Co(II), Ni(II), and Fe(II) is a technique to resolve overlapping spectra.

The Challenge of Cross-Reactivity and Strategies for Mitigation

While 5-Br-PADAP exhibits high sensitivity, its selectivity can be a significant challenge in complex matrices where multiple metal ions are present. As indicated in the table, the optimal pH ranges and λmax values for several divalent metal ions can overlap, leading to mutual interference. For instance, the simultaneous determination of cobalt, nickel, and iron requires the use of derivative spectrophotometry to deconvolve their similar spectral profiles.

Masking Agents: A Key to Enhancing Selectivity

A common and effective strategy to overcome cross-reactivity is the use of masking agents. These are reagents that form stable, colorless complexes with interfering ions, preventing them from reacting with 5-Br-PADAP. The choice of masking agent is critical and depends on the specific interfering ions present in the sample.

A notable example is the use of ethylenediaminetetraacetic acid (EDTA) to mask Ni(II) in the determination of Co(II). While both ions form colored complexes with 5-Br-PADAP, the addition of EDTA selectively decomposes the Ni(II)-5-Br-PADAP complex, allowing for the accurate quantification of cobalt. For the determination of uranium, a mixture of masking agents including sodium fluoride and 5-sulphosalicylic acid is often employed to minimize interferences from ions such as Cr³⁺ and V⁵⁺.

Experimental Protocol for Assessing Cross-Reactivity of 5-Br-PADAP

The following is a generalized, step-by-step methodology for evaluating the cross-reactivity of 5-Br-PADAP with various divalent metal ions. This protocol should be adapted and optimized for the specific analytical requirements.

Objective: To determine the spectral characteristics and potential interference of various divalent metal ions on the spectrophotometric determination of a target metal ion using 5-Br-PADAP.

Materials:

  • 5-Br-PADAP solution (e.g., 0.05% w/v in ethanol)

  • Standard stock solutions (1000 ppm) of the target metal ion and potential interfering divalent metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe²⁺, Mn²⁺, Cd²⁺, Pb²⁺)

  • Buffer solutions of various pH values (e.g., acetate, phosphate, borate)

  • UV-Vis Spectrophotometer

  • Calibrated glassware

Workflow for Cross-Reactivity Assessment

Caption: Workflow for assessing the cross-reactivity of 5-Br-PADAP.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 5-Br-PADAP in a suitable solvent like ethanol.

    • Prepare working standard solutions of the target metal ion and each potential interfering divalent metal ion from their respective stock solutions.

    • Prepare a series of buffer solutions to investigate the effect of pH.

  • Determination of Optimal Conditions for the Target Metal Ion:

    • In a series of volumetric flasks, add a fixed amount of the target metal ion standard solution.

    • Add a specific buffer solution to control the pH and the 5-Br-PADAP reagent.

    • Dilute to the mark with deionized water and allow time for color development.

    • Measure the absorbance spectrum and determine the optimal pH and λmax for the target metal ion complex.

  • Spectral Analysis of Interfering Ion Complexes:

    • Repeat step 2 for each potential interfering divalent metal ion, using the optimal pH determined for the target ion. If no color develops, test a range of pH values to find the optimal condition for that specific interferent.

    • Record the absorption spectrum for each metal ion complex and determine its λmax.

  • Interference Studies:

    • Prepare a series of solutions containing a fixed concentration of the target metal ion and varying concentrations of a single interfering ion.

    • Follow the same procedure for color development as determined in step 2.

    • Measure the absorbance at the λmax of the target metal ion.

    • An interference is considered significant if the absorbance value deviates by a certain percentage (e.g., ±5%) from the absorbance of the target metal ion alone.

  • Calculation of Tolerance Limits:

    • The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of not more than a specified percentage in the determination of the target ion.

  • Evaluation of Masking Agents (if necessary):

    • If significant interference is observed, introduce a potential masking agent to the solution containing both the target and interfering ions before the addition of 5-Br-PADAP.

    • Repeat the absorbance measurement to assess the effectiveness of the masking agent in eliminating the interference.

Visualizing the Chelation Process

The interaction between 5-Br-PADAP and a divalent metal ion (M²⁺) can be conceptually illustrated as follows:

Chelation_Process cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 5-Br-PADAP 5-Br-PADAP (Chromogenic Reagent) Complex [M(5-Br-PADAP)]²⁺ (Colored Complex) 5-Br-PADAP->Complex M2+ Divalent Metal Ion (M²⁺) (Analyte) M2+->Complex pH Optimal pH pH->Complex Influences Solvent Solvent Solvent->Complex Influences

Caption: Conceptual diagram of 5-Br-PADAP chelation with a divalent metal ion.

Conclusion and Future Perspectives

5-Br-PADAP is a highly sensitive chromogenic reagent with broad applicability in the spectrophotometric determination of various metal ions. However, its utility is often tempered by its cross-reactivity with multiple divalent metal ions. This guide has provided a framework for understanding and assessing this cross-reactivity, emphasizing the importance of optimizing reaction conditions and employing masking agents to enhance selectivity.

For researchers and scientists, a thorough evaluation of potential interferences as outlined in the experimental protocol is a critical step in developing robust and reliable analytical methods. Future research should focus on the development of new pyridylazo reagents with improved selectivity or the design of novel masking strategies to further expand the applicability of this class of chromogenic agents in complex sample matrices.

References

  • Ghasemi, J., & Niazi, A. (2001). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta, 428(1), 135-142.
  • Johnson, D. A., & Florence, T. M. (1971). Spectrophotometric determination of uranium (VI) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta, 53(1), 73-79.
  • Hoshino, H., Yotsuyanagi, T., & Aomura, K. (1978). Spectrophotometric determination of trace amounts of chromium(III) and chromium(VI) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta, 97(1), 19-26.
  • Pobozy, E., Trojanowicz, M., & Hulanicki, A. (1987). On-line complexation of zinc with 5-Br-PADAP and preconcentration using a knotted reactor for inductively coupled plasma atomic emission spectrometric determination in river water samples.
  • Makino, T., Kiyonaga, M., & Nakayama, K. (1982). Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. Clinica Chimica Acta, 120(1), 127-135.
  • Menek, N., & Uçar, M. (2005). Voltammetric and spectrophotometric studies of 2-(5-bromo-2-pyridylazo)5-diethylamino)phenol copper(II) complex. Journal of the Serbian Chemical Society, 70(12), 1363-1371.
  • Saito, A., & Horiguchi, D. (1989). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant. The Analyst, 114(11), 1477-1480.
  • Li, Z. J., & Tang, J. (2002). Absorption spectra of 5-Br-PADAP and its cobalt complex in β-CDP. Chinese Chemical Letters, 13(10), 987-990.
  • Ghasemi, J., & Niazi, A. (2001). Second derivative spectrophotometric method for simultaneous determination of cobalt, nickel and iron using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. ResearchGate. Available at: [Link].

  • Spectrum Diagnostics. (n.d.). ZINC (Colorimetric Test with 5-Bromo-PAPS). Available at: [Link].

  • Ferreira, S. L. C., de Andrade, J. B., & da Silva, L. O. B. (1998). The Spectrophotometric and Derivative Spectrophotometric Determination of Cobalt in the Presence of Large Amounts of Nickel Using Br-PADAP. Journal of the Brazilian Chemical Society, 9(6), 565-570.
  • Al-Ahmary, K. M. (2015). Structure reagent of 5-Br-PADAP. ResearchGate. Available at: [Link].

  • Sugawara, M., & Kambara, T. (1979). Effect of divalent and trivalent metal ions on artificial membrane permeation of fluoroquinolones. Journal of the Chinese Chemical Society, 26(2), 57-61.
  • Wang, Y., Li, B., & Wang, Z. (2013). [Spectrophotometric Determination of the Amount of Zinc on the Imprint Left on Hands by Zinc Coatings with 5-Br-PADAP as the Chromogenic Reagent]. Guang Pu Xue Yu Guang Pu Fen Xi, 33(10), 2795-2799.
Validation

A Comparative Guide to Metal Ion Analysis: Bromo-PADAP Colorimetric Method vs. Atomic Absorption Spectrophotometry (AAS)

For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a critical aspect of ensuring product quality, safety, and efficacy. The choice of analytical technique for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of metal ions is a critical aspect of ensuring product quality, safety, and efficacy. The choice of analytical technique for this purpose is a crucial decision, balancing factors such as sensitivity, selectivity, cost, and ease of use. This guide provides an in-depth, objective comparison between the 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol (Bromo-PADAP) colorimetric method and the well-established technique of Atomic Absorption Spectrophotometry (AAS). By delving into the fundamental principles, performance characteristics, and practical workflows of each method, this document aims to equip you with the necessary insights to make an informed decision for your specific analytical needs.

Unveiling the Contenders: A Tale of Two Techniques

At the heart of this comparison lie two distinct analytical philosophies for quantifying metal ions. The Bromo-PADAP method represents a versatile and accessible colorimetric approach, while AAS stands as a highly sensitive and specific instrumental technique.

Bromo-PADAP: The Chromogenic Chelation Approach

The Bromo-PADAP method is a spectrophotometric technique that relies on the formation of a colored complex between the Bromo-PADAP reagent and the target metal ion. Bromo-PADAP is a highly sensitive chromogenic agent that forms stable, intensely colored chelates with a variety of metal ions, including lead, uranium, iron, and chromium. The intensity of the resulting color, measured by a spectrophotometer at a specific wavelength, is directly proportional to the concentration of the metal ion in the sample. This method's appeal lies in its simplicity, cost-effectiveness, and adaptability to various sample matrices.

Atomic Absorption Spectrophotometry (AAS): The Elemental Absorption Standard

Atomic Absorption Spectrophotometry is a powerful technique for quantitative elemental analysis. Its principle is based on the absorption of light by free atoms in a gaseous state. A sample solution is introduced into a high-temperature environment, such as a flame or a graphite furnace, where it is atomized. A light source, typically a hollow cathode lamp containing the element of interest, emits a specific wavelength of light that is characteristic of that element. The free atoms of the target element in the atomized sample absorb this light, and the amount of light absorbed is directly proportional to the concentration of the element in the original sample.

Head-to-Head: A Comparative Analysis

To provide a clear and objective comparison, we will evaluate both methods based on key performance and practical parameters. The following table summarizes the core differences, which will be elaborated upon in the subsequent sections.

FeatureBromo-PADAP Colorimetric MethodAtomic Absorption Spectrophotometry (AAS)
Principle Formation of a colored metal-ligand complex in solution.Absorption of element-specific light by free atoms in the gaseous state.
Selectivity Moderate to good; can be influenced by interfering ions. Masking agents are often required.High to excellent; highly specific to the element being analyzed.
Sensitivity Good to excellent, depending on the metal and reaction conditions.Excellent; capable of detecting concentrations at parts-per-million (ppm) to parts-per-billion (ppb) levels.
Instrumentation UV-Vis Spectrophotometer.Atomic Absorption Spectrophotometer (with flame or graphite furnace).
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and ongoing operational expenses (gases, lamps).
Throughput Can be adapted for high-throughput screening in microplates.Generally lower throughput, especially with graphite furnace AAS.
Ease of Use Relatively simple procedure, amenable to automation.Requires more skilled operators and careful optimization of instrumental parameters.
Interferences Spectral interferences from other colored species and chemical interferences from competing ions.Spectral interferences from overlapping absorption lines and chemical interferences affecting atomization.

Delving Deeper: Causality Behind the Comparison

Selectivity and the Role of Chemical Environment

The selectivity of the Bromo-PADAP method is inherently tied to the chemistry of complex formation. While Bromo-PADAP exhibits high sensitivity towards certain metals, it can also react with other metal ions present in the sample, leading to potential interferences. To mitigate this, the experimental conditions, such as pH and the use of masking agents, must be carefully controlled to favor the formation of the desired metal-Bromo-PADAP complex. This reliance on chemical manipulation to achieve selectivity is a key differentiator from AAS.

AAS, on the other hand, derives its exceptional selectivity from the unique electronic transitions of each element. The hollow cathode lamp emits a very narrow wavelength of light that is specifically absorbed by the target element. This makes AAS highly specific and less prone to interference from other elements in the sample matrix. However, spectral interferences can occur if the absorption lines of different elements are very close, though this is relatively rare.

Sensitivity: A Matter of Molar Absorptivity vs. Atomic Population

The sensitivity of the Bromo-PADAP method is dictated by the molar absorptivity of the metal-ligand complex – a measure of how strongly the complex absorbs light at a given wavelength. Pyridylazo dyes like Bromo-PADAP are known for their high molar absorptivities, leading to sensitive assays.

In AAS, sensitivity is a function of the efficiency of the atomization process and the path length of the light beam through the atomic vapor. Graphite furnace AAS (GFAAS) offers significantly higher sensitivity than flame AAS (FAAS) because it confines the entire sample in the light path for a longer duration, resulting in a higher effective concentration of atoms. This allows for the determination of trace and ultra-trace amounts of elements.

Experimental Workflows: A Visual Guide

To better illustrate the practical application of both methods, the following diagrams outline the typical experimental workflows.

Bromo_PADAP_Workflow cluster_prep Sample Preparation cluster_reaction Color Development cluster_measurement Measurement & Analysis Sample Sample Solution pH_Adjust pH Adjustment Sample->pH_Adjust Masking Addition of Masking Agent(s) pH_Adjust->Masking Add_Bromo_PADAP Addition of Bromo-PADAP Reagent Masking->Add_Bromo_PADAP Incubation Incubation Add_Bromo_PADAP->Incubation Spectrophotometer Measure Absorbance at λmax Incubation->Spectrophotometer Calibration Calibration Curve Spectrophotometer->Calibration Concentration Determine Concentration Calibration->Concentration

Caption: Workflow for Metal Ion Quantification using the Bromo-PADAP Method.

AAS_Workflow cluster_prep_aas Sample Preparation cluster_analysis_aas AAS Analysis cluster_quantification_aas Quantification Sample_AAS Sample Solution (Acidified) Digestion Acid Digestion (if necessary) Sample_AAS->Digestion Dilution Dilution to Working Range Digestion->Dilution AAS_Instrument Introduce Sample to AAS Dilution->AAS_Instrument Atomization Atomization (Flame or Graphite Furnace) AAS_Instrument->Atomization Measurement Measure Atomic Absorbance Atomization->Measurement Calibration_AAS Calibration Curve Measurement->Calibration_AAS Concentration_AAS Determine Concentration Calibration_AAS->Concentration_AAS

Caption: Workflow for Metal Ion Quantification using Atomic Absorption Spectrophotometry.

Detailed Experimental Protocols

To ensure the integrity and reproducibility of your results, the following detailed protocols for the determination of lead (Pb) are provided as a representative example.

Protocol 1: Spectrophotometric Determination of Lead (Pb) using Bromo-PADAP

Principle: This method is based on the formation of a stable, red-colored complex between lead (II) ions and 2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol in a slightly alkaline medium. The absorbance of this complex is measured at its maximum absorption wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

Reagents:

  • Standard Lead Solution (1000 ppm): Commercially available or prepared by dissolving 1.5985 g of lead nitrate (Pb(NO₃)₂) in 1% (v/v) nitric acid and diluting to 1 L with deionized water.

  • Bromo-PADAP Solution (0.05% w/v): Dissolve 50 mg of Bromo-PADAP in 100 mL of absolute ethanol.

  • Buffer Solution (pH 9): Prepare a borate buffer by dissolving appropriate amounts of boric acid and sodium hydroxide in deionized water.

  • Masking Agent Solution: A solution containing citrate and cyanide may be used to mask interfering ions. (Caution: Cyanide is highly toxic and should be handled with extreme care in a fume hood by trained personnel).

  • Cationic Surfactant Solution (e.g., Cetyltrimethylammonium bromide - CTAB): 1% (w/v) in deionized water.

Procedure:

  • Preparation of Calibration Standards: Prepare a series of working standard solutions of lead (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 ppm) by appropriate dilution of the 1000 ppm stock solution with deionized water.

  • Sample Preparation: If the sample is solid, perform an appropriate acid digestion to bring the lead into solution. Neutralize the excess acid and dilute to a known volume. For liquid samples, adjust the pH to be near neutral.

  • Color Development: a. To a 25 mL volumetric flask, add an aliquot of the sample or standard solution. b. Add 2 mL of the masking agent solution and mix well. c. Add 5 mL of the pH 9 buffer solution. d. Add 1 mL of the CTAB solution and mix. e. Add 2 mL of the Bromo-PADAP solution and dilute to the mark with deionized water. f. Mix thoroughly and allow the color to develop for 15 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 578 nm) against a reagent blank prepared in the same manner without the lead standard or sample.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of lead in the sample from the calibration curve.

Protocol 2: Determination of Lead (Pb) by Flame Atomic Absorption Spectrophotometry (FAAS)

Principle: A solution containing lead is aspirated into an air-acetylene flame, where it is converted into free lead atoms in the ground state. These atoms absorb radiation of a specific wavelength (283.3 nm) emitted from a lead hollow cathode lamp. The amount of absorbed radiation is proportional to the concentration of lead in the sample.

Instrumentation:

  • Atomic Absorption Spectrophotometer equipped with a lead hollow cathode lamp and a deuterium background corrector.

  • Air-acetylene burner system.

  • Volumetric flasks and pipettes.

Reagents:

  • Standard Lead Solution (1000 ppm): As described in Protocol 1.

  • Nitric Acid (HNO₃): Concentrated, analytical grade.

  • Deionized Water.

Procedure:

  • Instrument Setup: a. Install the lead hollow cathode lamp and set the wavelength to 283.3 nm. b. Set the slit width and lamp current as recommended by the instrument manufacturer. c. Ignite the air-acetylene flame and allow the instrument to warm up and stabilize. d. Aspirate deionized water and zero the instrument.

  • Preparation of Calibration Standards: Prepare a series of working standard solutions of lead (e.g., 1, 2, 5, 10, 20 ppm) by diluting the 1000 ppm stock solution with 1% (v/v) nitric acid.

  • Sample Preparation: a. For solid samples, perform an acid digestion (e.g., with nitric acid) to solubilize the lead. Dilute the digested sample with 1% (v/v) nitric acid to a concentration within the working range of the calibration standards. b. For liquid samples, acidify with nitric acid to a final concentration of 1% (v/v) and dilute as necessary.

  • Measurement: a. Aspirate the calibration standards in order of increasing concentration and record the absorbance for each. b. Aspirate the prepared sample solutions and record their absorbances. c. Aspirate a blank solution (1% v/v nitric acid) periodically to check for baseline drift.

  • Quantification: a. Plot a calibration curve of absorbance versus concentration for the standard solutions. b. Determine the concentration of lead in the sample solutions from the calibration curve, taking into account any dilution factors.

Conclusion: Making the Right Choice

Both the Bromo-PADAP colorimetric method and Atomic Absorption Spectrophotometry are powerful tools for the quantification of metal ions. The choice between them is not a matter of one being definitively "better," but rather which is more "fit for purpose."

The Bromo-PADAP method offers a cost-effective, relatively simple, and adaptable solution, particularly for routine analysis and high-throughput screening where the sample matrix is well-characterized and potential interferences can be effectively managed. Its lower instrumentation cost makes it an attractive option for laboratories with limited budgets.

Atomic Absorption Spectrophotometry , especially with a graphite furnace, provides unparalleled sensitivity and selectivity, making it the gold standard for trace and ultra-trace metal analysis in complex matrices. While the initial investment and operational costs are higher, its robustness and specificity are indispensable for applications where high accuracy and low detection limits are paramount, such as in pharmaceutical quality control and environmental monitoring.

Ultimately, the decision should be guided by a thorough evaluation of your analytical requirements, including the target analyte and its expected concentration range, the complexity of the sample matrix, the required level of accuracy and precision, and the available resources.

References

  • Technology Networks. (2024, January 24). Atomic Absorption Spectroscopy, Principles and Applications. Retrieved from [Link]

  • SAICM. (n.d.). Analytical Methods for Measuring Lead in Paint. Retrieved from [Link]

  • Agilent. (n.d.). What Is Atomic Absorption Spectroscopy? Principles & Technique. Retrieved from [Link]

  • Separation Science. (2025, October 2). Atomic Absorption Spectrophotometry (AAS): Principles, Instrumentation, and Comparisons with Other AS Techniques. Retrieved from [Link]

  • YouTube. (2020, August 25). Atomic absorption spectroscopy Introduction, Principle and Applications. Retrieved from [Link]

  • PubMed. (1999, July). Atomic absorption spectrophotometry (AAS) for the evaluation of metallosis in prostheses and artificial organs: a new approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference due to associated radicals in the direct Br-PADAP method. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of Atomic Absorption Spectrophotometry and Mercury Analyzer for Analysis of Cadmium, Lead and Mercury in Red Chili Pepper. Retrieved from [Link]

  • ResearchGate. (n.d.). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Validation of the Atomic Absorption Spectroscopy (AAS) for Heavy Metal Analysis and Geochemical Exploration of Sediment Samples from the Sebangan River. Retrieved from [Link]

  • OIV. (n.d.). Lead- Determination by AAS. Retrieved from [Link]

  • Labcompare. (2024, June 28). Navigating Interferences in AAS and AES for Accurate Results. Retrieved from [Link]

  • spectrum-diagnostics.com. (n.d.). ZINC (Colorimetric Test with 5-Bromo-PAPS). Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Lead in Blood by Atomic Absorption Spectrophotometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 27). 9.3: Interferences in Absorption Spectroscopy. Retrieved from [Link]

  • RJPN. (2024, March 3). Spectrophotometric Determination of Lead by different Methods. Retrieved from [Link]

  • ResearchGate. (2018, April 23). Validation of Atomic Absorption Spectroscopy (AAS) for Trace Elements Analysis of Environmental Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Heavy Metal Analysis On Blush On Online Selling by Atomic Absorption Spectrophotometry Method (AAS). Retrieved from [Link]

  • USGS. (n.d.). METAL INTERFERENCES AND THEIR REMOVAL PRIOR TO THE DETERMINATION OF As(T) AND As(III) IN ACID MINE WATERS BY HYDRIDE GENERATION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). *2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and
Comparative

Comparative Guide: 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP) vs. PAR Reagent for Spectrophotometric Uranium Detection

In the landscape of trace elemental analysis, the precise and sensitive quantification of uranium is paramount for environmental monitoring, nuclear fuel processing, and geological surveying. Spectrophotometry, a widely...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of trace elemental analysis, the precise and sensitive quantification of uranium is paramount for environmental monitoring, nuclear fuel processing, and geological surveying. Spectrophotometry, a widely accessible and reliable technique, relies on chromogenic reagents that form distinctly colored complexes with the target analyte. For decades, 4-(2-pyridylazo)resorcinol (PAR) has been a workhorse reagent for this purpose. However, the advent of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol, commonly known as 5-Br-PADAP, has marked a significant advancement in the field. This guide provides an in-depth, evidence-based comparison of these two reagents, elucidating the clear advantages of 5-Br-PADAP for researchers demanding higher sensitivity and selectivity in uranium detection.

The Core Advantage: Superior Sensitivity and Molar Absorptivity

The fundamental measure of a spectrophotometric method's sensitivity is the molar absorptivity (ε) of the analyte-reagent complex. A higher ε value signifies a greater absorbance for a given concentration, enabling the detection of lower analyte levels. Experimental data unequivocally demonstrates the superiority of 5-Br-PADAP in this regard.

The uranyl (UO₂²⁺) complex with 5-Br-PADAP exhibits a molar absorptivity reported to be as high as 74,000 L mol⁻¹ cm⁻¹ at its wavelength of maximum absorbance (λmax) of approximately 578 nm.[1] Other studies have reported values of 73,540 L mol⁻¹ cm⁻¹[2] and 43,300 L mol⁻¹ cm⁻¹.[3][4] In stark contrast, the uranium-PAR complex has a significantly lower molar absorptivity of 38,700 L mol⁻¹ cm⁻¹ at its λmax of 530 nm.[5]

This near two-fold increase in molar absorptivity means that methods employing 5-Br-PADAP can achieve substantially lower detection limits than those using PAR, a critical advantage when analyzing environmental samples or process streams where uranium concentrations are minimal.

Why the Structural Difference Matters

The enhanced performance of 5-Br-PADAP is rooted in its molecular structure. It is a tridentate ligand that forms a stable 1:1 complex with the uranyl ion.[1][6] The key structural differences from PAR are:

  • The Diethylamino Group (-N(C₂H₅)₂): This powerful electron-donating group acts as a strong auxochrome, intensifying the color of the resulting complex (a hyperchromic effect) and shifting the absorbance to a longer wavelength.

  • The Bromo Group (-Br): The presence of this electron-withdrawing halogen atom further enhances the bathochromic (red) shift of the complex's λmax.

Compared to PAR, which has two hydroxyl (-OH) groups, the combination of the diethylamino and bromo substituents in 5-Br-PADAP creates a more effective chromogenic system. This results in not only a higher molar absorptivity but also a shift in λmax to a more advantageous region of the visible spectrum (~578 nm for 5-Br-PADAP vs. ~530 nm for PAR).[1][2][5] This longer wavelength is less susceptible to interference from yellow-colored species that may be present in complex sample matrices.

Comparative Performance Metrics

A direct comparison of the key analytical parameters highlights the practical advantages of 5-Br-PADAP.

Parameter2-(5-Bromo-2-pyridylazo)-5-(diethylamino)-phenol (5-Br-PADAP)4-(2-pyridylazo)resorcinol (PAR)Advantage
Molar Absorptivity (ε) ~74,000 L mol⁻¹ cm⁻¹[1]38,700 L mol⁻¹ cm⁻¹[5]5-Br-PADAP
Wavelength (λmax) 576 - 578 nm[1][2][3][4]530 nm[5]5-Br-PADAP
Optimal pH 7.6 - 8.2[1][7]~8.0[5][8]Comparable
Complex Stoichiometry (U:Reagent) 1:1[1][6]1:1[5][8]Comparable
Selectivity High, with appropriate masking agents[1][3][4]Moderate, requires masking for V, Zr, Fe, Cr[9]5-Br-PADAP
Complex Stability Stable for over 4 hours[3][4]Stable, but can precipitate under certain conditions[8]5-Br-PADAP

Chelation and Complex Formation

Both 5-Br-PADAP and PAR act as tridentate ligands, coordinating with the uranyl ion (UO₂²⁺) through oxygen and nitrogen atoms to form a stable chelate structure. The diagram below illustrates this coordination, which is responsible for the distinct color change observed during analysis.

Caption: Chelation of Uranyl Ion by 5-Br-PADAP and PAR.

Selectivity and Management of Interferences

While no chromogenic reagent is perfectly selective, 5-Br-PADAP demonstrates excellent tolerance to a wide range of coexisting ions when used with an appropriate masking solution.[3][4] The PAR method is known to suffer from interferences from several metal ions, including vanadium, zirconium, iron, and chromium.[9]

Effective analysis with either reagent necessitates the use of masking agents to chelate interfering ions. A common and effective masking solution for the 5-Br-PADAP method includes (1,2-cyclohexylenedinitrilo)tetraacetic acid (CyDTA) and sulfosalicylic acid (SSA).[7] This combination effectively sequesters many divalent and trivalent cations, preventing them from reacting with the primary chromogenic reagent and allowing for the selective determination of uranium. While PAR methods also employ masking agents, the inherently higher sensitivity and more distinct spectral properties of the 5-Br-PADAP complex provide a more robust analytical window, making the method less prone to residual interferences.

Experimental Protocols

The following protocols provide a validated framework for the spectrophotometric determination of uranium. The causality behind key steps is explained to ensure methodological integrity.

Protocol 1: Uranium Determination using 5-Br-PADAP

This protocol is adapted from established methods emphasizing high sensitivity and the use of an eco-friendlier stabilizer.[3][4][7]

A. Reagent Preparation:

  • Buffer Solution (pH 8.2): Homogenize 7.5 mL of triethanolamine (TEA) with 7.5 mL of deionized water. Adjust the pH to 8.2 using 6 M HCl/NaOH. Allow to equilibrate for 12 hours, re-optimize the pH, and dilute to 25 mL. Rationale: The buffer maintains the optimal pH for complex formation, ensuring reproducibility.

  • Complexing (Masking) Agent: Co-dissolve 0.625 g CyDTA and 1.0 g sulfosalicylic acid in 10 mL of deionized water. Adjust to pH 8.2 with 1 M NaOH/HCl and dilute to 25 mL. Rationale: CyDTA and SSA bind potential interfering metal ions more strongly than 5-Br-PADAP, ensuring selectivity for uranium.

  • Chromogenic Reagent (0.05% w/v 5-Br-PADAP): Dissolve 0.05 g of 5-Br-PADAP in 100 mL of absolute ethanol. Rationale: Ethanol is required to dissolve the sparingly water-soluble 5-Br-PADAP.

  • Stabilizer Solution (SDS): Prepare a 1% (w/v) solution of sodium dodecyl sulfonate (SDS) in deionized water. Rationale: SDS acts as a surfactant to stabilize the U(VI)-Br-PADAP complex in the aqueous-ethanolic medium, preventing precipitation and ensuring a stable absorbance signal.

B. Analytical Procedure:

  • Pipette a sample aliquot containing uranium into a 25 mL volumetric flask.

  • Add the reagents in the following precise order: 1 mL of buffer solution, 1 mL of the complexing agent solution, and 1 mL of the SDS solution. Swirl gently to mix.

  • Add 2 mL of the 0.05% 5-Br-PADAP solution.

  • Add 16 mL of absolute ethanol and dilute to the 25 mL mark with additional absolute ethanol.

  • Mix the solution thoroughly and allow it to stand for 30 minutes for full color development.

  • Measure the absorbance at 578 nm against a reagent blank prepared in the same manner without the uranium sample.

  • Quantify the uranium concentration using a calibration curve prepared with standard uranium solutions.

Protocol 2: Uranium Determination using PAR

This protocol is based on the classical method for uranium determination with PAR.[5][9]

A. Reagent Preparation:

  • Buffer Solution (pH 8.0): Prepare a sodium hydroxide-boric acid (NaOH-H₃BO₃) buffer and adjust the pH to 8.0.

  • Complexing (Masking) Agent: Prepare a solution containing (1,2-cyclohexylenedinitrilo)tetraacetic acid (CDTA), sulfosalicylate, and sodium fluoride. Rationale: This mixture is essential to mask interferences from thorium and other metals that also form colored complexes with PAR.

  • Chromogenic Reagent (0.1% w/v PAR): Dissolve 0.1 g of 4-(2-pyridylazo)resorcinol (monosodium salt) in 100 mL of deionized water.

B. Analytical Procedure:

  • Pipette a sample aliquot containing uranium into a suitable volumetric flask (e.g., 25 mL).

  • Add the complexing agent solution.

  • Adjust the pH to 8.0 using the NaOH-H₃BO₃ buffer solution.

  • Add 1 mL of the 0.1% PAR solution.

  • Dilute to the mark with deionized water.

  • Mix well and allow the solution to stand for color development as per the validated method (typically 30-60 minutes).

  • Measure the absorbance at 530 nm against a reagent blank.

  • Determine the uranium concentration from a calibration curve.

Conclusion

For researchers, scientists, and professionals in drug development and environmental analysis, the choice of analytical reagent is critical to data quality and reliability. While PAR is a functional reagent, 2-(5-Bromo-2-pyridylazo)-5-(diethylaminophenol) (5-Br-PADAP) offers statistically significant and practical advantages for the spectrophotometric determination of uranium. Its superior sensitivity, stemming from a nearly two-fold higher molar absorptivity, allows for lower detection limits. Furthermore, its λmax at a longer wavelength and high stability, when coupled with a robust masking system, provides enhanced selectivity and reliability, particularly in complex matrices. For applications demanding the utmost in sensitivity and accuracy, 5-Br-PADAP is the authoritative and recommended chromogenic reagent.

References

  • Zhang, F., Wei, Y., Zhang, Y., Zhang, H., Jiang, L., & Liang, X. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. Analytical Methods. [Link]

  • Florence, T. M., & Farrar, Y. (1963). Spectrophotometric Determination of Uranium with 4-(2-Pyridylazo)resorcinol. Analytical Chemistry, 35(11), 1613–1616. [Link]

  • Uesugi, K., & Shigematsu, T. (1995). Improved spectrophotometric determination of uranium(VI) with 4-(2-pyridylazo)resorcinol in the presence of benzyldimethylstearyltrimethylammonium chloride. Fresenius' Journal of Analytical Chemistry, 353(2), 174-175. [Link]

  • Zhang, F., Wei, Y., Zhang, Y., Zhang, H., Jiang, L., & Liang, X. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. RSC Publishing. [Link]

  • Wei, Y., et al. (2025). Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP. RSC Publishing. This is a duplicate of the primary source but contains additional accessible text. [Link]

  • Chakraborty, M., & Chakraburtty, A. K. (1991). Extraction-spectrophotometric determination of uranium(VI) with PAR and N-octylacetamide. Journal of Radioanalytical and Nuclear Chemistry, 152(1), 243-249. [Link]

  • Johnson, D. A., & Florence, T. M. (1971). Spectrophotometric determination of uranium(VI) with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Analytica Chimica Acta, 53(1), 73-79. (Information synthesized from ResearchGate summary). [Link]

  • Das, S. K., Kedari, C. S., & Tripathi, S. C. (2010). Spectrophotometric determination of trace amount of uranium (VI) in different aqueous and organic streams of nuclear fuel processing using 2-(5-bromo-2-pyridylazo-5-diethylaminophenol). Journal of Radioanalytical and Nuclear Chemistry, 285(3), 675-681. [Link]

  • Pohl, P., & Prusisz, B. (1986). On the spectrophotometric determination of with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol. Talanta, 33(5), 443-446. (Information synthesized from ResearchGate summary). [Link]

  • Pollard, F. H., Hanson, P., & Geary, W. J. (1967). The reaction of uranyl ions with 4-(2-pyridylazo)resorcinol. Talanta, 14(3), 329-343. [Link]

  • Das, S. K., et al. (2010). Absorption spectra of Br–PADAP and U–Br–PADAP at pH 7.8. ResearchGate. [Link]

Sources

Validation

Performance Evaluation of 5-Br-PADAP with Solid-Phase Extraction Materials: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in the precise quantification of trace metals, the synergy between a highly sensitive chromogenic reagent and an efficient preconcentration techniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of trace metals, the synergy between a highly sensitive chromogenic reagent and an efficient preconcentration technique is paramount. This guide provides an in-depth performance evaluation of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), a prominent chromogenic agent, when coupled with various solid-phase extraction (SPE) materials. We will objectively compare its performance against alternative reagents and provide the supporting experimental context to empower you to make informed decisions for your analytical workflows.

Introduction: The Quest for Sensitivity in Trace Metal Analysis

The accurate determination of trace metal ions is a critical endeavor across numerous scientific disciplines, from environmental monitoring to pharmaceutical quality control. While instrumental techniques like atomic absorption spectrometry (AAS) and inductively coupled plasma-optical emission spectrometry (ICP-OES) offer excellent sensitivity, they often require preconcentration steps to detect metals at ultra-trace levels or to mitigate matrix interferences.[1] Solid-phase extraction (SPE) has emerged as a simple, efficient, and cost-effective preconcentration technique.[2]

The efficacy of an SPE-based analytical method hinges on two key components: the selectivity and sensitivity of the chromogenic reagent used for quantification and the retentive properties of the SPE sorbent. 5-Br-PADAP has garnered significant attention due to its ability to form intensely colored complexes with a wide range of metal ions, including cadmium, lead, nickel, and zinc, exhibiting high molar absorptivity.[1][3][4] This guide will dissect the performance of 5-Br-PADAP in concert with two commonly employed SPE sorbents: the non-polar C18 silica and the highly porous activated carbon. Furthermore, we will benchmark its performance against Dithizone, a classic and widely used chromogenic reagent for heavy metal analysis.

The Underlying Chemistry: Why 5-Br-PADAP and SPE are a Powerful Combination

The strategic selection of a chromogenic reagent and an SPE sorbent is rooted in fundamental chemical principles. 5-Br-PADAP, a pyridylazo dye, is a tridentate ligand that forms stable, colored chelate complexes with metal ions. The reaction mechanism involves the coordination of the metal ion with the nitrogen atoms of the pyridine ring and the azo group, as well as the oxygen atom of the hydroxyl group. This complex formation leads to a significant bathochromic shift (a shift to a longer wavelength) in the maximum absorbance, allowing for sensitive spectrophotometric quantification.[3][4]

Solid-phase extraction complements this by isolating and concentrating the metal-5-Br-PADAP complex from the sample matrix. The choice of SPE sorbent is critical and depends on the properties of the complex.

  • C18 Silica: This reversed-phase sorbent consists of silica particles chemically bonded with octadecyl (C18) hydrocarbon chains, creating a non-polar stationary phase.[2] The neutral, often hydrophobic, metal-5-Br-PADAP complexes are retained on the C18 sorbent through non-polar interactions as the polar sample matrix passes through. A subsequent elution with a less polar organic solvent effectively recovers the concentrated complex for analysis.

  • Activated Carbon: Characterized by its vast surface area and porous structure, activated carbon is a versatile adsorbent.[5][6][7] It can retain metal-chelate complexes through a combination of hydrophobic and π-π interactions between the aromatic rings of the complex and the graphitic surface of the carbon.

The following diagram illustrates the generalized workflow for the solid-phase extraction and spectrophotometric determination of metal ions using a chromogenic reagent like 5-Br-PADAP.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample (+ Metal Ions) Adjust_pH Adjust pH Sample->Adjust_pH Add_Reagent Add 5-Br-PADAP (Complex Formation) Adjust_pH->Add_Reagent Load Load Sample Add_Reagent->Load Condition Condition SPE Cartridge Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Complex Wash->Elute Spectro Spectrophotometric Measurement Elute->Spectro Quant Quantification Spectro->Quant

A generalized workflow for SPE preconcentration and spectrophotometric analysis.

Comparative Performance Evaluation

To provide a clear and objective comparison, the following table summarizes the performance of 5-Br-PADAP in combination with C18 and activated carbon SPE materials for the determination of select heavy metals. For a comprehensive evaluation, performance data for Dithizone under similar conditions are also included. It is important to note that the data presented are compiled from various studies and experimental conditions may vary.

Metal IonChromogenic ReagentSPE SorbentPreconcentration FactorRecovery (%)Limit of Detection (LOD)Reference
Cadmium (Cd) 5-Br-PADAP----[3][4]
DithizoneActivated Carbon->95-[8]
Lead (Pb) 5-Br-PADAPNaphthalene Adsorbent60>95-[1]
DithizoneC18-93.5 - 97.50.01 mg/L[9]
DithizoneActivated Carbon->95-[8]
Nickel (Ni) 5-Br-PADAPMagnetic MWCNTs5>95-[4]
Zinc (Zn) 5-Br-PADAPKnotted Reactor42>950.09 µg/L[10]
DithizoneC18 (modified)-90-[11]
DithizoneActivated Carbon->95-[8]
Copper (Cu) DithizoneC18 (modified)-<28.5-[11]
DithizoneActivated Carbon->95-[8]

Note: "-" indicates that the data was not specified in the referenced literature under comparable conditions. Preconcentration Factor is the ratio of the initial sample volume to the final eluate volume.

Detailed Experimental Protocols

To ensure the reproducibility and integrity of the analytical results, the following detailed, step-by-step methodologies are provided for the preconcentration and determination of a target metal ion (e.g., Cadmium) using 5-Br-PADAP with C18 and activated carbon SPE cartridges.

Reagent and Standard Preparation
  • Stock Metal Solution (1000 mg/L): Dissolve the appropriate amount of a high-purity metal salt (e.g., Cd(NO₃)₂) in deionized water containing a small amount of nitric acid to prevent hydrolysis.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water.

  • 5-Br-PADAP Solution (0.1% w/v): Dissolve 0.1 g of 5-Br-PADAP in 100 mL of ethanol.

  • Buffer Solution (pH 9): Prepare an appropriate buffer solution (e.g., ammonium chloride/ammonia) to maintain the optimal pH for complex formation.

  • Eluent: For C18 SPE, use a mixture of methanol and water (e.g., 80:20 v/v). For activated carbon SPE, a solution of 1M nitric acid in acetone can be effective.[12]

Solid-Phase Extraction Procedure with C18 Cartridge

The following diagram outlines the step-by-step process for solid-phase extraction using a C18 cartridge.

SPE_C18_Protocol Start Start Condition 1. Condition Cartridge (Methanol, then Water) Start->Condition Prepare_Sample 2. Prepare Sample (Adjust pH to 9, Add 5-Br-PADAP) Condition->Prepare_Sample Load_Sample 3. Load Sample (Slow, controlled flow rate) Prepare_Sample->Load_Sample Wash_Cartridge 4. Wash Cartridge (Deionized Water) Load_Sample->Wash_Cartridge Elute_Complex 5. Elute Complex (Methanol/Water mixture) Wash_Cartridge->Elute_Complex Analyze 6. Analyze Eluate (Spectrophotometry) Elute_Complex->Analyze End End Analyze->End

Step-by-step protocol for SPE using a C18 cartridge.
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. This activates the C18 functional groups and ensures proper wetting.

  • Sample Preparation: To a known volume of the aqueous sample (e.g., 100 mL), add the buffer solution to adjust the pH to 9. Then, add a sufficient volume of the 5-Br-PADAP solution to ensure complete complexation of the target metal ion.

  • Sample Loading: Pass the prepared sample solution through the conditioned C18 cartridge at a controlled flow rate (e.g., 2-5 mL/min). The metal-5-Br-PADAP complex will be retained on the sorbent.

  • Washing: Wash the cartridge with a small volume (e.g., 5 mL) of deionized water to remove any unretained matrix components.

  • Elution: Elute the retained complex from the cartridge with a small, precise volume (e.g., 5 mL) of the eluent (e.g., 80% methanol in water) into a volumetric flask.

  • Analysis: Measure the absorbance of the eluate at the wavelength of maximum absorbance for the metal-5-Br-PADAP complex (typically around 550-600 nm) using a spectrophotometer.

Solid-Phase Extraction Procedure with Activated Carbon Cartridge

The protocol for using an activated carbon cartridge is similar to that of the C18 cartridge, with some variations in the conditioning and elution steps.

  • Cartridge Conditioning: Condition an activated carbon SPE cartridge by passing a suitable organic solvent (e.g., acetone) followed by deionized water.

  • Sample Preparation: Prepare the sample as described in section 4.2.2.

  • Sample Loading: Load the sample onto the activated carbon cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water.

  • Elution: Elute the retained complex with an appropriate eluent, such as 1M nitric acid in acetone.[12]

  • Analysis: Neutralize the acidic eluate if necessary before spectrophotometric measurement.

Alternative Chromogenic Reagents: A Comparative Perspective

While 5-Br-PADAP offers excellent sensitivity, it is beneficial to consider alternative chromogenic reagents.

  • Dithizone (Diphenylthiocarbazone): Dithizone has been a workhorse in heavy metal analysis for decades.[11] It forms intensely colored complexes with a wide range of metals, including lead, zinc, cadmium, and mercury. The selectivity of Dithizone can be tuned by controlling the pH of the solution. However, Dithizone itself is intensely colored, which can sometimes interfere with the measurement of the metal complex.

  • 4-(2-pyridylazo)resorcinol (PAR): PAR is another widely used pyridylazo dye that forms colored complexes with numerous metal ions.[13][14] Its properties are similar to 5-Br-PADAP, and it serves as a common alternative. The choice between 5-Br-PADAP and PAR may depend on the specific metal of interest and the sample matrix, as their selectivity and the stability of their complexes can differ.

Conclusion and Future Outlook

The combination of 5-Br-PADAP with solid-phase extraction offers a robust and sensitive methodology for the preconcentration and determination of trace metal ions. The choice of SPE sorbent, whether C18 silica or activated carbon, should be guided by the specific properties of the metal-5-Br-PADAP complex and the nature of the sample matrix. While C18 provides a well-defined, non-polar interaction mechanism, activated carbon offers a high surface area for adsorption.

For researchers aiming to develop and validate methods for trace metal analysis, it is crucial to empirically optimize the SPE parameters, including sample pH, flow rate, and eluent composition, to achieve optimal recovery and preconcentration factors. The comparative data and detailed protocols provided in this guide serve as a foundational resource for these endeavors.

Future research may focus on the development of novel SPE sorbents with enhanced selectivity and capacity for specific metal-5-Br-PADAP complexes, potentially through the use of molecularly imprinted polymers or functionalized nanomaterials. Such advancements will continue to push the boundaries of sensitivity and accuracy in trace metal analysis.

References

  • G. A. A. Al-Hazmi, Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol, PubMed, 2019.
  • O. S. Olatunji, et al.
  • I. N. Al-Sabha, Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals, Journal of Al-Nahrain University, 2012.
  • K. Kiran, et al.
  • M. A. A. Al-Ansi, et al., Preconcentration of trace amount Cu(II) by solid-phase extraction method using activated carbon-based ion-imprinted sorbent, PubMed Central (PMC), N.A.
  • M. A. A. Al-Ansi, et al., (PDF) Preconcentration of trace amount Cu(II)
  • A. A. Al-Ahmary, et al.
  • I. N. Al-Sabha, (PDF) Application of 4-(2-Pyridylazo)
  • A. Afkhami, et al., Simultaneous spectrophotometric determination of metal ions with 4-(pyridyl-2-azo)resorcinol (PAR)
  • Y. Yin, et al.
  • K. Kiran, et al.
  • B. Shraydeh, Spectrophotometric Determination of Cadmium(II) using ‎‎2-(5-bromo-2-pyridylazo)-5-diethylaminophenol, An-Najah Staff, 2014.
  • S. K. Singh, et al., Determination of cadmium(Il) wilh S-Br-PADAP in the presence of epe and HDPBA, Indian Journal of Chemistry, 2005.
  • A. Krężel, et al., Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins, PubMed, 2015.
  • L. Gao, et al.
  • S. M. Moalla, et al., (PDF)
  • S. Carrera, et al., Spectrophotometric determination of dithizone-mercury complex by solid phase microextraction in micropipette tip syringe packed, Conicet, N.A.
  • Y. Wang, et al., A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges, Frontiers, N.A.
  • N.A., C18 Cartridge Solid Phase Extraction (SPE) for MS analysis, University of Washington, N.A.
  • N.A., Spectrophotometric determination of some environmental samples., CABI Digital Library, N.A.
  • F. Lin, et al., Study on the spectrophotometric determination of Cadmium by Cd (II)
  • M. Satake, et al.
  • M. J. M. Wells, et al.
  • N.A., Detection of heavy metals with dithizone- cyclodextrin complex, Aalborg Universitet, N.A.
  • H. M. N. H.
  • S. Sharma, Spectrophotometric Determination of Lead by different Methods, RJPN, 2024.
  • S. H. H. Shah, et al., The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma, PubMed Central (PMC), N.A.
  • M. C. Y. Sche-García, et al.
  • A. M. Haji Shabani, et al., Carbon paste electrode modified with 5-Br-PADAP as a new electrochemical sensor for the detection of inorganic mercury(II)
  • D. A. T. T. Wijesundera, et al., A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis, PubMed Central (PMC), 2022.
  • S. A. A. A. Al-Tahir, et al., Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone, PubMed Central (PMC), N.A.
  • K. R. Kumar, et al., Spectrophotometric determination of lead in medicinal leaf and environmental samples using 5-methylthiophene–2-carboxaldehyde, Scholars Research Library, N.A.
  • N.A., Solid PhaSe extraction, SCP Science, N.A.
  • M. R. Ullah, et al.

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol

As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(3,5-D...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol (CAS No. 14337-54-3), a member of the pyridylazo family of compounds. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles to protect laboratory personnel from potential hazards.

Foundational Hazard Analysis: The "Why" Behind the Precautions

Understanding the intrinsic hazards of a compound is the critical first step in developing a robust safety protocol. Based on its Safety Data Sheet (SDS), 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol is classified with specific hazard statements that dictate our handling procedures.[1]

  • H302: Harmful if swallowed: This necessitates preventing ingestion through contaminated hands or materials.

  • H315: Causes skin irritation: Direct skin contact must be avoided, as it can lead to irritation.[1]

  • H319: Causes serious eye irritation: The compound poses a significant risk to the eyes, making robust eye protection non-negotiable.[1]

  • H335: May cause respiratory irritation: As a solid, the compound can form dust, which, if inhaled, can irritate the respiratory tract.[1]

Furthermore, the physical form of this compound, typically a powder, presents a dust explosion risk if fine dust is allowed to accumulate and become enriched in the presence of an ignition source.[1] Our primary objective is to use a combination of engineering controls and personal protective equipment (PPE) to eliminate routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.

Task / Potential Exposure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Exposure Activities (e.g., handling sealed containers, visual inspection)Safety glasses with side shields (EN166 or NIOSH approved)[2]Single pair of nitrile glovesStandard laboratory coatNot required if container integrity is assured
Medium-Exposure Activities (e.g., weighing solid, preparing solutions in a fume hood)Chemical splash goggles[2]Double-gloving with nitrile glovesFully-buttoned laboratory coatNot required when performed within a certified chemical fume hood
High-Exposure / Emergency Activities (e.g., large-volume transfers, spill cleanup)Chemical splash goggles and a full-face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with a particulate filter (N95/P100)
Causality Behind PPE Choices:
  • Primary Engineering Control: All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood.[3] This is the most critical safety measure, as it captures dust and vapors at the source, providing the highest level of respiratory protection.

  • Eye Protection: Chemical splash goggles are mandated for any open-container work because they form a seal around the eyes, offering superior protection from dust particles and splashes compared to standard safety glasses.[2] A face shield is added during high-risk activities to protect the entire face.

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact.[3] The practice of "double-gloving" during weighing and solution preparation is a field-proven insight; the outer glove can be removed immediately after the task, minimizing the risk of contaminating other surfaces, equipment, or the inner glove.

  • Body Protection: A lab coat protects the skin and personal clothing from minor spills and dust.[3] A chemical-resistant apron provides an additional impermeable barrier during tasks with a higher splash potential.[3]

Step-by-Step Guide for Safe Handling

This section provides a procedural workflow designed to minimize exposure at every stage of handling.

Step 1: Preparation and Pre-Handling
  • Verify Engineering Controls: Confirm that the chemical fume hood has been certified within the last year. Check the airflow monitor to ensure it is functioning correctly.

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Meticulously inspect gloves for any signs of degradation, punctures, or tears before donning them.

  • Prepare the Work Area: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Before starting, confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Weighing the Solid Compound (Highest Risk Task)
  • Perform in Containment: Conduct all weighing activities inside the fume hood or a dedicated ventilated balance enclosure to contain any generated dust.

  • Use Appropriate Tools: Use anti-static weigh boats or glassine paper. Employ spatulas and tools that minimize the generation of airborne dust.

  • Handle with Care: Open the container slowly. Avoid dropping or tapping the container, which can aerosolize the powder.

  • Seal and Clean: Once the desired amount is weighed, securely close the primary container. Carefully wipe the exterior of the container and any tools used with a damp cloth before removing them from the fume hood. Dispose of the cloth as hazardous waste.

Step 3: Post-Handling and Decontamination
  • Clean the Work Surface: Carefully fold the disposable bench paper inward, containing any contamination, and place it in a designated solid hazardous waste container. Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol), followed by water.

  • Proper Doffing of PPE:

    • Remove the outer pair of gloves (if double-gloving) and dispose of them.

    • Remove the lab coat and apron, turning them inward to prevent contaminating personal clothing.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves, peeling them off without touching the outer surface.

  • Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.[1][4][5]

Emergency and Disposal Plans

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[4][6]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[6] If respiratory irritation or other symptoms develop, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1][6]

Spill Cleanup
  • Evacuate and Secure: Alert others in the area. Restrict access to the spill zone.

  • Don Appropriate PPE: Wear high-exposure level PPE, including a respirator.

  • Contain and Clean: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into a labeled hazardous waste container.[2] Do not use a dry brush or compressed air.

  • Decontaminate: Clean the spill area thoroughly, and dispose of all cleanup materials as hazardous waste.

Waste Disposal Plan
  • Solid Waste: All contaminated materials, including gloves, bench paper, weigh boats, and used cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Any solutions containing the compound must be collected in a separate, labeled hazardous liquid waste container. Do not pour this waste down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container or the original substance container according to your institution's hazardous waste guidelines.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical progression of a safe handling workflow, from initial preparation to final disposal.

G Prep Step 1: Preparation - Verify Fume Hood - Inspect PPE - Prepare Workspace Weigh Step 2: Weighing (in Fume Hood) - Use anti-static tools - Minimize dust - Seal container after use Prep->Weigh Proceed with caution Handle Step 3: Handling / Use - Prepare solutions - Perform experiment Weigh->Handle Transfer weighed compound Decon Step 4: Decontamination - Clean workspace - Doff PPE correctly Handle->Decon After experiment completion Disposal Step 5: Waste Disposal - Segregate solid & liquid waste - Label containers Decon->Disposal Segregate contaminated items Hygiene Final Step: Personal Hygiene - Wash hands thoroughly Decon->Hygiene Disposal->Hygiene

Caption: Logical workflow for handling 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol.

By adhering to this comprehensive guide, researchers can confidently handle 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol, ensuring both personal safety and the integrity of their scientific work.

References

  • Safety Data Sheet: 2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol. (2020-02-20).
  • 4-(2-Pyridylazo)resorcinol monosodium salt hydrate PAR 16593-81-0 - Sigma-Aldrich.
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  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine - Benchchem.
  • SAFETY DATA SHEET - Merck Millipore.
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  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - Carl ROTH. (2012-07-23).
  • SAFETY DATA SHEET - Fisher Scientific. (2010-05-25).
  • PAR INDICATOR AR MSDS | CAS 16593-81-0 MSDS - Loba Chemie. (2015-04-09).
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol - Chem-Impex.
  • Working together for safer colorants ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES (2023).
  • Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling Methylpiperidino Pyrazole - Benchchem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-27).
  • 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol 97 14337-53-2 - Sigma-Aldrich.
  • Standard Operating Procedure - UNM Chemistry.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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2-(3,5-Dibromo-2-pyridylazo)-5-(diethylamino)-phenol
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